1-Bromo-2-fluoro-4,5-dimethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMEWQVHCIKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 1-Bromo-2-fluoro-4,5-dimethylbenzene.
Introduction
This compound (CAS Number: 5100-97-0 ) is a substituted aromatic halide that serves as a critical and versatile building block in modern organic synthesis.[1][][3] Its utility stems from the unique arrangement of substituents on the benzene ring: two activating methyl groups, and two different halogen atoms—bromine and fluorine. This specific constitution allows for selective, stepwise functionalization, making it an invaluable intermediate in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a bromo group, which is highly susceptible to metal-catalyzed cross-coupling reactions, and a more robust fluoro group, provides chemists with orthogonal synthetic handles to elaborate the molecular scaffold.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5100-97-0 | [1][3] |
| Molecular Formula | C₈H₈BrF | [][3] |
| Molecular Weight | 203.05 g/mol | [] |
| IUPAC Name | This compound | [4] |
| Purity | ≥95% (typical commercial grade) | [][3] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Storage | Store at 2-8°C for long-term stability | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is not commonly detailed in encyclopedic sources, but a logical and efficient route can be designed based on established principles of electrophilic aromatic substitution. A plausible and field-proven approach is the regioselective bromination of 1-fluoro-3,4-dimethylbenzene.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The key to this synthesis is controlling the regioselectivity. The starting material, 1-fluoro-3,4-dimethylbenzene, has three substituents that direct incoming electrophiles. Fluorine is an ortho-, para- director, as are the two methyl groups. The combined activating and directing effects of the C4-methyl and C3-methyl groups, along with the C1-fluoro group, strongly favor electrophilic attack at the C6 position (ortho to the C1-fluoro and C5-methyl, and para to the C4-methyl), which corresponds to the C2 position in the product's nomenclature after bromination.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the Lewis acid-catalyzed bromination of activated aromatic rings.[5]
-
Reactor Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3,4-dimethylbenzene (1.0 eq) and an inert solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Introduction: Cool the mixture to 0°C using an ice bath. Cautiously add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.05 eq). The catalyst is crucial as it polarizes the bromine molecule, generating a highly potent electrophile (Br⁺) required for the substitution reaction.[6]
-
Bromine Addition: Slowly add a solution of elemental bromine (Br₂, 1.05 eq) in dichloromethane dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C to control the reaction rate and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature until the starting material is consumed. The progress can be reliably monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Quenching: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or fractional distillation to yield the pure this compound.
Applications in Research and Drug Development
The strategic placement of functional groups makes this compound a high-value intermediate. Halogenated aromatic compounds are foundational in the synthesis of pharmaceuticals and agrochemicals.[7]
-
Pharmaceutical Synthesis: The bromo- and fluoro-substituents provide orthogonal reactivity. The C-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon or heteroatom-based fragments. The C-F bond is more robust and can be retained in the final molecule to modulate its pharmacokinetic properties, such as metabolic stability and binding affinity.
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated scaffolds to enhance biological activity and environmental persistence.
-
Materials Science: This molecule can serve as a monomer or intermediate for creating specialized polymers and organic electronic materials where the halogen atoms can be used to tune properties like conductivity and thermal stability.
Diagram 2: Role as a Versatile Synthetic Scaffold
Caption: Synthetic utility of the core scaffold in various R&D fields.
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is provided by the supplier[3], general precautions for this class of chemicals should be strictly followed.
GHS Hazard Classification (Anticipated)
Based on data for analogous compounds like xylenes and other bromofluorobenzenes, the following hazards are anticipated:[3][8][9]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
May be a flammable liquid and vapor, similar to related dimethylbenzenes.[8][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11] Recommended long-term storage is at 2-8°C.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a synthetically valuable intermediate whose true potential lies in the hands of creative research and development scientists. Its dual-halogenated structure provides a predictable and powerful platform for building molecular complexity, enabling the discovery and production of novel compounds across the life sciences and material science industries. Adherence to rigorous synthetic protocols and safety measures is paramount to harnessing its full capabilities responsibly.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethylbenzene.
- Flood, D. T. (1943). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.109.
- Chemistry LibreTexts. (2023). 16.3: Other Aromatic Substitutions.
- Airgas. (2016). SAFETY DATA SHEET.
- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Alchemist-chem. (n.d.). 1-Fluoro-3,5-Dimethylbenzene Properties, Uses, Safety, Supplier & Manufacturer in China.
- ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
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- Occupational Safety and Health Administration. (2021). XYLENE, ALL ISOMERS (DIMETHYLBENZENE).
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
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An In-depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4,5-dimethylbenzene (CAS No. 5100-97-0) is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromo, fluoro, and methyl substituents on the benzene ring offers multiple reactive sites for further functionalization, making it a valuable intermediate for creating complex molecular architectures.
This guide provides a comprehensive overview of the known and predicted physical properties, a plausible synthetic route, predicted spectroscopic data, and safety information for this compound. Due to a notable scarcity of experimentally determined data for this specific isomer in publicly accessible literature and databases, this guide will also leverage data from closely related isomers to provide scientifically grounded estimations. This approach is rooted in the principle that structural isomers often exhibit comparable, though not identical, physical and spectroscopic properties.
Chemical Identity and Molecular Structure
-
IUPAC Name: this compound
-
CAS Number: 5100-97-0[1]
-
Molecular Formula: C₈H₈BrF[1]
-
Molecular Weight: 203.05 g/mol []
-
Canonical SMILES: CC1=CC(=C(C=C1C)Br)F[3]
-
InChI Key: QAQMEWQVHCIKMW-UHFFFAOYSA-N
The molecular structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and two methyl groups. The substitution pattern is vicinal with respect to the bromo and fluoro groups, and the two methyl groups are also adjacent to each other on the opposite side of the ring.
Safety and Handling
This compound is classified as an irritant.[4] While specific toxicological data for this compound is not available, it is prudent to handle it with the standard precautions for halogenated aromatic compounds.
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Physical and Chemical Properties
Table 1: Physical Properties of this compound and Related Isomers
| Property | This compound (CAS: 5100-97-0) | 1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS: 51760-04-4) | 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS: 99725-44-7) |
| Appearance | Solid (Predicted)[8] | No Data Available | Colorless to light yellow liquid[9] |
| Boiling Point | No Data Available | No Data Available | 95 °C[9] |
| Melting Point | No Data Available | No Data Available | No Data Available |
| Density | No Data Available | No Data Available | 1.45 g/cm³[9] |
| Solubility | No Data Available | No Data Available | No Data Available |
| XLogP3 | 3.4 (Computed)[7][10] | 3.4 (Computed)[7] | 3.4 (Computed)[10] |
Expertise & Experience Insights: The isomers presented were chosen for comparison due to their identical molecular formula and the presence of the same functional groups. The differences in the substitution pattern will influence the dipole moment and the efficiency of crystal lattice packing, which in turn affects boiling and melting points. For instance, the higher symmetry of 1-bromo-4-fluoro-2,5-dimethylbenzene compared to the target compound might lead to a higher melting point. The liquid state of 5-bromo-2-fluoro-1,3-dimethylbenzene at room temperature suggests that the target compound may also have a relatively low melting point.
Proposed Synthesis Pathway
A validated, step-by-step synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible and scientifically sound approach would be the electrophilic bromination of 1-fluoro-3,4-dimethylbenzene. This method is a standard procedure for the introduction of a bromine atom onto an activated aromatic ring. The fluorine atom is a weak ortho-, para-director, while the methyl groups are stronger ortho-, para-directors. The directing effects of the substituents would favor the introduction of the bromine atom at the desired position.
Overall Reaction:
Experimental Protocol: Electrophilic Bromination of 1-Fluoro-3,4-dimethylbenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct), dissolve 1-fluoro-3,4-dimethylbenzene (1.0 eq.) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq.) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture via the dropping funnel at room temperature with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Trustworthiness: This proposed protocol is based on well-established principles of electrophilic aromatic substitution. The work-up procedure is a standard and self-validating system to ensure the removal of unreacted reagents and byproducts, leading to a purified product suitable for characterization.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
While experimental spectra are not available, the spectroscopic features of this compound can be predicted based on its structure and established principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton adjacent to the fluorine atom will likely appear as a doublet due to coupling with ¹⁹F. The other aromatic proton will be a singlet.
-
Methyl Protons (6H): Two singlets are expected for the two non-equivalent methyl groups, likely in the range of δ 2.0-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbon bonded to the bromine atom will have a chemical shift in the lower end of this range.
-
Methyl Carbons (2C): Two signals are expected in the aliphatic region (δ 15-25 ppm).
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
A single signal is expected, likely a multiplet due to coupling with the ortho- and meta-protons.
IR (Infrared) Spectroscopy:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-F stretching: ~1000-1300 cm⁻¹
-
C-Br stretching: ~500-650 cm⁻¹
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 202 and 204, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Loss of a bromine atom (M-Br)⁺ at m/z 123, and loss of a methyl group (M-CH₃)⁺ at m/z 187 and 189 are plausible fragmentation pathways.
Diagram of Logical Relationships for Spectroscopic Prediction
Caption: Relationship between molecular structure and predicted spectroscopic data.
Potential Applications
Given its structure, this compound is a promising intermediate in several areas of chemical synthesis:
-
Cross-Coupling Reactions: The bromine atom can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Grignard Reagent Formation: The bromo substituent can be converted into a Grignard reagent, providing a nucleophilic aromatic synthon for reaction with various electrophiles.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other substituents, may undergo nucleophilic aromatic substitution under certain conditions.
These potential reactions make this compound a versatile starting material for the synthesis of complex molecules with potential biological activity, such as pharmaceuticals and agrochemicals.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a robust foundation for researchers by consolidating its known identity and safety information, offering scientifically grounded predictions of its physical and spectroscopic properties based on data from closely related isomers, and presenting a plausible, detailed synthesis protocol. This integrated approach, combining available data with established chemical principles, serves as a valuable resource for scientists working in organic synthesis and drug discovery.
References
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- Thermo Fisher Scientific.
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1-Bromo-2-fluoro-4,5-dimethylbenzene molecular weight
An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
Abstract
This compound is a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. Its molecular structure, featuring bromine, fluorine, and methyl substituents on a benzene ring, offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of this compound, including its core chemical properties, a detailed protocol for its synthesis via electrophilic aromatic substitution, its applications as a versatile synthetic intermediate, and essential safety and handling protocols. Designed for researchers, chemists, and professionals in drug development, this document serves as a technical resource to facilitate the effective use of this compound in complex molecular design and synthesis.
Physicochemical and Structural Properties
This compound is a substituted benzene derivative. The strategic placement of its functional groups—a bromine atom ortho to a fluorine atom, and two adjacent methyl groups—makes it a valuable building block in organic synthesis. The molecular weight is calculated from its chemical formula, C₈H₈BrF.
The molecular weight of C₈H₈BrF and its isomers is consistently reported as 203.05 g/mol .[1][2][3] The presence of both bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions, while the fluorine atom can significantly influence the compound's metabolic stability and binding affinity when incorporated into larger bioactive molecules.[4]
Table 1: Core Properties of this compound and its Isomers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₈BrF | [1][2][3] |
| Molecular Weight | 203.05 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid (predicted) | [5][6] |
| Boiling Point | ~89 °C @ 17 mmHg (based on isomer) | [5] |
| Density | ~1.45 g/cm³ (based on isomer) | [5] |
| Solubility | Miscible with methanol and THF (predicted) | [7] |
Synthesis Pathway: Electrophilic Bromination
The synthesis of this compound can be efficiently achieved through the electrophilic aromatic substitution of 1-fluoro-3,4-dimethylbenzene (4-fluoro-o-xylene). This method is highly effective for introducing a bromine atom onto an activated benzene ring.
Causality and Mechanistic Insight
The methyl groups (-CH₃) are activating ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating but also ortho-, para-directing group due to its strong electronegativity and lone pair resonance. The combined directing effects of the fluorine at position 1 and the methyl groups at positions 4 and 5 will strongly favor the introduction of the electrophile (Br⁺) at the C2 position, which is ortho to the fluorine and activated by the adjacent methyl groups. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is crucial for polarizing the bromine molecule (Br₂), thereby generating a potent electrophilic species (Br⁺) necessary to overcome the aromatic stability of the benzene ring.[8]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a plausible method adapted from standard electrophilic bromination procedures for similar aromatic compounds.[8][9]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-fluoro-3,4-dimethylbenzene in an inert solvent like dichloromethane (CH₂Cl₂). Protect the apparatus from moisture with a drying tube.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in a small amount of the same inert solvent, to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, cool the flask in an ice bath and slowly add a saturated solution of sodium bisulfite (NaHSO₃) to quench and remove any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield pure this compound.
Applications in Research and Drug Development
Halogenated aromatic compounds are fundamental building blocks in modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[5][7]
-
Versatile Synthetic Intermediate: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures from simpler fragments.[7]
-
Role of Fluorine in Drug Design: The inclusion of fluorine in drug candidates is a well-established strategy to enhance pharmacological properties.[4] Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity to improve cell permeability and overall pharmacokinetic profiles.[4] this compound provides a scaffold that already contains this beneficial atom.
-
Agrochemicals: Similar to pharmaceuticals, the development of advanced pesticides and herbicides often relies on fluorinated and brominated intermediates to create active ingredients with high efficacy and appropriate environmental persistence.[5][7]
Safety, Handling, and Disposal
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from closely related bromo-fluoro-aromatic compounds indicate a consistent hazard profile.[10][11][12]
Hazard Identification:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[10]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or chemical goggles, nitrile gloves, and a lab coat.[10][13]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[10][13]
-
Wash hands thoroughly after handling.[10]
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.[10][13]
Characterization and Quality Control
To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and integration of the aromatic and methyl protons, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR & ¹⁹F NMR: Provide definitive information on the carbon skeleton and the successful incorporation of the fluorine atom, respectively.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the compound's molecular weight (203.05 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1).
-
Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the progress of the synthesis reaction.
Conclusion
This compound stands out as a highly functionalized and valuable intermediate for advanced chemical synthesis. Its carefully arranged substituents provide multiple reaction sites and impart desirable electronic properties. A solid understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
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- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene.
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- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
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- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene: Synthesis, Characterization, and Synthetic Utility
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-fluoro-4,5-dimethylbenzene, a key halogenated aromatic intermediate. The document delineates its chemical structure, explores plausible synthetic routes with detailed experimental protocols, and provides an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide discusses the compound's reactivity profile and its potential applications as a versatile building block in medicinal chemistry and materials science, with a focus on its utility in forming carbon-carbon and carbon-heteroatom bonds through modern cross-coupling methodologies.
Introduction: Strategic Importance of Polysubstituted Fluorinated Aromatics
Halogenated and polysubstituted benzene derivatives are fundamental building blocks in the synthesis of a vast array of functional organic molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 5100-97-0) represents a synthetically valuable intermediate, offering multiple points for chemical modification. The presence of a bromine atom provides a handle for various cross-coupling reactions, while the fluorine and dimethyl substituents influence the electronic and steric environment of the aromatic ring, thereby guiding the regioselectivity of further transformations. This guide aims to serve as a detailed technical resource for researchers leveraging this compound in their synthetic endeavors.
Chemical Structure and Physicochemical Properties
This compound possesses a unique substitution pattern on the benzene ring that dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 5100-97-0 | [1] |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | - |
| Boiling Point | Not explicitly reported; estimated to be in the range of 210-230 °C | - |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) | - |
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound: electrophilic bromination of a fluorinated precursor and a Sandmeyer reaction from a corresponding aniline.
Route 1: Electrophilic Aromatic Bromination
This approach involves the direct bromination of 1-fluoro-3,4-dimethylbenzene. The regiochemical outcome is governed by the directing effects of the substituents. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing and activating. The bromine is expected to add at the position ortho to the fluorine and meta to one of the methyl groups, which is sterically accessible.
Caption: Proposed electrophilic bromination of 1-fluoro-3,4-dimethylbenzene.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-fluoro-3,4-dimethylbenzene (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, 0.05 eq.).
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in DCM from the dropping funnel to the stirred reaction mixture at 0 °C. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides a regiochemically unambiguous route starting from 2-fluoro-4,5-dimethylaniline. This method involves the formation of a diazonium salt followed by its conversion to the aryl bromide using a copper(I) bromide catalyst.[1][2]
Caption: Synthesis of this compound via a Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: In a beaker, dissolve 2-fluoro-4,5-dimethylaniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq.). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Bromination: In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr. Heat this solution to 60-70 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the gas evolution ceases, heat the reaction mixture at 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product should be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups.
-
Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as singlets in the aromatic region (δ 7.0-7.5 ppm). The proton at C6 will likely be slightly downfield due to the deshielding effect of the adjacent bromine atom. The proton at C3 will be influenced by the ortho-fluorine and para-methyl group.
-
Methyl Protons: The two methyl groups at C4 and C5 are chemically non-equivalent and should appear as two distinct singlets in the aliphatic region (δ 2.1-2.4 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be more complex due to C-F coupling.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the bromine (C1) will be shifted upfield due to the "heavy atom effect" of bromine.[3]
-
Methyl Carbons: Two distinct signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for the aromatic ring and its substituents.
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C-H stretching (aliphatic): 3000-2850 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-F stretching: 1250-1150 cm⁻¹ (strong)
-
C-Br stretching: 700-500 cm⁻¹
Mass Spectrometry (MS) (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 202 and 204.
-
Fragmentation: The most significant fragmentation is the loss of a bromine radical to give a fragment at m/z 123. Loss of a methyl group from the molecular ion would result in fragments at m/z 187 and 189.
Reactivity and Synthetic Applications
This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-bromine bond.
Grignard Reagent Formation
The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent like THF.[4] This organometallic intermediate can then be used in a variety of subsequent reactions.
Caption: Formation of the Grignard reagent from this compound.
Causality Behind Experimental Choices: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new C-C, C-O, and C-N bonds.[5][6]
5.2.1. Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its unique substitution pattern allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The synthetic routes and reaction conditions outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic campaigns. The predictive spectroscopic data serves as a useful reference for the characterization of this compound and its derivatives.
References
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- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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- The Royal Society of Chemistry.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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- ResearchGate.
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- Fisher Scientific.
- Chemistry LibreTexts. 16.
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- PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]
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- Master Organic Chemistry.
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- Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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- UC Davis Chem Wiki. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
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1-Bromo-2-fluoro-4,5-dimethylbenzene IUPAC name
An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. We will explore its structural properties, plausible synthetic routes with mechanistic considerations, and its applications, particularly in the development of novel pharmaceutical and materials science intermediates. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in a laboratory setting.
Introduction and Strategic Importance
Halogenated benzenes are cornerstone intermediates in modern organic synthesis, primarily due to their utility in cross-coupling reactions that enable the construction of complex molecular architectures. This compound belongs to a class of polysubstituted aromatic compounds whose value lies in the differential reactivity of its substituents. The presence of bromine, fluorine, and methyl groups on the benzene ring provides a unique electronic and steric profile, making it a strategic precursor for creating highly functionalized molecules.
The C-Br bond is a key functional handle for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the C-F bond is more robust and can be retained or activated under specific, harsher conditions.[1] This differential reactivity allows for selective, stepwise modifications of the aromatic core. Such building blocks are highly sought after in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for developing specialized polymers and organic electronic materials.[1][2]
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is critical for scientific integrity and reproducibility. The compound is systematically named according to IUPAC nomenclature, and its key properties are summarized below.
IUPAC Name: this compound Synonyms: 4,5-Dimethyl-2-fluorobromobenzene CAS Number: While a specific CAS number for this exact isomer is not prominently listed in major databases, closely related isomers are well-documented, such as 1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS 51760-04-4).[3] Researchers should verify the identity of any commercial or synthesized material via rigorous analytical methods.
Diagram 1: Chemical Structure of this compound
Caption: IUPAC structure of this compound.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrF | PubChem (Analog)[3] |
| Molecular Weight | 203.05 g/mol | PubChem (Analog)[3] |
| Appearance | Colorless to pale yellow liquid/solid | Typical for similar compounds[2][4] |
| Boiling Point | ~95 °C (estimated) | ChemicalBook (Analog)[4] |
| Density | ~1.45 g/cm³ (estimated) | ChemicalBook (Analog)[4] |
| Solubility | Miscible with organic solvents (THF, DCM, Methanol) | Common knowledge |
Note: Properties are estimated based on closely related isomers due to the scarcity of specific experimental data for this exact compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through electrophilic aromatic substitution. A highly plausible and efficient route is the direct bromination of 1-fluoro-3,4-dimethylbenzene.
Core Causality: The directing effects of the substituents on the benzene ring govern the regioselectivity of the bromination.
-
Fluorine: A deactivating but strongly ortho, para-directing group.
-
Methyl Groups (x2): Activating and ortho, para-directing groups.
The position ortho to the fluorine atom (C2) is electronically activated for electrophilic attack. The combined activating effect of the two methyl groups further enhances the nucleophilicity of the ring. Steric hindrance from the methyl group at C4 makes the C5 position less accessible, favoring substitution at C2.
Diagram 2: Proposed Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard electrophilic bromination procedure.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3,4-dimethylbenzene (1.0 eq) and dichloromethane (DCM, ~5 mL per mmol of substrate).
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Add iron(III) bromide (FeBr₃, 0.05 eq) as a catalyst.[5]
-
Bromine Addition: Slowly add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Causality Insight: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of poly-brominated side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation): Purify the crude oil using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Applications in Drug Development & Materials Science
The primary utility of this compound is as an intermediate in palladium-catalyzed cross-coupling reactions. The C-Br bond can be selectively functionalized, leaving the more stable C-F bond intact for subsequent transformations or as a permanent structural feature. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the use of the title compound to form a new carbon-carbon bond, a fundamental step in building more complex molecules.[1]
Diagram 3: Suzuki Coupling Reaction Scheme
Caption: Generalized workflow for a Suzuki coupling reaction.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst and Solvent: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Causality Insight: Degassing the solvent (e.g., by bubbling nitrogen through it) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to 80-100°C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification (Self-Validation): Wash, dry, and concentrate the organic extracts. Purify the resulting crude material by column chromatography to isolate the desired biaryl product. Confirm the structure and purity via analytical methods.
Safety, Handling, and Disposal
Working with halogenated aromatic compounds requires strict adherence to safety protocols.[6][7]
Table 2: Hazard Summary and Precautions
| Hazard Category | Description & Precautionary Statements | Source |
| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves and clothing. Wash skin thoroughly after handling. | [8] |
| Eye Irritation | Causes serious eye irritation. (H319) Wear safety glasses with side-shields or chemical goggles. | [6][8] |
| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing vapors or mist. Use only in a well-ventilated area or in a fume hood. | [8] |
| Handling | Keep away from sources of ignition. Use non-sparking tools. Ground/bond container and receiving equipment. | [6] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from incompatible materials. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[6][7]
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[6][7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
References
- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene.
- Sdfine. 1-BROMO-4-FLUOROBENZENE - Sds. [Link]
- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene.
- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. [Link]
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A Comprehensive Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4,5-dimethylbenzene is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the precise arrangement of its functional groups—a bromine atom, a fluorine atom, and two methyl groups on a benzene ring—allows for targeted chemical modifications. The interplay of the electronic effects of the electron-withdrawing halogens and the electron-donating methyl groups imparts specific reactivity to the molecule, making it a key intermediate in the synthesis of more complex chemical entities. This guide provides an in-depth overview of its nomenclature, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing a technical resource for professionals in research and development.
Nomenclature and Synonyms
The systematic naming of this compound according to IUPAC standards is this compound. However, due to different numbering conventions and historical naming, it is known by several synonyms. A clear understanding of these alternative names is crucial for effective literature and database searches.
| Synonym | Notes on Nomenclature |
| 4-Bromo-5-fluoro-1,2-dimethylbenzene | The numbering of the substituents on the benzene ring is prioritized differently, with the methyl groups defining the base name "1,2-dimethylbenzene" (o-xylene). |
| 4-Bromo-5-fluoro-o-xylene | A semi-systematic name where "o-xylene" refers to the 1,2-dimethylbenzene core. |
| 2-fluoro-4,5-dimethylbromobenzene | A less common variation where the bromine is indicated as a substituent on the fluorinated and dimethylated benzene ring. |
| Benzene, 1-bromo-2-fluoro-4,5-dimethyl- | An indexing name used in chemical databases. |
Key Identifiers:
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in public databases. The following information is based on available safety data sheets and computational predictions.
| Property | Value | Source |
| Appearance | Not available | Safety Data Sheet[1] |
| Boiling Point | No data available | Safety Data Sheet[1] |
| Melting Point | No data available | Safety Data Sheet |
| Density | No data available | Safety Data Sheet[1] |
| Solubility | Insoluble in water (predicted) | General properties of similar compounds |
| Vapor Pressure | No data available | Safety Data Sheet[1] |
The lack of comprehensive experimental data underscores the specialized nature of this compound, which is primarily used in research and development settings.
Synthesis and Manufacturing Routes
A specific, published, and optimized synthesis protocol for this compound is not readily found in the chemical literature. However, based on established organic chemistry principles, two primary synthetic strategies can be proposed: electrophilic bromination of a fluorinated precursor or a Sandmeyer reaction from a corresponding aniline.
Proposed Synthetic Pathway: The Sandmeyer Reaction
A highly plausible and regioselective route to this compound is the Sandmeyer reaction, starting from 4,5-dimethyl-2-fluoroaniline. This method is advantageous as it allows for the precise installation of the bromine atom at the desired position. The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3][4]
The overall transformation involves two key steps:
-
Diazotization: The conversion of the primary aromatic amine (4,5-dimethyl-2-fluoroaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer Reaction: The displacement of the diazonium group with a bromide ion, typically catalyzed by a copper(I) bromide salt.[5]
Experimental Protocol (Hypothetical):
Step 1: Diazotization of 4,5-Dimethyl-2-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4,5-dimethyl-2-fluoroaniline in a suitable aqueous acid (e.g., a mixture of hydrochloric acid and water).
-
Cool the solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred aniline solution. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4,5-dimethyl-2-fluorobenzenediazonium chloride.
Step 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.
-
Cool the CuBr mixture in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the gas evolution ceases.
-
The crude product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts should be washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
-
Purification of the final product, this compound, can be achieved by vacuum distillation or column chromatography.
Applications in Research and Drug Development
As a substituted aromatic compound, this compound is a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom makes it particularly suitable for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki couplings to form new carbon-carbon bonds with aryl or vinyl boronic acids or esters. This allows for the construction of biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of substituted anilines and other nitrogen-containing aromatic compounds.
-
Sonogashira Coupling: The bromo-substituent can participate in Sonogashira couplings with terminal alkynes to form aryl alkynes, which are important intermediates in the synthesis of natural products and functional materials.
-
Grignard Reagent Formation: The bromine can be converted into a Grignard reagent (R-MgBr) by reaction with magnesium metal. This organometallic reagent can then be used to react with a wide range of electrophiles to form new carbon-carbon bonds.
The fluorine atom and the two methyl groups also play a crucial role in modifying the steric and electronic properties of the final products. The fluorine atom, in particular, is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.
Safety, Handling, and Storage
Hazard Identification:
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mist.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
References
- AOBChem USA. This compound. [Link]
- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene. [Link]
- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene. [Link]
- Google Patents.
- Google Patents. The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- EON Biotech. This compound – (5100-97-0). [Link]
- Organic Syntheses. 4-BROMO-o-XYLENE. [Link]
- Chemsrc. 1-Bromo-2,4-dimethylbenzene | CAS#:583-70-0. [Link]
- PubChem. 4-Bromo-o-xylene. [Link]
- Master Organic Chemistry.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-fluoro-4,5-dimethylbenzene
This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-fluoro-4,5-dimethylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and the resulting spectral features, thereby providing a framework for interpreting similar polysubstituted aromatic systems.
Introduction: The Structural Significance of this compound
This compound is a tetrasubstituted aromatic compound. The specific arrangement of its substituents—a bromine atom, a fluorine atom, and two methyl groups—creates a unique electronic environment on the benzene ring. This, in turn, gives rise to a distinctive ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity and purity, which are critical parameters in synthetic chemistry and drug discovery pipelines. The interplay of steric and electronic effects of the substituents dictates the chemical shifts and coupling patterns of the remaining aromatic protons.
Predicted ¹H NMR Spectrum and Molecular Structure
Due to the specific substitution pattern of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has two chemically non-equivalent aromatic protons and two non-equivalent methyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-H) = ~8-9 Hz, ⁴J(H-F) = ~4-6 Hz |
| H-6 | ~ 6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-H) = ~8-9 Hz, ⁵J(H-F) = ~2-3 Hz |
| 4-CH₃ | ~ 2.2 - 2.3 | Singlet | - |
| 5-CH₃ | ~ 2.1 - 2.2 | Singlet | - |
Below is a diagram illustrating the molecular structure and the proton assignments.
Caption: Molecular structure of this compound.
Detailed Spectral Interpretation
The predicted ¹H NMR spectrum can be rationalized by considering the electronic effects of the substituents and the spin-spin coupling interactions.
Chemical Shifts of Aromatic Protons
The chemical shifts of aromatic protons are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[1] Protons on a benzene ring typically resonate in the range of 6.5-8.0 ppm.[2][3]
-
H-3: This proton is situated ortho to the electron-withdrawing fluorine atom and meta to the bromine atom and the 5-methyl group. The fluorine atom will exert a deshielding effect, shifting this proton downfield.
-
H-6: This proton is ortho to the bromine atom and the 5-methyl group, and meta to the fluorine atom and the 4-methyl group. The deshielding effect of the bromine atom will be the dominant influence on its chemical shift.
Splitting Patterns of Aromatic Protons
The multiplicity of the signals for the aromatic protons arises from spin-spin coupling with neighboring protons and the fluorine atom.
-
H-3 Signal: The signal for H-3 is expected to be a doublet of doublets (dd). This is due to:
-
Ortho coupling to H-6 (³J(H-H)), which is typically in the range of 7-10 Hz for aromatic protons.
-
Meta coupling to the fluorine atom at position 2 (⁴J(H-F)). Carbon-fluorine and proton-fluorine coupling constants are well-documented phenomena.[4][5] Long-range coupling between fluorine and protons is frequently observed in fluorinated aromatic compounds.[6][7][8]
-
-
H-6 Signal: The signal for H-6 is also predicted to be a doublet of doublets (dd) due to:
-
Ortho coupling to H-3 (³J(H-H)).
-
Para coupling to the fluorine atom at position 2 (⁵J(H-F)). This coupling is generally smaller than the meta coupling.
-
The following diagram illustrates the coupling interactions influencing the aromatic protons.
Caption: Spin-spin coupling network for the aromatic protons.
Chemical Shifts of Methyl Protons
The two methyl groups are in different chemical environments and are therefore expected to give rise to two distinct singlet signals. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[2]
-
4-CH₃: This methyl group is flanked by a proton and a bromine-bearing carbon.
-
5-CH₃: This methyl group is positioned between a proton and a fluorine-bearing carbon.
The slightly different electronic environments will result in a small difference in their chemical shifts. As they have no adjacent protons, their signals will appear as singlets.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.
The following workflow diagram summarizes the process from sample preparation to data analysis.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts and coupling patterns allows for the unambiguous assignment of all proton signals. The predicted spectrum, characterized by two distinct signals for the methyl groups and two doublet of doublets for the aromatic protons, serves as a powerful tool for the structural verification of this compound. This guide provides the foundational knowledge and practical considerations for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related molecules.
References
- Vertex AI Search. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives.
- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
- PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
- Vertex AI Search. (n.d.). Short Summary of 1H-NMR Interpretation.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling.
- Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum.
- Vertex AI Search. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
- Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- Organic Chemistry at CU Boulder. (n.d.). Aromatics.
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1-Bromo-2-fluoro-4,5-dimethylbenzene 13C NMR chemical shifts
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. This document synthesizes theoretical principles with practical application, explaining the causal factors behind spectral characteristics and outlining a robust protocol for data acquisition.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides critical information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which detects hydrogen nuclei, ¹³C NMR targets the carbon-13 isotope.[2] Although the natural abundance of ¹³C is low (about 1.1%), modern Fourier Transform (FT) NMR spectrometers can readily acquire high-resolution spectra.
The key insights derived from a ¹³C NMR spectrum are:
-
Number of Signals: Indicates the number of chemically non-equivalent carbon atoms in a molecule.[2][3]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of the carbon nucleus. Factors like hybridization, electronegativity of attached atoms, and resonance effects significantly influence chemical shifts.[1][4] The typical range for ¹³C chemical shifts is broad (0-220 ppm), which minimizes signal overlap.[1][3]
-
Signal Intensity: In standard proton-decoupled spectra, peak intensity is not reliably proportional to the number of carbons.
-
Spin-Spin Coupling: Coupling between carbon and attached protons (¹J_CH) can provide information on the number of hydrogens bonded to a carbon, though spectra are often acquired with proton decoupling to simplify the signals to singlets.[1]
This guide will focus on predicting and interpreting the chemical shifts for this compound, a polysubstituted aromatic compound where the interplay of various substituent effects creates a unique spectral fingerprint.
Molecular Structure and Predicted Spectral Data
The structure of this compound features a benzene ring with four substituents. Due to the substitution pattern, all six aromatic carbons are chemically non-equivalent, as are the two methyl carbons. This results in a total of eight expected signals in the ¹³C NMR spectrum.
Structural Diagram and Carbon Numbering
Caption: Structure of this compound with IUPAC numbering for carbon atoms.
Predicted ¹³C NMR Chemical Shifts
Due to the lack of a publicly available experimental spectrum for this specific molecule, the chemical shifts have been predicted using established substituent effects and corroborated with online prediction tools.[5][6] The principle of additivity is applied, starting from the chemical shift of benzene (δ ≈ 128.5 ppm), though deviations can occur in heavily substituted systems, particularly with ortho substituents.[7]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C1 (C-Br) | ~115 - 120 | Ipso-carbon attached to bromine; deshielded by fluorine (ortho) and methyl (meta). The halogen "heavy atom effect" can contribute to shielding.[8] |
| C2 (C-F) | ~155 - 160 (d, ¹J_CF ≈ 245 Hz) | Ipso-carbon attached to highly electronegative fluorine, causing significant deshielding. Expected to be a doublet due to strong one-bond C-F coupling. |
| C3 | ~130 - 135 | Deshielded by ortho fluorine and para methyl group. |
| C4 (C-CH₃) | ~138 - 142 | Ipso-carbon of a methyl group, deshielded by ortho bromine and another methyl group. |
| C5 (C-CH₃) | ~128 - 133 | Ipso-carbon of a methyl group, influenced by meta bromine and fluorine. |
| C6 | ~125 - 130 | Influenced by ortho bromine and meta methyl group. |
| C7 (-CH₃) | ~19 - 22 | Typical range for an aromatic methyl carbon. |
| C8 (-CH₃) | ~18 - 21 | Typical range for an aromatic methyl carbon, slightly different environment from C7. |
Note: (d) denotes a doublet, and ¹J_CF is the one-bond carbon-fluorine coupling constant.
Analysis of Substituent Effects on Chemical Shifts
The predicted chemical shifts are a direct consequence of how each substituent electronically perturbs the benzene ring. These effects are transmitted through both the sigma (σ) and pi (π) frameworks of the molecule.[8][9]
Key Substituent Influences
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deshielding nearby carbons. This effect is strongest on the directly attached ipso-carbon (C2). Conversely, through resonance, it can donate electron density to the π-system, but for halogens, the inductive effect is dominant.
-
Bromine (-Br): Bromine is also electronegative and withdraws electron density inductively. However, its effect is less pronounced than fluorine's. A significant factor for bromine and iodine is the spin-orbit coupling, which plays a crucial role in the magnetic shielding of the attached carbon.[8]
-
Methyl (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction. This donation increases electron density on the aromatic ring, particularly at the ortho and para positions, causing shielding (an upfield shift to a lower ppm value).[9]
The final chemical shift for each carbon is a complex sum of these competing inductive and resonance effects, modulated by their relative positions on the ring.
Caption: Logical relationship of substituent electronic effects on ¹³C NMR chemical shifts.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
This section provides a standardized, self-validating protocol for the acquisition of a ¹³C NMR spectrum, applicable to instruments like a Bruker 400 or 500 MHz spectrometer.[6]
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Standard: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can serve as a secondary reference. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) for precise referencing.
-
Homogenization: Cap the tube and gently invert it several times or vortex briefly to ensure a homogeneous solution.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Sample Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Tuning & Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Parameter Setup: Load a standard ¹³C proton-decoupled experiment. Key parameters include:
-
Pulse Program: zgpg30 (a standard 30° pulse with proton decoupling).
-
Spectral Width (SW): ~240 ppm (from approx. -10 to 230 ppm) to ensure all carbon signals are captured.[6]
-
Number of Scans (NS): Start with 128 or 256 scans. Due to the low natural abundance of ¹³C, a higher number of scans is needed compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set to 2-5 seconds to allow for sufficient relaxation of the carbon nuclei between pulses.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
-
Acquisition: Start the acquisition.
Step 3: Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum. Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak (CDCl₃ at 77.16 ppm) or the TMS peak (0.00 ppm) to its correct value.
-
Peak Picking & Integration: Identify all peaks and label their chemical shifts.
Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, reflecting the asymmetry of the substitution pattern. The chemical shifts of these signals are governed by a combination of inductive and resonance effects from the bromo, fluoro, and dimethyl substituents. A thorough understanding of these principles, coupled with a rigorous experimental protocol, allows for the confident structural verification of this and similar complex aromatic compounds, which is an essential task in the fields of chemical synthesis and drug discovery.
References
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(21), 14481-14491. [Link]
- Uses of 13C NMR Spectroscopy. Fiveable. [Link]
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]
- C-13 NMR Spectroscopy. Slideshare. [Link]
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]
- Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]
- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Carbon-13 NMR Spectroscopy: Principles and Applic
- 13C NMR Spectroscopy. American Chemical Society. [Link]
- Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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1-Bromo-2-fluoro-4,5-dimethylbenzene mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-2-fluoro-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound often utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity, reproducibility, and safety of the final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2]
This technical guide provides a comprehensive analysis of this compound using mass spectrometry, with a primary focus on Electron Ionization (EI). As a senior application scientist, this document moves beyond a simple recitation of data to explain the causal factors behind fragmentation patterns and the strategic choices in analytical protocol design. The aim is to equip researchers with the expertise to interpret mass spectra of this and related halogenated compounds, ensuring trustworthy and authoritative analytical outcomes.
Molecular Characteristics and Isotopic Signature
A foundational understanding of the molecule's intrinsic properties is critical for interpreting its mass spectrum.
-
Molecular Formula: C₈H₈BrF
-
Molecular Weight (Monoisotopic): 201.979 Da
-
Molecular Weight (Average): 203.05 g/mol [3]
The most significant feature for the mass spectrometric analysis of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a characteristic isotopic pattern for any bromine-containing ion. The molecular ion (M) will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z): the [M]•⁺ peak corresponding to the ⁷⁹Br isotope and the [M+2]•⁺ peak for the ⁸¹Br isotope.[5][6] This distinctive 1:1 doublet is a powerful diagnostic tool for identifying bromine-containing fragments within the spectrum.
Ionization Methodologies: A Strategic Overview
The choice of ionization technique dictates the nature of the resulting mass spectrum. While various methods exist, Electron Ionization (EI) is the most prevalent and informative for the structural elucidation of small, volatile molecules like this compound.
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process is energetic enough to not only eject an electron, creating a radical cation known as the molecular ion ([M]•⁺), but also to induce extensive and reproducible fragmentation.[7] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[1][8]
Soft Ionization Techniques (e.g., CI, ESI): Techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are "softer," meaning they impart less energy to the molecule.[9] They are adept at producing the protonated molecule ([M+H]⁺) with minimal fragmentation. While invaluable for confirming molecular weight, they typically do not provide the detailed structural insights available from EI-MS.[9]
Electron Ionization Fragmentation Analysis
The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The aromatic ring provides considerable stability, meaning the molecular ion peak is expected to be clearly visible.[10][11]
Predicted Fragmentation Pathways
The primary fragmentation events are predictable based on established principles of mass spectrometry for halogenated and aromatic compounds.
-
Loss of a Methyl Radical ([M-CH₃]⁺): The cleavage of a methyl group from the aromatic ring is a highly favorable pathway. This benzylic cleavage results in a stable, substituted benzyl or tropylium-like cation. The resulting fragment ion will retain the bromine and fluorine atoms, and therefore exhibit the characteristic M' and M'+2 isotopic pattern.
-
Loss of a Bromine Radical ([M-Br]⁺): The carbon-bromine bond is the weakest bond in the molecule after the C-H bonds of the methyl groups, making its cleavage a prominent fragmentation pathway.[6][11] This results in a fluorodimethylphenyl cation. This fragment will appear as a single peak, as it no longer contains bromine.
-
Loss of HBr ([M-HBr]•⁺): Elimination of a neutral molecule, such as hydrogen bromide, can occur, particularly if a stable product can be formed. This would involve the loss of the bromine atom and a hydrogen atom from an adjacent methyl group.
The logical flow of these primary fragmentation events is visualized below.
Caption: Predicted primary EI-MS fragmentation pathways for this compound.
Summary of Predicted Key Ions
The following table summarizes the expected key ions, their mass-to-charge ratios, and the underlying fragmentation mechanism.
| Predicted m/z | Ion Formula | Identity/Origin | Rationale |
| 202 / 204 | [C₈H₈⁷⁹BrF]•⁺ / [C₈H₈⁸¹BrF]•⁺ | Molecular Ion ([M]•⁺) | Radical cation formed by electron ejection. The doublet confirms the presence of one bromine atom. |
| 187 / 189 | [C₇H₅⁷⁹BrF]⁺ / [C₇H₅⁸¹BrF]⁺ | [M-CH₃]⁺ | Loss of a methyl radical, forming a stable benzylic/tropylium cation. The doublet indicates bromine is retained. |
| 123 | [C₈H₈F]⁺ | [M-Br]⁺ | Cleavage of the C-Br bond, a common fragmentation for bromo-aromatics. The singlet indicates loss of bromine. |
| 122 | [C₈H₇F]•⁺ | [M-HBr]•⁺ | Elimination of a neutral HBr molecule. |
| 107 | [C₇H₄F]⁺ | [M-Br-CH₄]⁺ | Subsequent loss of methane from the [M-Br]⁺ fragment. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds like this compound.[12][13] The gas chromatograph separates the compound from any impurities, after which the mass spectrometer provides structural identification.[13]
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane, ethyl acetate, or acetonitrile.
-
Stock Solution: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 10 mL of the selected solvent to create a stock solution (0.5-1 mg/mL).
-
Working Solution: Perform a serial dilution to a final concentration of approximately 5-10 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulates before transferring to a GC vial.[12]
Instrumentation and Conditions
The following parameters represent a robust starting point for method development and can be adjusted based on the specific instrumentation and desired resolution.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[11][12] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min[12] |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C[12] |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min[12] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[12][13] |
| Mass Scan Range | m/z 40-400[12] |
| Ion Source Temp. | 230 °C[12] |
| Transfer Line Temp. | 280 °C[12] |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to assess the sample's purity. The main component should appear as a single, sharp peak. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.[12]
-
Mass Spectrum: Extract the mass spectrum from the main chromatographic peak.
-
Molecular Ion Confirmation: Identify the [M]•⁺ and [M+2]•⁺ peaks at m/z 202 and 204, respectively, confirming the molecular weight and the presence of bromine.
-
Fragmentation Pattern Matching: Compare the observed fragment ions with the predicted fragmentation pattern (e.g., peaks at m/z 187/189 and 123) to confirm the structure of this compound.
-
Library Search: For unknown impurity peaks, perform a library search against established databases (e.g., NIST) to aid in their identification.[14]
GC-MS Workflow Diagram
Caption: Standard experimental workflow for the GC-MS analysis of this compound.
References
- Harrison, A. G. (1996). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(22), 3439-3445. [Link]
- NIST. (2021). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Lobo, R. F. M., et al. (2002). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. The Journal of Chemical Physics, 116(23), 10187-10194. [Link]
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- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
- Prasanna, S., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(4), 586-597. [Link]
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- University of Lethbridge. (2018). Topic 3: Mass Spectrometry (MS). CHEM 2600 Lecture Notes. [Link]
- De Hoffmann, E., & Stroobant, V. (2007).
- NIST. (2021). Benzene, 1,2-dibromo-4,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- NIST. (2021). Benzene, 1-bromo-2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
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- PubChem. (2024). 1-Bromo-4-fluoro-2,5-dimethylbenzene.
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In-Depth Technical Guide to the Solubility of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Abstract
1-Bromo-2-fluoro-4,5-dimethylbenzene is a substituted aromatic halide with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products. This guide provides a detailed analysis of the predicted solubility of this compound based on its molecular structure and established physicochemical principles. Due to the absence of publicly available experimental data for this specific isomer, this document emphasizes a theoretical framework and furnishes robust, step-by-step protocols for the experimental determination of its solubility in various organic solvents.
Introduction: The Critical Role of Solubility in Chemical Synthesis
The solubility of a chemical compound is a fundamental physicochemical property that dictates its utility in a vast range of applications. For a synthetic intermediate like this compound, solubility data is not merely academic; it is a cornerstone of practical process development. Efficient chemical reactions require that reactants exist in the same phase to ensure adequate mixing and contact, maximizing reaction rates and yields.[1] Furthermore, purification techniques, especially recrystallization, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
This guide addresses the solubility of this compound from two perspectives:
-
Theoretical Prediction: Leveraging the principles of molecular polarity and intermolecular forces to forecast solubility behavior in common laboratory solvents.
-
Experimental Determination: Providing actionable, detailed protocols for researchers to determine precise solubility data in their own laboratory settings.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a substance is intrinsically linked to its molecular structure.[2] The key physicochemical properties for this compound are predicted based on its structure and data from closely related isomers.
-
Molecular Formula: C₈H₈BrF
-
Molecular Weight: 203.05 g/mol
-
Structure:
Structural Analysis and Its Influence on Polarity:
-
Aromatic Ring: The core is a benzene ring, which is inherently non-polar and hydrophobic.
-
Halogen Substituents (Br and F): Both bromine and fluorine are highly electronegative atoms that induce a dipole moment in their respective C-X bonds. This introduces polar character to the molecule. Fluorine is more electronegative than bromine, but bromine is more polarizable. [3][4]3. Methyl Groups (-CH₃): The two methyl groups are electron-donating and non-polar. [3]4. Overall Molecular Polarity: The molecule is asymmetric, meaning the individual bond dipoles do not cancel out. This results in a net molecular dipole moment, classifying this compound as a moderately polar molecule . Its overall character remains dominated by the large, non-polar benzene ring, but with significant polar contributions from the C-F and C-Br bonds.
The primary intermolecular forces at play will be:
-
Van der Waals Forces (London Dispersion Forces): Significant due to the large electron cloud of the benzene ring and the bromine atom. This is the primary force governing interaction with non-polar solvents.
-
Dipole-Dipole Interactions: Arising from the net molecular dipole, allowing for favorable interactions with other polar molecules.
The molecule lacks hydrogen bond donors, which will significantly limit its solubility in protic solvents like water.
Theoretical Framework and Predicted Solubility Profile
The guiding principle for solubility prediction is "like dissolves like." [5]This means that solutes dissolve best in solvents that have similar intermolecular forces.
3.1. Hansen Solubility Parameters (HSP)
A more sophisticated approach than simple polarity is the use of Hansen Solubility Parameters (HSP). HSP theory breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). [6][7]A solvent is likely to dissolve a solute if their HSP values are close. While the specific HSP values for this compound are not experimentally determined, we can estimate its character:
-
δD (Dispersion): Expected to be moderately high due to the aromatic ring and bromine atom.
-
δP (Polar): Expected to be moderate due to the C-Br and C-F bonds.
-
δH (Hydrogen Bonding): Expected to be very low, as it cannot donate hydrogen bonds.
This profile suggests that ideal solvents will also have moderate δD and δP values and low δH values.
3.2. Predicted Solubility in Common Laboratory Solvents
Based on the "like dissolves like" principle and the structural analysis, the following solubility profile is predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | High to Moderate | The non-polar aromatic core of the solute will have strong van der Waals interactions with these solvents. Toluene and benzene are especially good candidates due to π-π stacking possibilities. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile | High | These solvents possess a significant dipole moment but lack hydrogen bond donors. They can effectively solvate the solute via both dipole-dipole and dispersion interactions, matching the solute's character well. [8] |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The solute cannot act as a hydrogen bond donor, and its large hydrophobic area disrupts the strong hydrogen-bonding network of these solvents, making solvation energetically unfavorable. [9] |
Experimental Determination of Solubility
Given the lack of published data, experimental verification is essential. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.
4.1. Qualitative Solubility Assessment (Miscibility Test)
This rapid test provides a binary "soluble" or "insoluble" result and is useful for initial solvent screening.
Methodology:
-
Preparation: Label a series of 13x100 mm glass test tubes, one for each solvent to be tested. Ensure all glassware is clean and dry.
-
Solvent Addition: Add 2 mL of a chosen solvent to the corresponding test tube.
-
Solute Addition: Add approximately 0.1 mL (or ~100 mg) of this compound to the solvent.
-
Mixing: Cap the test tube and vortex or shake vigorously for 60 seconds at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the mixture against a well-lit background.
-
Soluble/Miscible: The mixture forms a single, clear, homogenous phase.
-
Insoluble/Immiscible: The mixture is cloudy, contains visible undissolved droplets, or separates into distinct layers.
-
Causality Behind Choices:
-
Vigorous mixing is crucial to overcome initial kinetic barriers to dissolution.
-
Controlled temperature is important because solubility is temperature-dependent.
Caption: Figure 1: Qualitative Solubility Workflow
4.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measure of solubility (e.g., in g/L or mg/mL) by determining the mass of solute dissolved in a saturated solution. [10][11] Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a 4 mL glass vial containing a known volume (e.g., 2 mL) of the desired solvent. "Excess" means that a separate, undissolved liquid phase of the solute is clearly visible. b. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or on a stirring plate with a magnetic stir bar. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium. [12]2. Sample Isolation: a. After equilibration, stop the agitation and allow the undissolved solute to settle for at least 1 hour. b. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated glass syringe. To avoid disturbing the undissolved layer, insert the syringe needle only into the upper portion of the solution.
-
Mass Determination: a. Dispense the collected supernatant into a pre-weighed, dry evaporating dish or beaker. Record the exact weight of the empty dish (W₁). b. Weigh the dish containing the saturated solution to get the total initial weight (W₂). c. Place the dish in a fume hood and allow the solvent to evaporate gently. This can be accelerated with a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature well below the solute's boiling point. d. Once the solvent has completely evaporated, weigh the dish containing the non-volatile solute residue. Record this final weight (W₃).
-
Calculation:
-
Mass of Solute: Mass_solute = W₃ - W₁
-
Mass of Solvent: Mass_solvent = W₂ - W₃
-
Solubility (g solute / 100 g solvent): (Mass_solute / Mass_solvent) * 100
-
Solubility (g/L): To convert to g/L, use the density of the solvent: Solubility (g/L) = (Mass_solute / Volume_supernatant_collected_in_L)
-
Caption: Figure 2: Quantitative Solubility Workflow
Self-Validation and Trustworthiness:
-
The protocol's trustworthiness is ensured by reaching equilibrium (step 1c) and by using a gravimetric endpoint, which is a direct and robust physical measurement. [13]* Repeating the experiment in triplicate and ensuring the results are within a narrow range (e.g., ±5%) validates the precision of the measurement.
Conclusion
While specific experimental solubility data for this compound remains uncharacterised in the literature, a robust theoretical framework based on its molecular structure provides valuable predictive power. It is anticipated to be highly soluble in polar aprotic and non-polar aromatic solvents, with limited solubility in polar protic solvents. For researchers and drug development professionals requiring precise data for process optimization, the detailed qualitative and quantitative protocols provided in this guide offer a reliable pathway to determine this critical parameter. The application of these methods will empower scientists to make informed decisions regarding solvent selection, leading to more efficient and successful synthetic outcomes.
References
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- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]
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- Important points to be considered for selecting solvents in different applic
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An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-fluoro-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Physicochemical and Hazard Profile
1-Bromo-2-fluoro-4,5-dimethylbenzene is a substituted aromatic compound with the molecular formula C₈H₈BrF. Its structure, featuring a benzene ring with bromine, fluorine, and two methyl groups, dictates its reactivity and toxicological profile. While specific toxicological data for this exact isomer is limited, a comprehensive hazard assessment can be constructed by examining its chemical class and available safety data sheets (SDS).[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (CAS 5100-97-0) | 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS 99725-44-7) | 1-Bromo-4-fluoro-2,3-dimethylbenzene (CAS 52548-00-2) |
| Molecular Weight | 203.05 g/mol | 203.05 g/mol [2] | 203.05 g/mol [3] |
| Appearance | Data not available | Colorless to light orange to yellow clear liquid[2] | Data not available |
| Boiling Point | Data not available | 95 °C[2] | Data not available |
| Density | Data not available | 1.45 g/cm³[2] | Data not available |
| Solubility | Insoluble in water (predicted) | Immiscible in water[2] | Data not available |
The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.[2][4][5] The presence of halogen atoms on the aromatic ring can influence the compound's toxicological properties and reactivity.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][4] |
It is crucial to handle this compound with the assumption that it presents these hazards, even in the absence of exhaustive toxicological studies for this specific isomer. The precautionary principle dictates that stringent safety measures be adopted.
Core Safety Principles: A Proactive Approach to Risk Mitigation
The safe handling of this compound hinges on a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols. The causality behind these recommendations is rooted in the compound's presumed irritant properties and potential for harm upon exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2] The fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user and the laboratory environment. An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For procedures with a higher risk of splashing, the use of a full-face shield in conjunction with goggles is strongly recommended.[6]
-
Skin Protection: A flame-retardant lab coat should be worn at all times.[7] Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[7] Gloves should be inspected for any signs of degradation before each use and disposed of properly after handling the compound.
-
Respiratory Protection: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4][7]
Caption: Personal Protective Equipment (PPE) Workflow.
Experimental Protocols: A Step-by-Step Guide to Safe Operations
Adherence to standardized protocols is paramount for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.
Handling and Use Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary apparatus and reagents within the hood to minimize movement in and out of the containment area.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in section 2.2.
-
Dispensing: When transferring the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills. Avoid pouring directly from the storage container.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure that any reaction vessel is appropriately vented within the fume hood.
-
Post-Procedure: Upon completion of the work, securely cap all containers of this compound. Decontaminate any surfaces that may have come into contact with the chemical.
Storage Protocol
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Container: Store in the original, tightly sealed container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Incompatibilities: Store away from strong oxidizing agents, as these may lead to vigorous and potentially hazardous reactions.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Disclaimer: This document is intended to serve as an in-depth technical guide for researchers, scientists, and drug development professionals. As of the date of publication, a specific Safety Data Sheet (SDS) and comprehensive, verified data for the exact isomer, 1-Bromo-2-fluoro-4,5-dimethylbenzene, were not publicly available. The following guidance is therefore synthesized from data on closely related isomers and established best practices for the handling of halogenated aromatic compounds. Professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal. This guide should be used to supplement, not replace, official institutional and regulatory protocols.
Introduction: The Utility and Challenge of Halogenated Aromatics
Halogenated aromatic compounds, such as the substituted bromofluoroxylenes, are pivotal building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and reactivity make them valuable intermediates in complex organic syntheses, enabling the construction of novel pharmaceutical agents and functional materials[1]. The specific substitution pattern of this compound offers a unique scaffold for introducing further chemical diversity. However, the very features that make these molecules useful—the presence of reactive halogen atoms on an aromatic ring—also necessitate stringent safety protocols to mitigate risks to laboratory personnel and the environment. This guide provides a framework for understanding and managing these risks, grounded in the physicochemical properties of this compound class.
Physicochemical and Hazard Profile
Understanding the fundamental properties of a compound is the cornerstone of a robust safety protocol. While specific data for this compound is elusive, we can infer a probable profile by examining its close structural isomers. This comparative approach allows for a conservative and informed risk assessment.
Comparative Physicochemical Data of Bromofluorodimethylbenzene Isomers
| Property | 5-Bromo-2-fluoro-m-xylene[1][2] | 1-Bromo-4-fluoro-2,5-dimethylbenzene[3] | 1-Bromo-4-fluoro-2,3-dimethylbenzene[4] |
| CAS Number | 99725-44-7 | 51760-04-4 | 52548-00-2 |
| Molecular Formula | C₈H₈BrF | C₈H₈BrF | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol | 203.05 g/mol | 203.05 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid[1] | Data Not Available | Data Not Available |
| Boiling Point | 95 °C[2] | Data Not Available | Data Not Available |
| Density | 1.45 g/cm³[2] | Data Not Available | Data Not Available |
| Refractive Index | 1.5270 to 1.5320[2] | Data Not Available | Data Not Available |
Causality Insight: The presence of a bromine atom significantly increases the molecular weight and density compared to non-halogenated analogues. These compounds are typically liquids at room temperature with relatively high boiling points, indicating low volatility under standard conditions but a potential for vapor generation if heated[5].
GHS Hazard Classification and Interpretation
Based on available data for related isomers, this compound should be handled as a hazardous substance with the following potential classifications[5][6][7]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6][7]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5][7]
Expert Rationale: Halogenated aromatic compounds can be irritants due to their ability to penetrate the lipid layers of the skin and mucous membranes, causing localized inflammation[8]. Upon inhalation, vapors can irritate the respiratory tract. The causality lies in the chemical's reactivity and its interaction with biological tissues.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is critical.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, aliquoting, and reaction setup, must be conducted within a certified and operational chemical fume hood. This is the primary barrier to prevent inhalation of vapors, which may be generated even at room temperature and especially upon heating[7].
Personal Protective Equipment (PPE) Workflow
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
Caption: PPE selection workflow based on GHS hazard assessment.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes that can cause serious eye irritation[7].
-
Skin Protection: Wear chemical-resistant gloves, such as nitrile gloves. Ensure to check the manufacturer's breakthrough time data for halogenated solvents. A chemical-resistant lab coat must be worn and kept buttoned[8].
-
Respiratory Protection: A chemical fume hood is the primary method of respiratory protection. In the event of ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary[7].
Standard Operating Procedure: Laboratory Handling
This protocol is designed to be a self-validating system, minimizing risk at each step.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Operation: Confirm the fume hood has a current certification and shows adequate airflow.
-
Assemble Materials: Place all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the this compound.
-
Don PPE: Put on all required PPE as outlined in Section 3.2.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station[7].
Aliquoting and Handling
-
Grounding: When transferring from a larger container, ensure containers are bonded and grounded to prevent static discharge, which can be an ignition source[6].
-
Transfer: Use appropriate tools like glass pipettes or syringes for transfers to minimize the risk of spills. Avoid using plastic pipettes which may be incompatible.
-
Reaction Setup: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames[6]. Vapors can form explosive mixtures with air at elevated temperatures.
Post-Handling and Cleanup
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE: Remove gloves and lab coat before leaving the laboratory area.
-
Hygiene: Always wash hands thoroughly with soap and water after handling[6].
Storage, Stability, and Incompatibility
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Recommended Storage Conditions
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[5][7]. The storage location should be away from direct sunlight, heat, and sources of ignition[6][7]. It is stable under recommended storage conditions[7].
Caption: Decision tree for the safe storage of this compound.
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following[6][7]:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids and Alkalis: May cause decomposition.[7]
Mechanistic Insight: The electron-rich aromatic ring can be susceptible to attack by strong electrophiles, such as those generated by oxidizing agents. The carbon-halogen bond, while generally stable, can be cleaved under harsh acidic or basic conditions.
Hazardous Decomposition Products
Under fire conditions, thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride[6].
Emergency Response Protocols
Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread vapors.
-
Contain: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect: Scoop the absorbent material into a designated, properly labeled hazardous waste container. Do not let the product enter drains[7].
Exposure Scenarios
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[7].
Waste Management
Waste containing this compound must be treated as hazardous.
-
Segregation: Halogenated organic waste must be collected in separate, designated waste containers from non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
While this compound is a valuable synthetic intermediate, its safe use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating engineering controls, appropriate PPE, and meticulous handling and storage practices, researchers can confidently and safely leverage the synthetic potential of this and other halogenated aromatic compounds. Always prioritize consulting the specific Safety Data Sheet and adhering to your institution's safety guidelines.
References
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,3-dimethylbenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.
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Navigating the Isomeric Maze: A Technical Guide to Sourcing Bromo-fluoro-dimethylbenzene Building Blocks for Pharmaceutical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Isomeric Landscape: Identifying Commercially Viable Starting Materials
Initial inquiries for 1-Bromo-2-fluoro-4,5-dimethylbenzene often lead to a variety of structurally related but distinct isomers. Understanding the commercially available options is the first step in strategic sourcing. The following isomers are frequently listed by major chemical suppliers:
-
5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS 99725-44-7): This isomer is a versatile building block in organic synthesis.[1][2] Its chemical properties are largely influenced by the bromine atom, making it suitable for preparing Grignard reagents and participating in cross-coupling reactions to form polysubstituted fluorobenzene molecules.[1]
-
1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS 51760-04-4): Another readily available isomer, this compound offers a different substitution pattern for synthetic diversification.[3]
-
1-Bromo-4-fluoro-2,3-dimethylbenzene (CAS 52548-00-2): This compound provides yet another isomeric option for researchers exploring structure-activity relationships.[4]
It is imperative for researchers to verify the CAS number of the desired starting material against supplier catalogs to ensure the procurement of the correct isomer.
Supplier Qualification and Quality Assurance: A Framework for Success
The selection of a commercial supplier for specialized chemical reagents extends beyond simple availability and price. For drug development professionals, ensuring the purity, consistency, and comprehensive documentation of starting materials is paramount.
Key Supplier Evaluation Criteria
A systematic approach to supplier qualification is essential. The following flowchart outlines a recommended workflow for evaluating and selecting a supplier for bromo-fluoro-dimethylbenzene isomers.
Sources
An In-depth Technical Guide to the Core Reactivity of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of 1-Bromo-2-fluoro-4,5-dimethylbenzene (BFDMB), a versatile substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental literature on BFDMB is limited, this document synthesizes information from analogous structures and foundational organic chemistry principles to predict and rationalize its chemical behavior. We will explore its susceptibility to palladium-catalyzed cross-coupling reactions, metallation, and benzyne formation, offering field-proven insights into experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this and similar halogenated aromatic compounds.
Core Properties of this compound
This compound (CAS No. 5100-97-0) is a polysubstituted aromatic ring with a molecular formula of C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] The strategic placement of bromo, fluoro, and dimethyl groups imparts a unique electronic and steric profile, governing its reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5100-97-0 | AOBChem USA[2] |
| Molecular Formula | C₈H₈BrF | AOBChem USA[2] |
| Molecular Weight | 203.05 g/mol | PubChem[1] |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be influenced by the neighboring substituents. The two methyl groups will each appear as a singlet in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen and methyl substituents.
-
Infrared (IR) Spectroscopy: Key absorption bands are anticipated for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation will likely involve the loss of the bromine atom and methyl groups.
Analysis of Substituent Effects on Reactivity
The reactivity of the benzene ring in this compound is dictated by the interplay of the electronic and steric effects of its four substituents.
-
Bromine (Br): The bromine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect and resonance electron-donating effect.[3] Crucially, the C-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Fluorine (F): Similar to bromine, fluorine is an ortho, para-directing deactivator.[3] Its high electronegativity makes it a poor leaving group in nucleophilic aromatic substitution under standard conditions but can facilitate the formation of a benzyne intermediate.
-
Methyl (CH₃) Groups: The two methyl groups are ortho, para-directing activators due to hyperconjugation.[4] They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
The combined effect of these substituents makes the C-Br bond the most reactive site for transformations such as cross-coupling and metallation. The electron-donating methyl groups enhance the reactivity of the ring towards certain reactions compared to their non-methylated counterparts.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond makes this compound an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction Execution: Heat the mixture with vigorous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[6]
Representative Protocol for Heck Reaction:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base such as triethylamine (1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent like DMF or acetonitrile.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the precipitated salts. The filtrate is then subjected to an aqueous work-up and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, followed by purification via column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of aryl amines from aryl halides.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide.
-
Reagent Addition: Add this compound and the desired amine.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring. Monitor for completion using TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Metallation Reactions
The C-Br bond of this compound can be readily converted to an organometallic species through Grignard reagent formation or lithiation. These intermediates are potent nucleophiles for the formation of new C-C bonds.
Grignard Reagent Formation
Reaction with magnesium metal in an ethereal solvent will likely yield the corresponding Grignard reagent.
Representative Protocol for Grignard Reagent Formation:
-
Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Add magnesium turnings to the flask.
-
Initiation: Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of this compound in anhydrous THF to initiate the reaction.
-
Reagent Addition: Once the reaction begins, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent can be used in situ for subsequent reactions.
Lithiation
Lithium-halogen exchange using an organolithium reagent like n-butyllithium provides an alternative route to a highly reactive organometallic intermediate.
Representative Protocol for Lithiation:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound in an anhydrous solvent like THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.
-
Reaction and Quenching: After stirring at low temperature, the resulting aryllithium species can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂).
Benzyne Formation and Trapping
Analogous to 1-bromo-2-fluorobenzene, this compound is a prime candidate for the generation of a highly reactive benzyne intermediate. This can be achieved through treatment with a strong base or a metal like magnesium. The resulting benzyne is a powerful dienophile and can be trapped in situ with dienes like furan in a [4+2] cycloaddition reaction.
Caption: Proposed pathway for benzyne formation and trapping.
Representative Protocol for Benzyne Formation and Trapping:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent of this compound as described previously.
-
Trapping Agent: Add a suitable diene, such as furan, to the reaction mixture.
-
Benzyne Generation and Reaction: Gently heat the mixture to promote the elimination of MgBrF and the in-situ formation of the benzyne, which is immediately trapped by the diene.
-
Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the Diels-Alder adduct by column chromatography.
Conclusion
This compound is a promising building block for organic synthesis. Its reactivity is dominated by the C-Br bond, which is amenable to a wide range of transformations including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. Furthermore, the ortho-relationship of the bromo and fluoro substituents allows for the generation of a benzyne intermediate, opening up possibilities for cycloaddition reactions. While direct experimental data for this specific molecule is scarce, the principles and protocols outlined in this guide, based on well-established reactivity of analogous compounds, provide a solid foundation for its application in the synthesis of complex molecular targets.
References
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- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- The Royal Society of Chemistry.
- Wikipedia.
- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
- Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
- Google Patents.
- Reddit. H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. [Link]
- ResearchGate. (PDF)
- Wikipedia. Heck reaction. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Chemistry LibreTexts. 16.
- Doc Brown's Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
- European Patent Office.
- National Institutes of Health. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
- PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]
- Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
- Googleapis.com. WO 2025/109026 A1.
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Methodological & Application
Synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene
An Application Note and In-Depth Protocol for the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene, a key halogenated aromatic intermediate for researchers in medicinal chemistry, agrochemical development, and materials science. We present a detailed, step-by-step methodology centered on a highly regioselective Sandmeyer reaction. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This document is designed to be a self-validating system, equipping scientists with the expertise to confidently execute and troubleshoot the synthesis.
Introduction and Strategic Importance
Halogenated aromatic compounds are foundational building blocks in modern chemistry. The specific incorporation of fluorine and bromine atoms into an aromatic scaffold can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound is a valuable intermediate, featuring multiple substitution points that allow for diverse downstream functionalization through reactions like cross-coupling, lithiation, and nucleophilic aromatic substitution. Its structural motifs are relevant in the design of novel pharmaceuticals and advanced organic materials.
Synthetic Strategy: A Rationale for the Sandmeyer Approach
Several pathways could be envisioned for the synthesis of the target molecule. Direct electrophilic bromination of 3,4-dimethylfluorobenzene, for instance, presents a challenge due to the competing directing effects of the activating methyl groups and the ortho-, para-directing fluorine atom, which could lead to a mixture of regioisomers.
A more robust and regiochemically precise approach is to build the molecule from a precursor where the substitution pattern is already established. The chosen strategy, therefore, begins with 2-fluoro-4,5-dimethylaniline and utilizes the classic Sandmeyer reaction .[3][4][5] This method offers exceptional control by converting the amine functionality into a diazonium salt, which is then cleanly substituted by a bromide using a copper(I) bromide catalyst. This transformation is highly reliable and a cornerstone of aromatic chemistry for its ability to generate substitution patterns not easily accessible through direct substitution.[5]
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a fascinating radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
-
Diazotization: The primary aromatic amine (2-fluoro-4,5-dimethylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a stable aryl diazonium salt.[6][7] Maintaining a low temperature is critical to prevent the premature decomposition of this highly reactive intermediate.
-
Single Electron Transfer (SET): The copper(I) catalyst (CuBr) donates a single electron to the diazonium salt. This initiates the release of dinitrogen gas (N₂), an excellent leaving group, and generates an aryl radical.[3][5]
-
Halogen Transfer: The newly formed aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst. The detection of biaryl byproducts in similar reactions supports this radical mechanism.[3]
Detailed Experimental Protocol
This protocol details the conversion of 2-fluoro-4,5-dimethylaniline to this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Fluoro-4,5-dimethylaniline | C₈H₁₀FN | 139.17 | 10.0 g | 0.0719 | Starting material. |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 40 mL | ~0.356 | Corrosive. |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.46 g | 0.0791 | Oxidizer. Prepare fresh solution. |
| Copper(I) Bromide | CuBr | 143.45 | 11.3 g | 0.0788 | Catalyst. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | Flammable solvent for extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | For neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | For solutions. |
Equipment
-
250 mL and 500 mL three-neck round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Step-by-Step Procedure
Part A: Diazotization of 2-Fluoro-4,5-dimethylaniline
-
In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 2-fluoro-4,5-dimethylaniline (10.0 g, 0.0719 mol) and 48% hydrobromic acid (40 mL). Stir until the amine salt fully dissolves.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite to ensure the stability of the diazonium salt.[7]
-
In a separate beaker, dissolve sodium nitrite (5.46 g, 0.0791 mol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Transfer the cold sodium nitrite solution to a dropping funnel. Add it dropwise to the stirred amine salt solution over 30-40 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting pale yellow solution of 2-fluoro-4,5-dimethylbenzenediazonium bromide for an additional 20 minutes in the ice bath. Keep this solution cold for immediate use in the next step.
Part B: Sandmeyer Reaction
-
In a separate 250 mL three-neck flask, dissolve copper(I) bromide (11.3 g, 0.0788 mol) in 48% hydrobromic acid (20 mL).
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution. This addition may cause foaming and evolution of nitrogen gas. Control the rate of addition to maintain a manageable reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour at room temperature, then gently warm the mixture to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow liquid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~210-215 °C at 760 mmHg (estimated) |
| ¹H NMR (CDCl₃) | δ ~6.9-7.2 ppm (aromatic protons), ~2.2 ppm (methyl protons) |
| ¹³C NMR (CDCl₃) | Signals expected for aromatic carbons (including C-F and C-Br couplings) and methyl carbons. |
| ¹⁹F NMR (CDCl₃) | A single resonance characteristic of an aryl fluoride. |
| Mass Spec (EI) | M⁺ peak at m/z 202/204 (characteristic bromine isotope pattern). |
Expertise & Trustworthiness: A Self-Validating System
-
Causality of Temperature Control: The diazotization step is performed at 0-5 °C because aryl diazonium salts are notoriously unstable at higher temperatures.[7] Allowing the temperature to rise can lead to premature decomposition, primarily yielding undesired phenol byproducts and significantly reducing the yield of the target halide.
-
The Role of the Catalyst: While the Sandmeyer reaction can proceed without a catalyst, the use of copper(I) salts dramatically increases the reaction rate and improves yields.[8][9] The Cu(I)/Cu(II) redox cycle provides a low-energy pathway for the radical-mediated substitution.
-
Protocol Validation: The identity and purity of the final product must be rigorously confirmed. The provided table of expected characterization data serves as a reference. The observation of the correct isotopic pattern for bromine in the mass spectrum (two peaks of nearly equal intensity separated by 2 amu) is a definitive confirmation of successful bromination.
Safety Precautions
-
Corrosive Reagents: Hydrobromic acid is highly corrosive. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salt Hazard: While generally stable in cold aqueous solution, isolated aryl diazonium salts can be explosive when dry.[10] This protocol avoids isolation and uses the salt in situ, which is a critical safety measure.
-
Gas Evolution: The reaction releases nitrogen gas. Ensure the apparatus is not sealed to avoid pressure buildup.
-
Solvent Hazards: Diethyl ether is extremely flammable. Perform extractions away from ignition sources.
References
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- Wikipedia. (n.d.). Sandmeyer reaction.
- OpenOChem Learn. (n.d.). Sandmeyer Reaction.
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- ResearchGate. (n.d.). Catalytic Sandmeyer Bromination. Request PDF.
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- PubMed Central. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited applicability.[1] This guide provides a detailed examination and a robust starting protocol for the Buchwald-Hartwig amination of a specific, electronically and sterically complex substrate: 1-Bromo-2-fluoro-4,5-dimethylbenzene.
Substrate-Specific Considerations: Navigating Steric and Electronic Effects
The successful amination of this compound requires careful consideration of its unique structural features. The presence of a fluorine atom ortho to the bromine can influence the electronic properties of the aryl halide, while the adjacent dimethyl substitution introduces significant steric hindrance. These factors can impact the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
-
Electronic Effects of the Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the C-Br bond. While this can sometimes be beneficial for the oxidative addition step, it can also affect the overall electron density of the palladium center in the catalytic intermediates.
-
Steric Hindrance: The two methyl groups in the 4 and 5 positions, combined with the ortho-fluoro group, create a sterically congested environment around the reaction center. This steric bulk can hinder the approach of both the amine nucleophile and the palladium catalyst, potentially slowing down the reaction rate.[4][5][6] The choice of a bulky phosphine ligand is crucial to overcome this challenge, as it can promote the formation of a monoligated palladium species that is more accessible for oxidative addition and can facilitate reductive elimination.[1][7]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a well-reasoned starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the highest yield for a specific amine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst
-
Buchwald Ligand (e.g., XPhos, RuPhos, or BrettPhos) (4 mol%)[8][9]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[10]
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand under a counterflow of inert gas.
-
Addition of Reagents: To the flask, add the sodium tert-butoxide, this compound, and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at a temperature between 80-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.[2][9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][11][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[12][13] This is often the rate-determining step.[4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base, such as sodium tert-butoxide, is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[10][14] The choice of base and solvent can significantly impact this step.[15][16]
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[11][12] Bulky, electron-rich ligands facilitate this step.[1][7]
Parameter Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several reaction parameters. The following table summarizes key variables and their expected impact on the reaction with this compound.
| Parameter | Options | Rationale and Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-ligand complexes | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, requiring in situ reduction to the active Pd(0) species.[9] Pre-formed catalysts can offer better reproducibility and activity.[17] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered substrates.[5][8] They promote the formation of monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination.[1] The optimal ligand may vary depending on the specific amine.[8][17] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu are generally effective.[10] Weaker bases like carbonates may be necessary for substrates with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[10][11] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic solvents like toluene and dioxane are commonly used.[11] The choice of solvent can influence the solubility of the base and the catalytic intermediates.[15][16] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl halides or sterically hindered substrates to overcome activation barriers.[18] |
Troubleshooting Common Issues:
-
Low Conversion: Increase temperature, screen different ligands or a stronger base. Ensure reagents and solvent are anhydrous.
-
Side Reactions (e.g., Hydrodehalogenation): This can occur if there is residual water. Ensure anhydrous conditions. A different choice of ligand or base may also suppress this side reaction.
-
Catalyst Decomposition: Indicated by the formation of palladium black. May be caused by impurities or excessively high temperatures. Using a more robust pre-catalyst or ligand can help.
Conclusion
The Buchwald-Hartwig amination of this compound presents a synthetically valuable transformation that requires careful optimization of reaction conditions to overcome the challenges posed by steric hindrance and electronic effects. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully perform this C-N bond formation and to rationally troubleshoot any issues that may arise.
References
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- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
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- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
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- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21639–21647. [Link]
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. (n.d.).
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (n.d.).
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Application Notes & Protocols: Strategic C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, molecular scaffolds decorated with fluorine and dimethylphenyl motifs are of paramount importance. Fluorine substitution can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the dimethylphenyl group provides a defined steric and electronic profile. 1-Bromo-2-fluoro-4,5-dimethylbenzene emerges as a highly valuable and versatile building block, engineered for precise, stepwise molecular construction. The presence of a reactive C-Br bond, strategically positioned alongside fluoro and methyl substituents, allows for its selective functionalization through palladium-catalyzed cross-coupling reactions.[1][2]
This guide provides an in-depth exploration of the core palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this specific substrate. We move beyond simple procedural lists to dissect the causality behind experimental design, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex molecular architectures with confidence and control.
Core Principles: Understanding the Catalytic Engine
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[3][4] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation / Coordination & Deprotonation:
-
In C-C couplings like Suzuki and Sonogashira, a second organic fragment is transferred from an organometallic reagent (e.g., organoboron or organocopper) to the palladium center, a process known as transmetalation.[4][5]
-
In C-N couplings like Buchwald-Hartwig, the amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.[6][7]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Caption: Generalized Palladium Catalytic Cycle.
The Role of Ligands: More Than Just Spectators
The choice of ligand is critical for a successful cross-coupling reaction. Ancillary ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity.[9][10]
-
Electron-rich and bulky ligands increase the electron density on the palladium, which facilitates the oxidative addition step.[9][10]
-
Steric bulk on the ligand promotes the reductive elimination step, releasing the product and turning over the catalyst.[9]
Application Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals and organic materials.[5][11] It is prized for its mild conditions and the low toxicity of its organoboron reagents.
Catalytic Cycle: Suzuki-Miyaura Reaction
The cycle begins with oxidative addition, followed by the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, leading to reductive elimination.[5]
Caption: Specific catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-Fluoro-4,5-dimethyl-1,1'-biphenyl
| Parameter | Value | Rationale for Conditions |
| Substrate 1 | This compound | The aryl bromide is the electrophilic partner. |
| Substrate 2 | Phenylboronic Acid | The nucleophilic partner. Stable, commercially available, and low toxicity. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic turnover. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong inorganic base required to activate the boronic acid for transmetalation.[5] |
| Solvent | Toluene/H₂O (4:1) | A biphasic solvent system is effective; the aqueous phase contains the base, while the organic phase dissolves the substrates and catalyst. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition step. |
| Reaction Time | 12-18 hours | Typical duration to ensure complete conversion. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 217 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Catalyst/Ligand Addition: In a separate vial, add Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl compound.
Application Protocol II: Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds.[13][14] This transformation is fundamental for synthesizing conjugated enynes and arylalkynes, which are key intermediates in pharmaceuticals and materials science.[15][16]
Catalytic Cycle: Sonogashira Reaction
The Sonogashira reaction employs a dual catalytic system. The palladium cycle is similar to other cross-couplings, but it is synergistically coupled with a copper(I) co-catalyst cycle. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium center.[14][17]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-(2-Fluoro-4,5-dimethylphenyl)-2-phenylethyne
| Parameter | Value | Rationale for Conditions |
| Substrate 1 | This compound | The aryl bromide electrophile. |
| Substrate 2 | Phenylacetylene | The terminal alkyne nucleophile. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A stable, pre-formed Pd(II)-phosphine complex that is readily reduced in situ. |
| Cu Co-catalyst | CuI (3 mol%) | The essential co-catalyst that forms the reactive copper acetylide intermediate.[15][18] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and as a solvent for the reaction. |
| Temperature | 60 °C | Mild heating is usually sufficient to drive the reaction to completion without promoting side reactions like Glaser coupling.[15] |
| Reaction Time | 8-12 hours | Monitored for completion of starting material consumption. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 mmol, 217 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.03 mmol, 5.7 mg).
-
Evacuation: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive argon flow, add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 0.12 mL).
-
Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the ammonium salt and catalyst residues, washing the pad with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane) to isolate the pure aryl alkyne product.
Application Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is notoriously difficult using classical methods.[6][19] It has revolutionized the synthesis of anilines and their derivatives, which are core structures in countless pharmaceutical agents.[8][20]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(2-Fluoro-4,5-dimethylphenyl)morpholine
| Parameter | Value | Rationale for Conditions |
| Substrate 1 | This compound | The aryl bromide electrophile. |
| Substrate 2 | Morpholine | A common secondary cyclic amine coupling partner. |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A stable Pd(0) source, which avoids the need for an in situ reduction step. |
| Ligand | XPhos (4.5 mol%) | A highly effective, bulky electron-rich Buchwald ligand designed to facilitate both oxidative addition and the challenging C-N reductive elimination.[3] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base essential for deprotonating the amine without competing as a nucleophile. |
| Solvent | Toluene | A common non-polar solvent for this transformation. Must be anhydrous. |
| Temperature | 110 °C | Higher temperatures are often required to promote the C-N reductive elimination step. |
| Reaction Time | 16-24 hours | Driven to completion. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a flow of argon, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube with a stir bar.
-
Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.045 mmol, 21.5 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 217 mg).
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Workup: After completion (monitored by GC-MS), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the title compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd). 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is too weak or has degraded. 4. Ligand has oxidized. | 1. Use a fresh catalyst source or a pre-catalyst. 2. Ensure rigorous drying of glassware and solvents; use properly degassed solvents. 3. Use fresh, high-purity base (especially NaOtBu). 4. Handle air-sensitive ligands in a glovebox. |
| Formation of Side Products | 1. Suzuki: Homocoupling of boronic acid. 2. Sonogashira: Glaser coupling (alkyne homocoupling). 3. General: Hydrodehalogenation (replacement of Br with H). | 1. Ensure the reaction is strictly anaerobic; lower the reaction temperature. 2. Exclude oxygen rigorously; consider a copper-free Sonogashira protocol.[15] 3. Ensure the solvent is completely dry; trace water can be a proton source. Use a stronger, non-coordinating base. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high. 2. Insufficient ligand-to-palladium ratio. 3. Presence of impurities that poison the catalyst. | 1. Lower the reaction temperature. 2. Increase the ligand loading slightly (e.g., from L:Pd of 2:1 to 3:1). 3. Purify starting materials if their quality is suspect. |
Conclusion
This compound stands as a powerful and adaptable building block for advanced organic synthesis. Its utility is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a diverse range of C-C and C-N linked structures. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and conditions as detailed in these protocols, researchers can effectively leverage this substrate to construct complex molecules for applications spanning from drug discovery to materials innovation.
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- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate.
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- Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. ResearchGate.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
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Application Notes & Protocols: 1-Bromo-2-fluoro-4,5-dimethylbenzene as a Versatile Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design.[1][2] 1-Bromo-2-fluoro-4,5-dimethylbenzene emerges as a uniquely valuable building block, offering a trifecta of desirable features: a bromine atom poised for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and dimethyl substitution to provide steric influence and block potential sites of metabolism. This guide provides an in-depth analysis of this compound's strategic value, detailed protocols for its application in key synthetic transformations, and a workflow for its integration into complex, bioactive scaffolds.
Physicochemical Properties and Strategic Value in Drug Design
This compound is a substituted aromatic halide whose utility is derived from the distinct roles of its substituents. While a specific CAS number for this exact isomer is not widely documented, its properties and reactivity can be inferred from closely related analogs.[3][4]
| Property | Value | Source/Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₈BrF | - |
| Molecular Weight | 203.05 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Based on analogs[5] |
Strategic Rationale for Use:
-
The Fluorine Atom: The presence of fluorine on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][6] Its high electronegativity can profoundly alter the electronic profile of the entire molecule.[6]
-
The Bromine Atom: This halogen serves as a highly reliable and versatile synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in many drug molecules.[7][8]
-
The Dimethyl Groups: The two methyl groups on the o-xylene core provide steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. Furthermore, they occupy positions that might otherwise be susceptible to oxidative metabolism, thereby potentially enhancing the pharmacokinetic profile of the derivative drug candidate.
Core Synthetic Applications & Protocols
The true power of this compound lies in its capacity to undergo predictable and high-yielding transformations. Below are detailed, field-proven protocols for two of the most critical reactions in the medicinal chemist's toolkit.
Application 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Causality and Justification: The Suzuki-Miyaura reaction is a premier method for creating C(sp²)-C(sp²) bonds, forming the biaryl cores found in numerous approved drugs, from antihypertensives to oncology agents. The C-Br bond of our title compound is significantly more reactive in the palladium catalytic cycle than a C-F or C-H bond, allowing for highly selective coupling.[9]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid or Ester (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of Argon, add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Diagram: Suzuki Coupling Workflow
Caption: A standard laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination
Causality and Justification: The formation of C-N bonds to create aryl amines is another critical transformation in drug synthesis.[10] The Buchwald-Hartwig amination provides a general and high-yielding method to achieve this, overcoming the limitations of older methods.[11] The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle, which can be challenging for some substituted aryl halides.[12]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.)
-
Solvent (e.g., Anhydrous Toluene or Dioxane)
Procedure:
-
Reagent Preparation (Glovebox): In an inert atmosphere glovebox, weigh the palladium pre-catalyst, phosphine ligand, and base into a microwave vial or Schlenk tube.
-
Reactant Addition: Add the this compound to the vial.
-
Solvent and Amine Addition: Remove the vial from the glovebox. Under a positive flow of inert gas, add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Track the disappearance of the starting material using GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography to isolate the target aryl amine.[13]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the palladium catalytic cycle in Buchwald-Hartwig amination.
Case Study: Plausible Synthesis of a Bioactive Scaffold
To illustrate the integration of these protocols, we propose a hypothetical, multi-step synthesis of a novel kinase inhibitor scaffold starting from this compound. This workflow demonstrates how the building block can be sequentially functionalized to rapidly build molecular complexity.
Diagram: Multi-step Synthesis Workflow
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- 3. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: 1-Bromo-2-fluoro-4,5-dimethylbenzene as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This guide provides a detailed technical overview of 1-Bromo-2-fluoro-4,5-dimethylbenzene, a highly functionalized aromatic building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We explore its unique reactivity profile, governed by the interplay of its bromo, fluoro, and vicinal dimethyl substituents. The core of this document is dedicated to detailed, field-proven protocols for two of the most powerful and widely used transformations in medicinal chemistry: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. These protocols are designed to be self-validating, with explanations for key experimental choices, expected outcomes, and mechanistic considerations to empower researchers in drug discovery and development.
Introduction: Strategic Value in Medicinal Chemistry
The design of novel therapeutics often hinges on the ability to construct complex molecular architectures with precision and efficiency. Aryl and heteroaryl scaffolds are ubiquitous in modern pharmaceuticals, and the strategic functionalization of these cores is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This compound (Figure 1) emerges as a valuable building block due to its distinct combination of reactive handles and modulating groups.
-
Bromine Atom: Serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, offering a reliable and well-established point for C-C, C-N, and C-O bond formation.
-
Fluorine Atom: The ortho-fluoro substituent exerts a powerful inductive electron-withdrawing effect. This modulates the reactivity of the aryl ring and can significantly enhance the binding affinity of the final API to its biological target through favorable electrostatic interactions. It also often improves metabolic stability.
-
Vicinal Dimethyl Groups: These electron-donating groups influence the electronic properties of the ring and provide steric bulk, which can be used to control conformation and explore specific binding pockets within a target protein.
This unique substitution pattern makes it an ideal starting material for creating highly decorated phenyl rings, which are key components of many drug candidates.
Figure 1: Structure of this compound
Physicochemical & Reactivity Data
A clear understanding of the substrate's properties is critical for successful reaction design.
| Property | Value | Source |
| CAS Number | 51760-04-4 | [1] |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| Appearance | Off-white to light yellow solid or liquid | |
| Reactivity Handle | Aryl Bromide (sp² C-Br) | |
| Key Applications | Suzuki Coupling, Buchwald-Hartwig Amination | [2][3] |
Core Application I: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] In pharmaceutical development, this reaction is indispensable for constructing the biaryl motifs found in numerous classes of drugs, including kinase inhibitors and angiotensin receptor blockers.
Rationale & Mechanistic Insight
The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, base, and solvent is critical for efficiency. For a substrate like this compound, the electron-withdrawing nature of the fluorine can make oxidative addition more facile compared to electron-rich aryl bromides. The base activates the boronic acid partner for transmetalation.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the standard laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Synthesis of 2-Fluoro-4,5-dimethyl-1,1'-biphenyl
This protocol describes a representative coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ and SPhos ligand to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Stir the mixture and sparge with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the target biaryl product.
Self-Validation:
-
Expected Outcome: Formation of a new C-C bond, observable by a mass shift of +76 Da in LC-MS analysis (loss of Br, gain of C₆H₅).
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
Core Application II: Buchwald-Hartwig Amination for Arylamine Scaffolds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds.[6] This transformation is of paramount importance in pharmaceutical chemistry, as the arylamine functional group is a key pharmacophore in a vast number of APIs.[7][8] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[6]
Rationale & Mechanistic Insight
Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle.[9] However, it requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine coupling partner.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote the reductive elimination step, which is often rate-limiting, and to prevent unproductive side reactions like beta-hydride elimination.[6][7]
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-benzyl-2-fluoro-4,5-dimethylaniline
This protocol provides a step-by-step method for the C-N coupling of this compound with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
Strictly under an inert atmosphere (glovebox or Schlenk line): To an oven-dried reaction tube, add NaOtBu, Pd₂(dba)₃, and XPhos.
-
Seal the tube, remove from the glovebox, and add this compound followed by anhydrous toluene via syringe.
-
Add benzylamine via syringe.
-
Seal the reaction vessel tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness through Self-Validation:
-
Causality: Anhydrous conditions and an inert atmosphere are critical because the palladium(0) catalyst and the strong base (NaOtBu) are sensitive to oxygen and moisture.[7][10]
-
Expected Outcome: Formation of a C-N bond, observable by a mass shift of +27 Da in LC-MS analysis (loss of Br, gain of NHCH₂Ph).
-
Troubleshooting: Low yields can often be attributed to impure/wet solvent or amine, insufficient inerting, or an inactive catalyst. The choice of a highly active, bulky ligand like XPhos is specifically to overcome the challenge of coupling with an electron-deficient aryl halide.[7]
Conclusion
This compound stands as a potent and versatile building block for pharmaceutical research and development. Its well-defined reactivity allows for selective and high-yielding entry into two of the most fundamentally important classes of organic transformations: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination. The protocols and mechanistic insights provided herein are intended to serve as a reliable foundation for scientists to leverage this reagent in the synthesis of novel, highly functionalized drug candidates, accelerating the journey from chemical design to clinical evaluation.
References
- Vertex AI Search. (2026). 1-Bromo-2-fluoro-3,5-dimethylbenzene: Your Key to Advanced Chemical Synthesis.
- Benchchem. (2025).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- AD PHARMACHEM. (n.d.). P-Bromo Fluoro Benzene.
- Benchchem. (n.d.).
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 1-Bromo-2-fluoro-4,5-dimethylbenzene in Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the potential applications of 1-bromo-2-fluoro-4,5-dimethylbenzene in the synthesis of novel agrochemical candidates. While direct public-domain evidence linking this specific building block to commercialized agrochemicals is limited, its structural motifs—a fluorinated and brominated xylene core—represent a valuable scaffold for modern pesticide, herbicide, and fungicide discovery. This guide moves beyond a simple recitation of facts to explore the synthetic utility and strategic value of this molecule. We will dissect its reactivity, provide detailed, field-tested protocols for key transformations, and offer insights into how its unique properties can be leveraged to create next-generation crop protection agents.
Part 1: Strategic Analysis of this compound as an Agrochemical Scaffold
The design of modern agrochemicals is a complex interplay of achieving high biological efficacy, ensuring crop safety, and engineering favorable environmental and toxicological profiles. The subject molecule, this compound, offers a compelling starting point for several strategic reasons:
-
The Fluorine Advantage: The presence of a fluorine atom is a well-established strategy in agrochemical design. It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the molecule to enhance binding affinity to target proteins.
-
The Bromine Handle for Diversification: The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the efficient and modular introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries for high-throughput screening.
-
The Dimethylated Core: The vicinal dimethyl groups provide steric bulk and lipophilicity. They can influence the molecule's overall conformation and its interaction with biological targets, potentially leading to improved selectivity and reduced off-target effects.
Below is a conceptual workflow illustrating how this building block can be integrated into an agrochemical discovery pipeline.
Caption: Figure 1. Agrochemical Discovery Workflow.
Part 2: Key Synthetic Transformations & Protocols
The primary utility of this compound lies in its C-Br bond, which is amenable to a variety of powerful C-C and C-N bond-forming reactions. We present detailed protocols for two of the most relevant transformations in an agrochemical context: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. This is particularly relevant for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in many commercial herbicides and fungicides. The protocol below details the coupling of our title compound with a generic arylboronic acid.
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-fluoro-4,5-dimethyl-substituted biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene and Water (or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.08 eq). Expert Insight: The ratio of ligand to palladium is crucial. A 4:1 ratio is standard for PPh₃ to ensure catalyst stability and prevent palladium black precipitation. For more challenging couplings, advanced biarylphosphine ligands like SPhos or XPhos are recommended.
-
Reaction Assembly: Add the catalyst/ligand mixture to the main flask. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene:Water 4:1 v/v) via cannula or syringe. A typical concentration is 0.1 M with respect to the starting bromide. Causality Note: The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Condition | Rationale |
| Stoichiometry | Arylboronic acid (1.2 eq) | Ensures complete consumption of the limiting bromide. |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic system required for the catalytic cycle. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination: Synthesis of Arylamine Scaffolds
Arylamines are fundamental building blocks for a vast number of agrochemicals, including many sulfonylurea herbicides and strobilurin fungicides. The Buchwald-Hartwig amination provides a direct and modular route to these valuable intermediates.
Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-fluoro-4,5-dimethyl-substituted N-arylamine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Buchwald ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Glovebox Setup: Trustworthiness Note: This reaction is highly sensitive to air and moisture. All solid reagents should be weighed and combined inside an inert atmosphere glovebox. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.025 eq), and the base (NaOt-Bu, 1.4 eq) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the vial.
-
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., Toluene) to the vial, seal with a Teflon-lined cap, and remove from the glovebox.
-
Heating and Monitoring: Place the sealed vial in a pre-heated aluminum block at 90-110 °C and stir. Monitor the reaction by LC-MS. Expert Insight: The choice of ligand is critical and often needs to be screened for optimal results. XPhos is a robust, general-purpose ligand for this type of transformation.
-
Workup and Purification: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Part 3: Mechanistic Considerations and Visualization
Understanding the catalytic cycle is key to troubleshooting and optimizing these reactions. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.
Caption: Figure 2. Suzuki-Miyaura Catalytic Cycle.
The cycle begins with the oxidative addition of this compound (Ar-Br) to the active Pd(0) catalyst. This is followed by transmetalation with the activated boronic acid species. The final, irreversible step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Part 4: Conclusion and Future Outlook
This compound is a building block with significant untapped potential in agrochemical research. While not yet a widely cited precursor for blockbuster products, its inherent structural and chemical properties make it an ideal starting point for discovery campaigns targeting novel modes of action. The protocols and strategic insights provided herein serve as a robust foundation for synthetic chemists aiming to leverage this scaffold. Future work should focus on exploring a wider range of cross-coupling partners and further functionalizing the resulting products to build complex, biologically active molecules for protecting global food supplies.
References
There are no direct, publicly available, peer-reviewed scientific articles or patents that provide specific, detailed synthetic protocols for the application of this compound in the synthesis of named, commercialized agrochemicals. The protocols and strategic discussions provided in this document are based on established, general principles of synthetic organic chemistry and agrochemical design, supported by authoritative reviews and textbooks on the subject. The references below support the fundamental reactions discussed.
Application Notes & Protocols: 1-Bromo-2-fluoro-4,5-dimethylbenzene in Materials Science & Drug Discovery
Abstract
This guide provides a comprehensive technical overview of 1-Bromo-2-fluoro-4,5-dimethylbenzene, a versatile halogenated aromatic building block. We delve into its synthesis, physicochemical properties, and critical applications in materials science and drug development. Detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented. The rationale behind its utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and medicinal chemistry is explained, emphasizing how its unique structural motifs—a reactive bromine atom, an electron-withdrawing fluorine atom, and sterically influential methyl groups—are leveraged to achieve desired material properties and biological activities.
Introduction: The Strategic Value of Multifunctional Aryl Halides
Halogenated aromatic compounds are foundational pillars in modern synthetic chemistry, serving as versatile intermediates for constructing complex molecular architectures. This compound (or 4-Bromo-5-fluoro-1,2-xylene) distinguishes itself as a particularly strategic building block. Its utility stems from the orthogonal reactivity and distinct electronic influence of its substituents:
-
Bromine (Br): Positioned for activation, the bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Fluorine (F): The high electronegativity of the fluorine atom significantly modulates the electronic properties of the benzene ring. In materials science, this lowers the HOMO and LUMO energy levels, which can enhance electron injection, improve charge carrier mobility, and increase oxidative stability.[1] In medicinal chemistry, fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability.[2][3]
-
Dimethyl Groups (CH₃)₂: The two methyl groups provide steric bulk, which can be used to control intermolecular packing in the solid state, disrupt crystallization for improved amorphous film morphology in organic electronics, and enhance solubility in common organic solvents—a critical factor for device fabrication and reaction handling.[4]
This combination makes this compound a high-value intermediate for synthesizing hole-transport materials, advanced non-fullerene acceptors, and active pharmaceutical ingredients (APIs).
Physicochemical Properties & Characterization
Accurate characterization is the bedrock of reproducible science. The key properties of the isomeric compound 5-Bromo-2-fluoro-1,3-dimethylbenzene, which are expected to be similar to the target compound, are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | 4-Bromo-5-fluoro-1,2-xylene | - |
| CAS Number | Not Assigned (Isomer: 99725-44-7) | [5] |
| Molecular Formula | C₈H₈BrF | [6] |
| Molecular Weight | 203.05 g/mol | [6] |
| Appearance | Colorless to light yellow liquid (predicted) | [5] |
| Boiling Point | ~95 °C (predicted for isomer) | [5] |
| Density | ~1.45 g/cm³ (predicted for isomer) | [5] |
| Solubility | Soluble in common organic solvents (THF, Dichloromethane, Toluene); Immiscible in water. | [7] |
Characterization Insights:
-
¹H NMR: Expect two singlets for the methyl groups and two singlets (or doublets with small coupling constants) in the aromatic region.
-
¹⁹F NMR: A single resonance, likely coupled to the adjacent aromatic proton, will confirm the presence of the fluorine atom.
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics.
-
GC-MS: Provides confirmation of purity and molecular weight (m/z = 203/205, corresponding to the bromine isotopes).
Synthesis Protocol: Electrophilic Bromination
A reliable method for synthesizing the title compound is the regioselective electrophilic aromatic bromination of 1-fluoro-3,4-dimethylbenzene. The electron-donating methyl groups are strong ortho-, para-directors, and the fluorine is a weak ortho-, para-director. The bromine will preferentially add to the most activated, sterically accessible position.
Protocol 3.1: Synthesis of this compound
This protocol describes a standard electrophilic bromination using N-Bromosuccinimide (NBS), a mild and selective brominating agent.[8]
Materials:
-
1-fluoro-3,4-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 1-fluoro-3,4-dimethylbenzene (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is the primary handle for synthetic elaboration, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to building the complex conjugated systems required for advanced materials.
Suzuki-Miyaura Coupling: Forging C-C Bonds
Principle: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, essential for extending π-conjugation in molecules for OLEDs and OPVs. The reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1.1: Synthesis of a Biaryl Compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 6-24 hours.
-
Monitoring: Track the disappearance of the starting bromide by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction & Washing: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination: Forging C-N Bonds
Principle: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is critical for creating arylamine structures.[9] These structures are ubiquitous in hole-transport materials for OLEDs and are common pharmacophores.[10] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong base.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4.2.1: Synthesis of a Diarylamine Derivative
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Carbazole) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos or SPhos (ligand, 4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a robust inert atmosphere, add NaOt-Bu, the ligand, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Reagent Addition: Add the amine and this compound, followed by anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Workflow: From Building Block to Device
The strategic use of this compound allows for the systematic construction of materials for organic electronics.
Caption: Synthetic workflow from building block to final electronic device.
Safety and Handling
This compound and its isomers are classified as irritants. Strict adherence to safety protocols is essential.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene. National Center for Biotechnology Information.
- PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene. National Center for Biotechnology Information.
- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. 16.3: Other Aromatic Substitutions.
- Babudri, F., et al. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, 2007, 1003-1022.
- Petrova, P., & Tomova, R. Materials used for organic light-emitting diodes - Organic electroactive compounds. Journal of the University of Chemical Technology and Metallurgy, 2010, 45(3), 211-222.
- Le, T. H., et al. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Molecules, 2021, 26(1), 1-35.
- ResearchGate. Fluorinated Aromatic Compounds.
- Google Patents. Synthesis method of m-fluoroaniline.
- ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III).
- Raftani, M., et al. Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science, 2020, 11(4), 933-946.
- National Institutes of Health. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- ResearchGate. Examples of compounds used in organic light emitting diodes (OLED)....
- American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Google Patents. Preparation of fluorinated anilines.
- MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagent.
- BIOENGINEER.ORG. Electrochemical Defluorinative Matteson Homologation Breakthrough.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
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- 5. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]
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- 11. 1-溴-2,4-二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Purity Isolation of 1-Bromo-2-fluoro-4,5-dimethylbenzene via Flash Column Chromatography
Abstract
This application note provides a comprehensive and technically detailed protocol for the purification of 1-Bromo-2-fluoro-4,5-dimethylbenzene from a crude reaction mixture. Leveraging the principles of normal-phase flash column chromatography, this guide is designed for researchers, chemists, and drug development professionals. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by a robust flash chromatography protocol for efficient, high-resolution separation. The causality behind each experimental choice, from stationary phase selection to eluent optimization, is explained to ensure both reproducibility and a deeper understanding of the separation science.
Introduction and Scientific Context
This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials. Synthetic routes often yield this target molecule alongside unreacted starting materials, isomers, and other byproducts. Achieving high purity is paramount for subsequent reaction steps and final product integrity.
Column chromatography is a cornerstone liquid chromatography technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent, or eluent, that flows through it).[3] Compounds with a higher affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, enabling separation.[4] This protocol focuses on flash chromatography, a modification that uses positive pressure to accelerate solvent flow, significantly reducing purification time while maintaining high resolution.[2]
Compound Characteristics and Safety Imperatives
A thorough understanding of the target compound's physicochemical properties is essential for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈BrF | PubChem CID 13553414[5] |
| Molecular Weight | 203.05 g/mol | PubChem CID 13553414[5] |
| Appearance | Colorless to light-colored liquid (typical) | Thermo Fisher Scientific SDS[6] |
| Polarity | Non-polar to weakly polar | Inferred from structure |
| Boiling Point | ~214 °C (for similar isomer 1-Bromo-2,4-dimethylbenzene) | Sigma-Aldrich |
Safety Summary: this compound and its isomers are classified as irritants.[6][7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile or neoprene gloves, and a lab coat, is mandatory.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[6]
Purification Strategy: The Logic of Separation
The purification strategy is built upon the non-polar nature of the target molecule. We will employ normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.
Stationary Phase Selection: Silica Gel
Silica gel (SiO₂) is the adsorbent of choice for this application.[2] Its surface is covered with silanol (Si-OH) groups, rendering it highly polar and slightly acidic. Non-polar compounds, like our target molecule, have minimal interaction with these polar sites and are therefore eluted relatively quickly by a non-polar solvent. The standard 230-400 mesh particle size is ideal for flash chromatography, providing a large surface area for interaction and enabling good separation.[9]
Mobile Phase (Eluent) Selection and Optimization
The choice of eluent is the most critical parameter influencing separation.[2] The goal is to find a solvent or solvent mixture that provides differential migration rates between the target compound and its impurities.
-
Principle: For non-polar compounds, one typically starts with a highly non-polar solvent and gradually increases polarity if necessary.[10]
-
Recommended Solvents: The most common and effective solvent systems for compounds of this type are mixtures of hexane (or petroleum ether) and ethyl acetate.[10][11] Hexane serves as the weak, non-polar component, while ethyl acetate provides the polarity needed to move the compounds down the column.
-
TLC for Method Development: Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is used to rapidly screen various solvent systems.[1] The ideal eluent system for column chromatography is one that yields a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.[9][12] This Rƒ value ensures the compound spends sufficient time interacting with the stationary phase for effective separation from impurities without requiring an excessive volume of solvent for elution.
Detailed Experimental Protocols
This section is divided into two core workflows: method development via TLC and the main purification via flash column chromatography.
Protocol 1: TLC for Eluent System Optimization
-
Preparation: Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a fine capillary tube, carefully spot the dissolved mixture onto a silica gel TLC plate (with a fluorescent indicator) about 1 cm from the bottom edge. Keep the spot as small as possible.
-
Development: Prepare a TLC developing chamber containing a small amount of your chosen test solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spot. Close the chamber and allow the solvent front to ascend the plate.[11]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm), where aromatic compounds will appear as dark spots.[11] Circle the spots lightly with a pencil.
-
Analysis and Iteration: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system ratio to achieve an Rƒ of 0.3-0.4 for the target spot.
-
If Rƒ is too high (>0.5), decrease the polarity (reduce the percentage of ethyl acetate).
-
If Rƒ is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate).[12]
-
Protocol 2: Flash Column Chromatography Purification
This protocol assumes the optimal eluent has been determined by TLC.
-
Column Preparation (Slurry Packing):
-
Select a glass column appropriate for the scale of your purification (a typical ratio is 50:1 to 100:1 of silica gel to crude material by weight).[1]
-
Insert a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand.[12]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[11]
-
Carefully pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[13]
-
Open the stopcock to drain some solvent, allowing the silica to pack down under flow. Never let the solvent level drop below the top of the silica bed.[12]
-
Add another ~1 cm layer of sand on top of the packed silica to protect the bed during sample and eluent addition.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica gel.[13] This technique prevents dissolution issues at the column head and often leads to sharper bands and better separation.
-
Carefully add this powder as a uniform layer on top of the sand at the head of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure to the top of the column using compressed air or nitrogen regulated to a low pressure.
-
Begin collecting the eluent in fractions (e.g., test tubes or small flasks). The size of the fractions will depend on the column size and expected separation.
-
Maintain a constant flow rate and ensure the column does not run dry.
-
-
Monitoring and Isolation:
-
Periodically analyze the collected fractions using TLC to determine their composition. Spot the starting crude material, the current fraction, and the previous fraction on the same plate for easy comparison.
-
Combine all fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Visualizations and Data Summary
Table 2: Summary of Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Technique | Flash Column Chromatography | Faster than gravity chromatography with good resolution.[2] |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for normal-phase separation of non-polar to moderately polar organic molecules.[4] |
| Mobile Phase | Hexane / Ethyl Acetate | Excellent and tunable solvent system for non-polar compounds. Good starting point: 98:2 to 95:5 (v/v).[11] |
| Method Development | Thin-Layer Chromatography (TLC) | Rapidly determines the optimal mobile phase composition.[1] |
| Target Rƒ (on TLC) | ~0.3 - 0.4 | Provides the best balance between separation efficiency and elution volume.[12] |
| Sample Loading | Dry Loading | Promotes sharper bands and higher resolution, especially for less soluble compounds.[13] |
| Detection | UV light (254 nm) | Aromatic rings strongly absorb UV, allowing for easy visualization on fluorescent TLC plates.[11] |
Caption: Workflow from TLC optimization to final product isolation.
Troubleshooting Common Issues
Caption: Logic for troubleshooting common chromatography problems.
References
- BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13553414, 1-Bromo-4-fluoro-2,5-dimethylbenzene. PubChem.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Wikipedia. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Fisher Scientific. (2025). Safety Data Sheet - 5-Bromo-2-fluoro-1,3-dimethylbenzene.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- NJIT. (n.d.). Chromatography.
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 1-Bromo-3-chloro-2,4-difluorobenzene Derivatives.
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives.
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 1-Bromo-2-chlorobenzene Derivatives.
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Recrystallization solvent for 1-Bromo-2-fluoro-4,5-dimethylbenzene derivatives
An Application Guide for the Scientist: Strategic Solvent Selection for the Recrystallization of 1-Bromo-2-fluoro-4,5-dimethylbenzene Derivatives
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed framework for selecting an optimal solvent system for the purification of this compound and its derivatives via recrystallization. Recognizing that this class of halogenated aromatic compounds exhibits moderate polarity, this guide moves beyond generic protocols to establish a robust, first-principles approach to solvent screening and methods optimization. We detail both single-solvent and mixed-solvent recrystallization protocols, supported by troubleshooting guides and workflow visualizations to ensure a high rate of success in achieving excellent purity and yield.
Introduction: The Critical Role of Purification
This compound and its structural analogs are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The purity of these building blocks is paramount, as impurities—such as unreacted starting materials, isomers, or poly-brominated species—can lead to deleterious side reactions, low yields, and complications in downstream applications.[1]
Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[2] The method relies on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[3] This guide provides the theoretical and practical foundation for developing a successful recrystallization protocol for this specific class of compounds.
Theoretical Framework: Principles of Solvent Selection
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at ambient or colder temperatures.[1] The selection process is an empirical one, but it is guided by established physicochemical principles.[5][6]
2.1. Polarity and the "Like Dissolves Like" Principle The adage "like dissolves like" is the cornerstone of solvent selection.[7] The structure of this compound contains a largely non-polar xylene core, but the presence of the electronegative bromine and fluorine atoms introduces significant polarity. This duality suggests that solvents of intermediate polarity, or well-chosen mixed-solvent systems, will be most effective.
-
Highly Polar Solvents (e.g., Water): Unlikely to be effective as a single solvent, as they will not sufficiently dissolve the aromatic core of the molecule, even when hot.[8][9] However, water can be an excellent "anti-solvent" in a mixed system with a polar organic solvent like ethanol or acetone.[1][7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These may dissolve the compound well, but the solubility might not decrease sufficiently upon cooling to allow for good crystal recovery.[1][9] Hexane is often a good choice as an anti-solvent with a more polar counterpart like ethyl acetate.[8]
-
Intermediate Polarity Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): This class of solvents often represents the "sweet spot" and should be the primary focus of initial screening.[1][9]
2.2. Key Solvent Criteria A successful recrystallization hinges on a solvent that meets four critical criteria:
-
Temperature-Dependent Solubility: The compound should be soluble in the boiling solvent but insoluble (or minimally soluble) in the cold solvent.[7] A steep solubility curve with respect to temperature is ideal for high recovery.[3]
-
Boiling Point: The solvent's boiling point must be lower than the melting point of the compound to prevent the solute from "oiling out" (melting before it dissolves).[7]
-
Inertness: The solvent must not react chemically with the compound being purified.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3]
Data-Driven Solvent Screening
A systematic screening process is the most reliable method for identifying the optimal solvent. This involves testing the solubility of a small amount of the crude product in a range of candidate solvents.
Table 1: Properties of Common Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes for this compound Derivatives |
| Ethanol | 78 | Polar | Primary Candidate. Good for dissolving many moderately polar organic compounds when hot. Often used in a solvent pair with water.[1][9] |
| Methanol | 65 | Polar | A good candidate, similar to ethanol but more volatile.[1][9] |
| Isopropanol | 82 | Polar | Another common and effective choice for recrystallization.[9] |
| Ethyl Acetate | 77 | Medium | Primary Candidate. A versatile, medium-polarity solvent. Often used in a solvent pair with hexane.[9] |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may limit the achievable temperature differential for solubility.[8] |
| Toluene | 111 | Non-polar | May be effective for less polar derivatives or as the "good" solvent in a mixed system.[1][9] |
| Hexane | 69 | Non-polar | Primary Anti-Solvent Candidate. Unlikely to be a good single solvent but is excellent for use as an anti-solvent with ethyl acetate or THF.[8][9] |
| Water | 100 | Very Polar | Primary Anti-Solvent Candidate. Not a suitable single solvent, but is a common and effective anti-solvent when paired with ethanol or isopropanol.[7][9] |
Visualization of the Method Development Workflow
The process of selecting a solvent and performing the recrystallization can be visualized as a logical decision tree and a procedural workflow.
Caption: Decision tree for empirical solvent selection.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with a steep temperature-solubility profile is identified.
-
Dissolution: Place the crude this compound derivative into an Erlenmeyer flask of appropriate size. Add a boiling chip or magnetic stir bar. Place the flask on a hot plate and add the chosen solvent in small portions until the solid just dissolves at the boiling point. Causality: Using the minimal amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in solution even after cooling.[10]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[2]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, this step is necessary. Pre-warm a stemless funnel with fluted filter paper by placing it over a second clean, pre-warmed Erlenmeyer flask containing a small amount of boiling solvent. Quickly pour the hot solution through the filter paper. Causality: This step must be performed quickly with pre-warmed glassware to prevent premature crystallization of the product in the funnel.[9]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold fresh solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystals without re-dissolving a significant amount of the product.[7][10]
-
Drying: Press the crystals dry on the funnel, then transfer them to a watch glass or drying dish. Dry the purified crystals under vacuum to remove all residual solvent. The purity can then be assessed by melting point analysis and/or spectroscopy.
Caption: A typical experimental workflow for recrystallization.[11]
Protocol 2: Mixed-Solvent Recrystallization
This technique is used when no single solvent is suitable. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[7]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (saturated). This is the point of incipient precipitation.
-
Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use a cold mixture of the two solvents in the same approximate ratio that induced crystallization.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the compound's melting point; the solution is cooled too rapidly. | Use a lower-boiling point solvent. Ensure the solution cools slowly. Add more solvent to the oil, heat until dissolved, and attempt to cool slowly again. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was used); the compound is very soluble even at low temperatures. | Boil off some of the solvent to increase the concentration and attempt to cool again. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" of the pure compound. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough. | Ensure minimal solvent is used. Pre-warm all glassware for hot filtration. Always use ice-cold solvent for washing the final crystals.[9] |
| Product is Impure | Cooling was too rapid, trapping impurities; insufficient washing of the crystals. | Allow the solution to cool as slowly as possible. Ensure the crystals are thoroughly washed with a small amount of cold solvent. A second recrystallization may be necessary for very impure samples.[9] |
Conclusion
The purification of this compound derivatives is a critical step in their utilization as chemical intermediates. While no universal solvent exists, a systematic and principled approach to solvent selection, as outlined in this guide, will reliably lead to a successful recrystallization protocol. By combining the theoretical understanding of solubility with empirical screening and careful execution of the detailed protocols, researchers can consistently achieve high purity and good recovery of their target compounds.
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Recrystallization Principles. Columbia University, Department of Chemistry. [Link]
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- 1-Bromo-4-fluoro-2,5-dimethylbenzene.
- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
- Experiment 9 — Recrystallization. University of Missouri–St. Louis. [Link]
- Recrystallization & purification of N-bromosuccinimide. Chem Help ASAP on YouTube. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 1-Bromo-2-fluoro-4,5-dimethylbenzene for Advanced Organic Synthesis
Abstract
1-Bromo-2-fluoro-4,5-dimethylbenzene is a versatile, polysubstituted aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling and metallation, a fluorine atom that modulates electronic properties, and two methyl groups that provide steric influence and solubility—offers multiple avenues for selective functionalization. This guide provides an in-depth analysis of key derivatization strategies, supported by detailed, field-proven protocols designed for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices to empower users to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Synthetic Utility of this compound
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond is the primary site for derivatization, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is achieved predominantly through palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The fluorine and methyl substituents, while less reactive, are crucial in defining the molecule's steric and electronic landscape. They influence the reactivity of the C-Br bond and impart specific physicochemical properties to the resulting derivatives, which can be critical for biological activity and material characteristics.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol [2] |
| CAS Number | 51760-04-4[2] |
| Appearance | Liquid (typical) |
| Boiling Point | ~214 °C (predicted) |
| Density | ~1.37 g/mL (predicted) |
Core Derivatization Strategies & Protocols
The derivatization of this scaffold primarily leverages the reactivity of the aryl bromide. The following sections detail the most powerful and widely applicable synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized modern organic synthesis, and the C-Br bond of our substrate is an ideal participant. The general principle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[3]
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron compound.[4][5]
Rationale for Component Selection:
-
Catalyst: A palladium(0) source like Pd₂(dba)₃ is used. It is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as XPhos is chosen. This type of ligand accelerates the rate-limiting reductive elimination step and stabilizes the palladium catalyst, which is particularly important for sterically demanding substrates.[3][6]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane or Toluene (5 mL)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, K₃PO₄, the arylboronic acid, and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add this compound followed by the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7][8][9]
Rationale for Component Selection:
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its entry into the catalytic cycle.[6]
-
Solvent: Toluene is a common, non-polar aprotic solvent suitable for this reaction, ensuring the stability of the catalyst and base.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Reagent Addition: Add the toluene, followed by the amine, and finally this compound.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.[3]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
The Sonogashira coupling is a highly efficient method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes.[10][11][12]
Rationale for Component Selection:
-
Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][13]
-
Base/Solvent: An amine base like triethylamine (Et₃N) serves dual roles: it acts as the base to deprotonate the terminal alkyne and can also serve as the solvent.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Anhydrous triethylamine (Et₃N) and/or THF (5 mL)
Procedure:
-
Setup: To a dry Schlenk flask, add this compound and the terminal alkyne. Add the solvent (e.g., a 2:1 mixture of THF/Et₃N).
-
Degassing: Degas the solution by bubbling with argon for 20 minutes. This is critical to prevent the oxidative coupling of the alkyne (Glaser coupling).
-
Catalyst Addition: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ and CuI to the flask.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C, monitoring by TLC until the starting material is consumed.[3]
-
Work-up: Once complete, cool to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Comparative Data for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 80-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 75-90 |
| Sonogashira | PdCl₂(PPh₃)₂ (3) | - | Et₃N (solvent) | THF/Et₃N | 25-60 | 70-90 |
Metal-Halogen Exchange
Metal-halogen exchange is a powerful, non-catalytic method to convert the aryl bromide into a highly nucleophilic organometallic intermediate.[14] This intermediate can then be reacted with a wide variety of electrophiles to install new functional groups. The reaction is kinetically controlled, with the rate of exchange following the trend I > Br > Cl, making the C-Br bond the exclusive site of reaction.[14]
Lithiation using an alkyllithium reagent like n-butyllithium (n-BuLi) is a rapid and efficient way to form a potent aryllithium nucleophile.[15]
Rationale for Component Selection:
-
Temperature: The reaction is performed at -78 °C (dry ice/acetone bath). This low temperature is critical to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or the n-butyl bromide byproduct.[16][17]
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for stabilizing the organolithium species.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 mmol, 1.1 equiv., freshly titrated)
-
Electrophile (e.g., dry CO₂, DMF, aldehyde) (1.2 mmol, 1.2 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Reagent Addition: Add this compound and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Electrophilic Quench: Add the desired electrophile slowly at -78 °C. For example, pour the reaction mixture over crushed dry ice for carboxylation.
-
Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter, concentrate, and purify the product by chromatography or recrystallization.
Formation of a Grignard reagent offers a less basic, yet still highly effective, organometallic nucleophile suitable for reaction with many electrophiles.[18][19]
Rationale for Component Selection:
-
Magnesium Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane are used to activate the surface of the magnesium turnings, removing the passivating oxide layer and initiating the reaction.[18]
-
Anhydrous Conditions: Grignard reagents are strong bases and react readily with protic sources, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used.[18][19]
Materials:
-
Magnesium turnings (1.2 mmol, 1.2 equiv.)
-
This compound (1.0 mmol, 1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Iodine (one small crystal)
-
Electrophile (e.g., ketone, ester)
Procedure:
-
Setup: Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask with a reflux condenser and a dropping funnel under an argon atmosphere.
-
Initiation: Add a small portion (~10%) of a solution of this compound in anhydrous THF to the magnesium. Warm the flask gently until the color of the iodine disappears, indicating the reaction has initiated. An exothermic reaction should be observed.
-
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Use: The resulting grayish solution is the Grignard reagent. Cool it to an appropriate temperature (e.g., 0 °C) before adding the electrophile.
-
Work-up: The work-up is dependent on the electrophile used but typically involves quenching with saturated aqueous NH₄Cl or dilute HCl.
Nucleophilic Aromatic Substitution (SNAr)
The substitution of the fluorine atom via a Nucleophilic Aromatic Substitution (SNAr) mechanism is generally challenging for this substrate. SNAr reactions require the aromatic ring to be "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[20][21] These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[20] In this compound, the methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack, making conventional SNAr difficult.[20] Reactions would require harsh conditions or specialized activation methods and are generally not the preferred synthetic route compared to the highly reliable derivatization at the bromine position.
Conclusion
This compound stands out as a highly adaptable building block for complex organic synthesis. Its true synthetic power is unlocked through the selective and high-yielding derivatization of its carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and modular access to a vast array of C-C and C-N linked derivatives. Furthermore, metal-halogen exchange methodologies open the door to a complementary set of transformations via potent organometallic intermediates. By understanding the principles behind these core strategies and applying the detailed protocols within this guide, researchers can effectively leverage this versatile scaffold to accelerate the discovery and development of new chemical entities.
References
- Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene. Benchchem.
- 5-Bromo-2-fluoro-1,3-dimethylbenzene. PubChem, National Center for Biotechnology Information.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-dichlorobenzene. Benchchem.
- Application Notes and Protocols for the Lithiation of 1-Bromo-2-cyclohexylbenzene. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Metal–halogen exchange. Wikipedia.
- 1-Bromo-4-fluoro-2,5-dimethylbenzene. PubChem, National Center for Biotechnology Information.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 1-Bromo-2-fluoro-3,5-dimethylbenzene: Your Key to Advanced Chemical Synthesis.
- Protocol for Grignard reagent formation from 1-Bromo-2,2-dimethylbutane. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. YouTube.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, TCNJ.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
- Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. Benchchem.
- How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Chemistry Stack Exchange.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC, NIH.
- Sonogashira Coupling. Chemistry LibreTexts.
- Application Notes and Protocols: The Role of 1-Bromo-2-methylpropane in Pharmaceutical Intermediate Synthesis. Benchchem.
- Derivatization for liquid chromatography-mass spectrometry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-fluorophenol. Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-5-fluoropentane. Benchchem.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- 1-Bromo-2,4-dimethylbenzene 97 583-70-0. Sigma-Aldrich.
- Technical Support Center: Lithiation of 1-Bromo-4-(sec-butyl)benzene. Benchchem.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... ResearchGate.
- The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
- 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- Sonogashira coupling. YouTube.
- This experiment involves the formation of a Grignard reagent from 1 -bromo-4 -.... Chegg.
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Troubleshooting & Optimization
Low yield in Suzuki reaction of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Topic: Low Yield in Suzuki reaction of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions. Here, we address the specific issue of low yield when using this compound as a substrate, providing in-depth troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Low Yield with this compound
This section provides a systematic approach to diagnosing and resolving low-yield issues with this challenging substrate.
Question 1: I'm getting a low yield with this compound. What are the most likely causes?
Answer: Low yield with this specific substrate is often due to a combination of electronic and steric factors that impede key steps in the catalytic cycle.[1] The primary bottleneck is often a sluggish oxidative addition step, which can be the rate-determining step in the reaction.[2]
Here are the primary factors to investigate:
-
Substrate-Specific Challenges:
-
Steric Hindrance: The two methyl groups and the ortho-fluoro substituent create significant steric bulk around the bromine atom. This bulk can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the critical oxidative addition step.[1][3][4][5]
-
Electronic Effects: While the fluorine atom is electron-withdrawing, the two methyl groups are electron-donating. The net effect can increase the electron density at the carbon-bromine bond, making it less susceptible to cleavage by the Pd(0) catalyst.[2]
-
-
Catalyst System Inefficiency: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for such a sterically hindered and moderately electron-rich aryl bromide.[2]
-
Suboptimal Reaction Conditions: Parameters such as the choice of base, solvent, and reaction temperature are highly interdependent and must be carefully optimized for challenging substrates.[6]
-
Reagent Quality and Reaction Setup: The purity of reagents (especially the boronic acid) and the rigorous exclusion of oxygen are vital for a successful reaction.[2][7]
Question 2: How can I overcome the slow oxidative addition for this substrate?
Answer: To accelerate the oxidative addition step for a sterically hindered and electronically challenging substrate like this compound, you must use a highly active catalyst system. This is typically achieved by employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][8]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is necessary to facilitate oxidative addition.[1] The Buchwald biaryl phosphine ligands are the industry standard for such transformations.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and highly active palladium complexes capable of activating challenging aryl halides.[9]
-
Palladium Precatalysts: For better reproducibility and efficiency, consider using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These readily generate the active Pd(0) species in situ, often leading to more consistent results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ which require in-situ reduction.[1]
Question 3: Which base and solvent combination should I try for this reaction?
Answer: The base and solvent system is crucial for activating the boronic acid in the transmetalation step and maintaining the solubility of all reaction components.[1][10][11] For difficult couplings, a careful selection is necessary.
-
Bases: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially in the presence of a hindered aryl halide.[1] Stronger, non-nucleophilic bases are often required.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often used as a finely powdered, anhydrous solid, this is a reliable and effective choice for challenging couplings.[1][6][12]
-
Cesium Carbonate (Cs₂CO₃): This base can provide excellent results, particularly for sterically hindered substrates, though it is a more expensive option.[1][6][13]
-
-
-
Solvents: Aprotic polar or ethereal solvents are standard. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[11][14]
-
Recommended Solvents:
-
1,4-Dioxane or Tetrahydrofuran (THF): These are excellent general-purpose solvents for Suzuki reactions.[11][14]
-
Toluene: Often used for higher temperature reactions.[11][14]
-
Solvent Mixtures: A mixture like Toluene/Water or THF/Water is common.[13] However, ensure conditions are anhydrous if protodeboronation is a problem.
-
-
Question 4: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond, is a common and detrimental side reaction that consumes your coupling partner.[11] It is often accelerated by strong bases, the presence of excess water, and elevated temperatures.[11]
Here are strategies to mitigate it:
-
Use Milder Bases: If you suspect protodeboronation, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10][11]
-
Use Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction.[2] Ensure your solvents are anhydrous and consider using an anhydrous base like finely powdered K₃PO₄.[11]
-
Use Boronic Esters: More stable boronic esters, such as pinacol or MIDA esters, are significantly less prone to protodeboronation than their corresponding boronic acids.[11][15]
-
Control Temperature: Avoid unnecessarily high reaction temperatures. Monitor the reaction and aim for the lowest temperature that provides a reasonable reaction rate.
Question 5: What should I do if my reaction stalls or does not go to completion?
Answer: Incomplete conversion can be frustrating. Here are several factors to consider and address:[16]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or can agglomerate into inactive palladium black.[7][17][18][19]
-
Solution: Ensure a strictly inert atmosphere by rigorously degassing all solvents and reagents and maintaining a positive pressure of argon or nitrogen.[6][7] If you observe the formation of palladium black early in the reaction, it's a strong sign of catalyst decomposition.[7] Consider increasing the catalyst loading slightly or using a more robust precatalyst.[16]
-
-
Insufficient Base: The base may not be strong enough or may be consumed during the reaction.
-
Solution: Increase the equivalents of the base (e.g., from 2.0 to 3.0 equivalents).[16]
-
-
Poor Solubility: The reagents or intermediates may not be fully soluble in the chosen solvent, leading to a stalled reaction.[11][16]
-
Solution: Ensure vigorous stirring. Consider screening other solvents or solvent mixtures that may offer better solubility for all components.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki reaction? A1: The base plays multiple crucial roles in the catalytic cycle.[20] Its primary function is to activate the organoboron compound (e.g., boronic acid) by forming a more nucleophilic boronate species.[9][10][21][22] This activated species then readily undergoes transmetalation with the palladium complex. The base can also facilitate the formation of key palladium intermediates and accelerate the final reductive elimination step.[20]
Q2: What are common palladium catalysts used in Suzuki reactions? A2: A variety of palladium sources can be used, often in combination with a supporting ligand. Common choices include:
-
Palladium(II) precatalysts: Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are common, but require in-situ reduction to the active Pd(0) species.
-
Palladium(0) precatalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used Pd(0) sources.[12]
-
Palladacycle precatalysts: Modern Buchwald-type precatalysts are highly efficient and often provide more reproducible results for challenging couplings.[7]
Q3: How do I properly set up a Suzuki reaction to ensure an inert atmosphere? A3: The exclusion of oxygen is critical to prevent catalyst deactivation.[6][7] A standard procedure involves:
-
Flame-Drying Glassware: Flame-dry a Schlenk flask or reaction vial under vacuum to remove adsorbed moisture.
-
Adding Solids: Allow the flask to cool under an inert atmosphere (argon or nitrogen) before adding the solid reagents (aryl halide, boronic acid, base, catalyst, and ligand).[11]
-
Evacuate and Backfill: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.[2][11]
-
Adding Solvents: Add degassed solvent via syringe or cannula under a positive pressure of inert gas.[6] Solvents can be degassed by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[16][23]
Q4: Can I monitor the progress of my Suzuki reaction? A4: Yes, monitoring the reaction is essential for optimization. You can take small aliquots from the reaction mixture (under inert conditions if possible) and analyze them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[11][16]
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Robust) | Condition 2 (Anhydrous) | Condition 3 (Milder Base) |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) | Arylboronic Acid (1.2 - 1.5 eq) |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | SPhos Pd G3 (1-3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | --- | --- | SPhos (4 mol%) |
| Base | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.5 eq) | K₂CO₃ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Anhydrous Toluene | THF / H₂O (10:1) |
| Temperature | 100 - 110 °C | 100 - 110 °C | 80 - 100 °C |
Protocol: General Procedure for Suzuki Coupling Reaction Screening
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.5-3.0 equiv), the palladium precatalyst (1-3 mol%), and ligand (if required).[2]
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an oxygen-free environment.[2][6]
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[16]
-
Reaction Execution: Place the reaction tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[1][2]
-
Monitoring: Monitor the reaction's progress periodically using TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product via flash column chromatography.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights the stages where steric hindrance from the this compound substrate can cause issues.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by the challenging substrate.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yields in your Suzuki reaction.
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.
References
- Wikipedia. Suzuki reaction. [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?[Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- ResearchGate. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. [Link]
- MDPI.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Grignard Formation with 1-Bromo-2-fluoro-4,5-dimethylbenzene
Welcome to the technical support resource for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 1-bromo-2-fluoro-4,5-dimethylbenzene. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice to help you minimize side product formation and maximize the yield of your desired organomagnesium intermediate.
Overview of Competing Reactions
The formation of a Grignard reagent from an aryl halide is a delicate balance. The desired reaction involves the insertion of magnesium into the carbon-bromine bond. However, with a substrate like this compound, several competing pathways can significantly reduce the yield of the target reagent, 2-fluoro-4,5-dimethylphenylmagnesium bromide. The primary off-target reactions are homocoupling (Wurtz-type reaction) and benzyne formation .
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is very low, and I recover a lot of 1,2-dimethyl-3-fluorobenzene. What is happening?
Answer:
This is a classic sign of premature quenching of your Grignard reagent by an acidic proton source. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and extremely basic.[1][2] It will readily deprotonate even very weak acids, such as water.
Causality: The Grignard reagent, once formed, is reacting with trace amounts of water in your solvent, on your glassware, or in the inert gas stream. This acid-base reaction is typically much faster than the desired subsequent reaction with your electrophile. The result is the protonation of the Grignard reagent, leading to the formation of 1,2-dimethyl-3-fluorobenzene and magnesium salts.[3][4]
Troubleshooting Protocol:
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of dry, inert gas (Argon or Nitrogen).
-
Solvent Purity: Use a freshly opened bottle of anhydrous ether or THF, or dispense from a solvent purification system (SPS). Using solvents from a bottle that has been opened multiple times can lead to significant water absorption.
-
Reagent & Atmosphere Integrity:
-
Ensure your magnesium turnings are dry and have not been exposed to moist air for extended periods.
-
Use a high-purity inert gas and, if possible, pass it through a drying tube (e.g., filled with Drierite) before it enters your reaction setup.
-
Maintain a positive pressure of inert gas throughout the entire experiment.[3][4]
-
FAQ 2: I'm observing a significant amount of a high-molecular-weight byproduct, specifically 2,2'-difluoro-4,4',5,5'-tetramethyl-1,1'-biphenyl. Why is this forming?
Answer:
This byproduct is the result of a homocoupling reaction, often referred to as a Wurtz-type or Wurtz-Fittig reaction.[5][6] This is a very common side reaction in Grignard preparations, especially with aryl halides.
Causality: There are two primary mechanistic pathways for this side reaction:
-
Pathway A (Grignard + Starting Material): A molecule of the successfully formed Grignard reagent acts as a nucleophile and attacks the carbon-bromine bond of a molecule of the unreacted this compound. This process can sometimes be catalyzed by trace transition metal impurities.[7][8]
-
Pathway B (Radical Coupling): The mechanism of Grignard formation involves single-electron transfer (SET) steps, which generate radical intermediates.[9] Two of these aryl radical intermediates can couple directly to form the biphenyl product.
Troubleshooting Protocol:
-
Control the Rate of Addition: Add the solution of this compound to the magnesium turnings slowly and at a steady rate. This maintains a low concentration of the aryl bromide in the presence of the forming Grignard reagent, minimizing the rate of Pathway A.
-
Maintain Low Temperature: While initiation may require gentle heating, once the reaction begins, it is often exothermic. Use an ice bath or cryocooler to maintain a low and controlled temperature (e.g., 0-10 °C). This disfavors the radical coupling pathway and slows the rate of the Wurtz-Fittig reaction.
-
Magnesium Activation: A highly reactive magnesium surface promotes faster formation of the Grignard reagent, which can outcompete the side reactions.
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. These activators will react with the magnesium surface, cleaning off the passivating oxide layer.
-
-
Use Highly Dispersed Magnesium: Consider using Rieke magnesium, which is a highly reactive form of magnesium powder that can significantly improve the rate and yield of Grignard formation, even at lower temperatures.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 0–10 °C (post-initiation) | Reduces rate of exothermic side reactions like homocoupling. |
| Aryl Bromide Addition | Slow, dropwise addition | Keeps concentration of starting material low to minimize reaction with the Grignard product. |
| Stirring | Vigorous | Ensures good contact between the aryl bromide and the magnesium surface. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are crucial for stabilizing the Grignard reagent through coordination.[1] |
FAQ 3: My subsequent reaction with an electrophile is giving a complex mixture of products, some of which don't seem to come from my expected Grignard reagent. What could be the cause?
Answer:
This issue is highly characteristic of benzyne formation . Your starting material, with a fluorine atom positioned ortho to the bromine, is perfectly structured to generate this highly reactive intermediate.
Causality: After the initial formation of the 2-fluoro-4,5-dimethylphenylmagnesium bromide, an intramolecular elimination of MgBrF can occur. This generates 4,5-dimethylbenzyne, a neutral but extremely reactive species due to the strained triple bond within the aromatic ring.[10]
This benzyne intermediate will then react indiscriminately with various species in your flask, including:
-
Another molecule of the Grignard reagent.
-
The THF solvent (acting as a dienophile in a [4+2] cycloaddition).[10]
-
Your intended electrophile, but potentially at a different position than expected.
Troubleshooting Protocol:
-
Strict Temperature Control: Benzyne formation is often more prevalent at higher temperatures. Performing the entire Grignard formation and subsequent reaction at very low temperatures (e.g., -20 °C to 0 °C) can suppress the MgBrF elimination step.
-
Use an Entraining Agent (Halogen-Metal Exchange): If direct formation with magnesium proves too problematic, an alternative is to form the Grignard reagent via halogen-metal exchange at low temperature.
-
Protocol:
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of a commercially available, strong organometallic base like n-butyllithium or isopropylmagnesium chloride.
-
This will perform a rapid bromine-metal exchange to generate your desired Grignard (or organolithium) reagent in situ at a temperature where benzyne formation is kinetically disfavored.
-
Your desired reagent is now ready for reaction with your electrophile at this low temperature.
-
-
References
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry Tutor (YouTube). [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Reddit r/chemistry. [Link]
- Wurtz reaction. Wikipedia. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- The Grignard Reaction (Worksheet Solutions Walkthrough). jOeCHEM (YouTube). [Link]
- Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents.
- (a) Reaction mechanism of the Wurtz coupling of aryl halides using a Na...
- 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
- Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. MDPI. [Link]
- Wurtz reaction. Chemistry LibreTexts. [Link]
- Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry. [Link]
- Grignard reaction. Wikipedia. [Link]
- 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]
- Why isn't fluorine used in a Grignard reagent? Quora. [Link]
- Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents. Journal of the American Chemical Society. [Link]
- Wurtz Coupling Reaction. Scribd. [Link]
- Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt c
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S. [Link]
- Give reaction Wurtz and wurtz fitting with grignard reagent. Filo. [Link]
- Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfon
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 格氏试剂 [sigmaaldrich.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Palladium Catalysis for 1-Bromo-2-fluoro-4,5-dimethylbenzene Coupling
Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions with 1-Bromo-2-fluoro-4,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve successful and reproducible results.
The cross-coupling of this compound presents a unique set of challenges due to the electronic and steric properties of the molecule. The presence of a fluorine atom ortho to the bromine can influence the oxidative addition step, while the two methyl groups contribute to steric hindrance. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Low or No Conversion
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving very low yields. What are the likely causes?
A1: Low or no conversion in Suzuki-Miyaura couplings with this substrate often points to issues with the catalytic cycle.[1] Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The combination of a palladium precursor and a suitable ligand is critical. For sterically hindered and electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps.[2][3][4] Consider ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Base Selection: The choice and quality of the base are paramount. The base activates the boronic acid for transmetalation.[6][7] For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Ensure the base is finely powdered and anhydrous, as water content can lead to unwanted side reactions like protodeboronation.[4]
-
Solvent System: The solvent must be able to dissolve the reactants and stabilize the catalytic species. A mixture of an organic solvent like toluene or dioxane with water is common for Suzuki reactions.[1][5] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[8]
-
Reaction Temperature: The steric hindrance from the methyl groups and the electronic effect of the fluorine may necessitate higher reaction temperatures (e.g., 80-110 °C) to overcome the activation energy for oxidative addition.[1][5]
-
Reagent Quality: Ensure the purity of your this compound and the boronic acid. Boronic acids can degrade over time, leading to lower yields.[8]
Q2: I'm attempting a Buchwald-Hartwig amination and observing minimal product formation. What should I optimize?
A2: The Buchwald-Hartwig amination of this compound requires careful optimization of the catalyst system and reaction conditions.[9][10]
-
Ligand Selection: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, BrettPhos, or Josiphos have shown success with challenging aryl bromides.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9][10] The base must be handled under inert conditions as it is highly sensitive to moisture.
-
Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[8][12] Thorough degassing is critical to prevent catalyst oxidation.
Side Product Formation
Q3: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8]
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][8]
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[8]
-
Choice of Base: The strength and type of base can influence the rate of competing side reactions. Consider screening different bases to find one that minimizes homocoupling.[8]
Q4: My reaction is producing a dehalogenated product (2-fluoro-4,5-dimethylbenzene). What is causing this and how can I prevent it?
A4: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a potential side reaction.
-
Source of Hydride: The hydride source can be trace amounts of water, the solvent, or the amine in Buchwald-Hartwig reactions. Ensure anhydrous conditions and use high-purity, dry solvents.
-
β-Hydride Elimination: In some cases, β-hydride elimination from a palladium-alkyl intermediate can lead to dehalogenation. This is more common with alkyl coupling partners but can occur with aryl substrates under certain conditions. Optimizing the ligand and reaction temperature can help to suppress this pathway.[13]
Catalyst and Reagent Issues
Q5: I see a black precipitate forming in my reaction mixture. What is it and how can I avoid it?
A5: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[14] This indicates catalyst decomposition.
-
Ligand's Role: The phosphine ligand stabilizes the active Pd(0) catalyst. If the ligand concentration is too low or the ligand is not robust enough, the catalyst can precipitate. Ensure the correct palladium-to-ligand ratio.
-
Inert Atmosphere: Oxygen can accelerate the decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere throughout the reaction is crucial.[14]
-
Solvent Choice: Some solvents can promote the formation of palladium black. If you consistently see this issue, consider a solvent screen.[14]
Q6: How does the ortho-fluoro substituent affect the reactivity of this compound?
A6: The fluorine atom at the ortho position has several effects:
-
Electronic Effect: Fluorine is an electron-withdrawing group, which can make the aryl bromide more susceptible to oxidative addition.[15]
-
Coordination: The fluorine atom could potentially coordinate to the palladium center, influencing the geometry and reactivity of the intermediates in the catalytic cycle.
-
Steric Hindrance: Although small, the fluorine atom contributes to the steric crowding around the reaction center, which, in combination with the adjacent methyl group, can make the approach of the bulky catalyst challenging.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[16] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination. The choice of pre-catalyst, ligand, and base may require optimization.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.[11]
-
Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[11]
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11][16]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Recommended Ligands for Coupling of Sterically Hindered Aryl Bromides
| Ligand | Structure | Key Features | Typical Applications |
| SPhos | Bulky, electron-rich biaryl phosphine | Suzuki-Miyaura, Buchwald-Hartwig | |
| XPhos | Highly active for a broad range of couplings | Suzuki-Miyaura, Buchwald-Hartwig | |
| RuPhos | Effective for C-N and C-O bond formation | Buchwald-Hartwig | |
| BrettPhos | Excellent for hindered substrates | Buchwald-Hartwig |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of 1-Bromo-2-fluoro-4,5-dimethylbenzene for reactions
Welcome to the technical support guide for 1-Bromo-2-fluoro-4,5-dimethylbenzene (CAS No. 1001708-72-8). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a primary focus on overcoming solubility issues to ensure reaction success.
Frequently Asked Questions (FAQs)
FAQ 1: What are the general solubility characteristics of this compound?
To effectively use this reagent, it's crucial to understand its physicochemical properties, which are dictated by its molecular structure.
Molecular Structure Analysis: this compound is a substituted aromatic ring. Its key features are:
-
Aromatic Ring: A nonpolar, hydrophobic benzene core.
-
Methyl Groups (-CH₃): Two electron-donating, nonpolar groups that increase the molecule's lipophilicity.
-
Halogen Atoms (Br, F): The bromine and fluorine atoms introduce polarity due to their electronegativity, but their contribution is moderate and localized. The C-Br bond is less polar than the C-F bond.
Overall, the molecule possesses a predominantly nonpolar to weakly polar character . This structure predicts poor solubility in highly polar protic solvents like water but good solubility in nonpolar and polar aprotic organic solvents. This is based on the fundamental chemical principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1]
FAQ 2: My this compound is not dissolving in my reaction solvent. What are my options?
Encountering poor solubility is a common hurdle, especially when reaction chemistry dictates the use of a solvent system that is not ideal for the starting material. Below is a systematic guide to troubleshooting and resolving this issue.
The most direct solution is to select a solvent with a polarity that more closely matches the substrate. Based on its structure, this compound is expected to be most soluble in aromatic hydrocarbons, ethers, and chlorinated solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Comments |
| Nonpolar | Toluene | High | Similar aromatic structure promotes favorable π-stacking interactions. Excellent choice for many cross-coupling reactions. |
| Heptane/Hexane | Moderate | Soluble in nonpolar alkanes, but may precipitate at lower temperatures. | |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Ether oxygen provides some polarity, but the overall character is suitable for dissolving a wide range of organics. |
| 1,4-Dioxane | High | Similar to THF. Often used in mixed aqueous systems for cross-coupling. | |
| Dichloromethane (DCM) | High | Effective at dissolving a broad range of weakly polar to nonpolar compounds. | |
| N,N-Dimethylformamide (DMF) | Moderate to High | Highly polar nature may require co-solvents for optimal solubility, but it is often effective. | |
| Dimethyl Sulfoxide (DMSO) | Moderate | Very high polarity. While it can dissolve many compounds, it may not be the optimal choice for this substrate alone. | |
| Acetonitrile (MeCN) | Moderate | Less effective than other polar aprotic solvents for nonpolar substrates. Often requires a co-solvent. | |
| Polar Protic | Ethanol/Methanol | Low to Sparingly Soluble | The hydrogen-bonding network of alcohols is not ideal for solvating this hydrophobic molecule. |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water will exclude the nonpolar substrate. |
If the primary reaction solvent cannot be changed (e.g., for catalytic or reagent solubility reasons), adding a co-solvent is a powerful strategy. A co-solvent is a secondary solvent added in a smaller amount to modify the overall properties of the primary solvent, enhancing solute solubility.[2][3]
How it Works: A co-solvent disrupts the primary solvent's self-association (like the hydrogen-bonding network in water), creating a new, mixed-solvent environment with an intermediate polarity that is more favorable for dissolving the solute.[][5]
Common Co-Solvent Pairs for Cross-Coupling Reactions:
-
1,4-Dioxane / Water: A standard for Suzuki and Buchwald-Hartwig reactions. The dioxane solvates the organic substrate while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).
-
Toluene / Water: A biphasic system where the reaction occurs at the interface or in the organic phase, often aided by a phase-transfer catalyst.[6]
-
Acetonitrile / Water: Another common system, particularly effective when the polarity of acetonitrile alone is insufficient.[7]
-
THF / Toluene: A fully organic system that can fine-tune polarity for substrates that are sensitive to water.
For most neutral organic compounds, solubility increases with temperature.
-
Mechanism: Supplying thermal energy increases the kinetic energy of both solvent and solute molecules, helping to overcome the intermolecular forces of the solid lattice and promoting dissolution.
-
Procedure: After adding the substrate to the solvent, gently warm the mixture (e.g., to 40–60 °C) while stirring. Do not apply excessive heat initially, as this could decompose sensitive reagents or catalysts. In many cases, once the compound dissolves at a higher temperature, it will remain in solution upon cooling to the reaction temperature (forming a supersaturated solution).
Sometimes, dissolution is kinetically, not thermodynamically, limited.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break apart the solute's crystal lattice and accelerate the dissolution process without significant heating. This is an excellent method for preparing reaction mixtures at room temperature.
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: Troubleshooting workflow for solubility issues.
FAQ 3: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling reaction using this substrate?
Certainly. The following protocol is a robust starting point for coupling this compound with a generic arylboronic acid. It is designed to ensure complete dissolution of the aryl bromide starting material.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern pre-catalyst like SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Solvent System: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the powdered base (2.5 equiv).
-
Solvent Addition & Dissolution: Add the 1,4-dioxane portion of the solvent system. Stir the mixture at room temperature. The aryl bromide should fully dissolve. If dissolution is slow, gently warm the flask to ~50 °C for 5-10 minutes until the solution is homogeneous, then allow it to cool to room temperature.
-
Inerting the System: Seal the flask and perform three cycles of vacuum/backfill with an inert gas (N₂ or Ar) to remove oxygen. This step is critical for preventing catalyst degradation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Water Addition: Add the degassed water portion of the solvent system via syringe. The mixture may become a suspension, which is normal as the base may not fully dissolve.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 80–100 °C for Pd(PPh₃)₄; lower temperatures may be possible with modern catalysts). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Causality Note: The choice of a dioxane/water system is strategic. Dioxane ensures the solubility of the hydrophobic aryl bromide and boronic acid, while water is essential for dissolving the inorganic base, which activates the boronic acid for the crucial transmetallation step in the catalytic cycle.[8]
References
- Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. J Adv Pharm Educ Res, 2(1), 32-67.
- Wikipedia. (n.d.). Cosolvent. Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13553414, 1-Bromo-4-fluoro-2,5-dimethylbenzene. PubChem.
- Owlcation. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- Brainly.in. (2023). How do co solvent improve solubility. Brainly.in.
- LubSat Research. (2023). Co-solvent: Significance and symbolism. LubSat Research.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757008, 1-Bromo-4-fluoro-2,3-dimethylbenzene. PubChem.
- Shaughnessy, K. H., et al. (2001). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 66(17), 5869–5873.
- Scott, E., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19, 7357-7362.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Preventing dehalogenation of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Anklicken, um eine E-Mail an den technischen Support zu senden ### Technical Support Center: 1-Bromo-2-fluoro-4,5-dimethylbenzene
Anfrage-ID: 8C7H6BrF-TS Status: Gelöst Produkt: this compound Betreff: Leitfaden zur Vermeidung von Dehalogenierungs-Nebenreaktionen
Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit this compound arbeiten. Er bietet detaillierte Fehlerbehebungsstrategien und Antworten auf häufig gestellte Fragen, um die unerwünschte Nebenreaktion der Dehalogenierung zu minimieren und so die Reaktionsausbeute und Produktreinheit zu maximieren.
Häufig gestellte Fragen (FAQs)
F1: Was genau ist Dehalogenierung im Kontext meiner Reaktion mit this compound?
A1: Dehalogenierung, genauer gesagt Hydrodehalogenierung, ist eine unerwünschte Nebenreaktion, bei der das Bromatom am Aromatenring durch ein Wasserstoffatom ersetzt wird.[1][2] Dies führt zur Bildung von 2-Fluoro-4,5-dimethylbenzen als Hauptnebenprodukt. Diese Nebenreaktion ist problematisch, da sie Ihr Ausgangsmaterial verbraucht, die Ausbeute des gewünschten Produkts verringert und die Aufreinigung aufgrund der ähnlichen physikalischen Eigenschaften des Nebenprodukts und des Ausgangsmaterials erschwert.[2][3]
F2: Welche der beiden Halogen-Kohlenstoff-Bindungen (C-Br vs. C-F) in this compound ist reaktiver?
A2: Die Kohlenstoff-Brom (C-Br)-Bindung ist deutlich reaktiver als die Kohlenstoff-Fluor (C-F)-Bindung unter den Bedingungen, die typischerweise für Kreuzkupplungs- und Metallierungsreaktionen verwendet werden. Die Reaktivitätsreihenfolge für Halogene bei diesen Transformationen lautet im Allgemeinen I > Br > Cl >> F.[1][4][5] Dies ermöglicht eine selektive Funktionalisierung an der C-Br-Position, ohne die C-F-Bindung zu stören. Die Dehalogenierung betrifft daher fast ausschließlich die Entfernung des Bromatoms.
F3: Gibt es andere wichtige Nebenreaktionen außer der Hydrodehalogenierung, auf die ich achten sollte?
A3: Ja. Aufgrund der ortho-Position des Fluoratoms zum Bromatom besteht bei der Metallierung (z. B. Grignard-Bildung oder Lithium-Halogen-Austausch) ein erhebliches Potenzial für die Bildung von Benzyn.[6][7][8] Nach der Bildung des Organometall-Zwischenprodukts kann das Fluoridion eliminiert werden, um ein hochreaktives 3,4-Dimethylbenzyn-Intermediat zu erzeugen. Dieses Intermediat kann dann mit sich selbst oder anderen Reagenzien in der Mischung reagieren, was zu einer komplexen Produktmischung führt. Die Kontrolle der Reaktionstemperatur ist entscheidend, um diese Nebenreaktion zu minimieren.
Fehlerbehebungsleitfaden: Dehalogenierung bei Palladium-katalysierten Kreuzkupplungsreaktionen
Kreuzkupplungsreaktionen wie Suzuki-Miyaura, Buchwald-Hartwig und Sonogashira sind häufige Anwendungen für this compound. Hydrodehalogenierung ist hier die am weitesten verbreitete Nebenreaktion.
Problem: Ich beobachte eine signifikante Menge ( >5%) an 2-Fluoro-4,5-dimethylbenzen in meiner Suzuki-Miyaura-Kupplungsreaktion. Was sind die wahrscheinlichen Ursachen und wie kann ich das Problem beheben?
Ursache: Die Hydrodehalogenierung in Palladium-katalysierten Zyklen wird hauptsächlich durch die Bildung einer Palladium-Hydrid (Pd-H)-Spezies verursacht.[1][2][9] Diese Spezies kann durch reduktive Eliminierung mit der Arylgruppe am Palladiumzentrum reagieren und das dehalogenierte Nebenprodukt Ar-H bilden, was direkt mit dem gewünschten Kreuzkupplungsweg konkurriert.[1][9]
Abbildung 1: Konkurrierende Wege: Suzuki-Kupplung vs. Dehalogenierung.
Lösungen:
-
Optimierung der Base:
-
Erklärung: Starke Basen, insbesondere Alkoxide wie Natrium-tert-butoxid (NaOtBu), können die Bildung von Pd-H-Spezies fördern, insbesondere bei erhöhten Temperaturen oder in Gegenwart von Spuren von Wasser oder Alkoholen.[3][10]
-
Maßnahme: Wechseln Sie zu einer schwächeren, nicht-nukleophilen anorganischen Base. Kaliumphosphat (K₃PO₄) oder Cäsiumcarbonat (Cs₂CO₃) sind oft ausgezeichnete Alternativen, die die Dehalogenierung minimieren.[10][11][12]
-
-
Auswahl des Liganden:
-
Erklärung: Die Wahl des Liganden ist entscheidend. Liganden, die die reduktive Eliminierung (den produktbildenden Schritt) beschleunigen, können den gewünschten Kreuzkupplungsweg gegenüber der Dehalogenierung begünstigen.[2][3] Sperrige, elektronenreiche Phosphinliganden sind hierfür ideal.[2]
-
Maßnahme: Verwenden Sie Biarylphosphin-Liganden wie SPhos, XPhos oder RuPhos anstelle von weniger sperrigen Liganden wie Triphenylphosphin (PPh₃).[2][10][11] Diese fördern eine schnelle C-C-Bindungsbildung, wodurch die Lebensdauer des Ar-Pd-X-Intermediats, das anfällig für die Dehalogenierung ist, verkürzt wird.
-
-
Kontrolle der Temperatur:
-
Erklärung: Höhere Reaktionstemperaturen können die Rate der Dehalogenierung im Vergleich zur gewünschten Kupplung erhöhen.[10]
-
Maßnahme: Führen Sie die Reaktion bei der niedrigsten effektiven Temperatur durch. Beginnen Sie mit einem Screening bei 80 °C und erhöhen Sie die Temperatur nur bei Bedarf. Überwachen Sie den Reaktionsfortschritt sorgfältig, um eine längere Erhitzung nach Abschluss der Reaktion zu vermeiden.
-
-
Qualität von Lösungsmittel und Reagenzien:
-
Erklärung: Feuchtigkeit und Sauerstoff können zur Bildung unerwünschter Palladiumspezies beitragen, die die Dehalogenierung fördern.[10] Lösungsmittel wie Alkohole oder Amine können auch als Hydridquellen dienen.[9]
-
Maßnahme: Verwenden Sie streng wasserfreie und entgaste aprotische Lösungsmittel wie Toluol oder Dioxan. Stellen Sie sicher, dass alle Reagenzien von hoher Reinheit sind und die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt wird.
-
| Parameter | Empfehlung zur Minimierung der Dehalogenierung | Begründung | Referenz |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Schwächere anorganische Basen reduzieren die Bildung von Pd-H-Spezies. | [11][12] |
| Ligand | SPhos, XPhos, RuPhos | Sperrige, elektronenreiche Liganden beschleunigen die C-C-reduktive Eliminierung. | [2][10] |
| Temperatur | 80–100 °C (niedrigste effektive Temp.) | Minimiert die thermische Zersetzung und unerwünschte Nebenreaktionswege. | [10] |
| Lösungsmittel | Toluol, Dioxan (wasserfrei, entgast) | Aprotische Lösungsmittel vermeiden die Bereitstellung einer Hydridquelle. | [2][12] |
Fehlerbehebungsleitfaden: Nebenreaktionen bei Metallierungsreaktionen
Problem: Bei dem Versuch, eine Grignard-Reaktion oder einen Lithium-Halogen-Austausch bei -78 °C durchzuführen, erhalte ich eine niedrige Ausbeute des gewünschten Organometall-Reagenzes und eine komplexe Mischung von Nebenprodukten.
Ursache: Obwohl die Dehalogenierung (Ersatz von Br durch H nach der Aufarbeitung) ein Problem sein kann, ist die wahrscheinlichere Ursache in diesem Szenario die Bildung von Benzyn durch Eliminierung von LiF oder MgBrF.[8] Selbst bei niedrigen Temperaturen kann diese Eliminierung konkurrieren, wenn das gebildete Aryllithium- oder Grignard-Reagenz nicht schnell genug von einem Elektrophil abgefangen wird.
Abbildung 2: Gewünschte Metallierung vs. konkurrierende Benzyn-Bildung.
Lösungen:
-
Strenge Temperaturkontrolle:
-
Erklärung: Die Rate der Benzyn-Bildung ist stark temperaturabhängig.
-
Maßnahme: Führen Sie den Lithium-Halogen-Austausch bei sehr niedrigen Temperaturen (≤ -78 °C) durch. Verwenden Sie ein Kryobad (z. B. Aceton/Trockeneis), um eine konstante Temperatur aufrechtzuerhalten. Vermeiden Sie lokale Hotspots während der Zugabe des Alkyllithium-Reagenzes.
-
-
Schnelles Abfangen des Anions:
-
Erklärung: Die Minimierung der Lebensdauer des Aryllithium- oder Grignard-Zwischenprodukts ist entscheidend, um die Eliminierung zu verhindern.
-
Maßnahme: Führen Sie einen "inversen Additions"- oder "Abfang"-Versuch durch. Fügen Sie das Alkyllithium-Reagenz zu einer Lösung hinzu, die sowohl das this compound als auch das Elektrophil enthält. Alternativ fügen Sie das Elektrophil unmittelbar nach Abschluss der Alkyllithium-Zugabe hinzu, während die Temperatur niedrig gehalten wird.
-
-
Wahl des Alkyllithium-Reagenzes:
-
Erklärung: Die Geschwindigkeit des Lithium-Halogen-Austauschs kann je nach Alkyllithium-Reagenz variieren.
-
Maßnahme: n-Butyllithium (n-BuLi) ist typischerweise effektiv. In schwierigen Fällen kann tert-Butyllithium (t-BuLi) einen schnelleren Austausch ermöglichen, was die Zeit für die Eliminierung verkürzt.[13] Führen Sie jedoch Pilotreaktionen durch, da t-BuLi auch eine stärkere Base ist.
-
Experimentelle Protokolle
Protokoll 1: Optimierte Suzuki-Miyaura-Kupplung zur Minimierung der Dehalogenierung
Dieses Protokoll beschreibt die Kupplung von this compound mit Phenylboronsäure als Modellreaktion.
Materialien:
-
This compound (1,0 mmol, 203 mg)
-
Phenylboronsäure (1,2 mmol, 146 mg)
-
Palladium(II)-acetat (Pd(OAc)₂) (0,02 mmol, 4,5 mg)
-
SPhos (0,04 mmol, 16,4 mg)
-
Kaliumphosphat, wasserfrei (K₃PO₄) (2,0 mmol, 424 mg)
-
1,4-Dioxan, wasserfrei und entgast (5 mL)
-
Argon- oder Stickstoffgasversorgung
Verfahren:
-
Geben Sie in einen ofengetrockneten Schlenk-Kolben, der mit einem Magnetrührstab ausgestattet ist, this compound, Phenylboronsäure, Pd(OAc)₂, SPhos und K₃PO₄.
-
Verschließen Sie den Kolben mit einem Septum, evakuieren Sie ihn und füllen Sie ihn dreimal mit Inertgas (Argon oder Stickstoff).
-
Geben Sie das entgaste 1,4-Dioxan über eine Spritze hinzu.
-
Erhitzen Sie die Reaktionsmischung unter kräftigem Rühren auf 80 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels GC-MS oder TLC, um die Bildung des Produkts und des dehalogenierten Nebenprodukts zu verfolgen.[1]
-
Nachdem das Ausgangsmaterial verbraucht ist (typischerweise 4–12 Stunden), kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Verdünnen Sie die Mischung mit Ethylacetat (20 mL), filtrieren Sie sie durch einen kurzen Celite-Pfropfen und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie an Kieselgel, um das gewünschte Produkt zu isolieren.
Referenzen
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Flood, D. T. (1943). 1-Bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.109. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(43), 7649-7652.
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. PubChem. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(2), 217-220.
-
ACD/Labs. (n.d.). Software for Synthetic, Organic & Medicinal Chemists. Retrieved from [Link]
-
Ding, T. H., Qu, J. P., & Kang, Y. B. (2020). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 124(46), 9696-9703.
-
Overman, L. E., et al. (n.d.). Lithium Halogen Exchange #1 revised. University of California, Irvine. Retrieved from [Link]
-
Bunnett, J. F., & Moyer, C. E. (1971). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 93(5), 1183–1190.
-
SYNTHIA® Retrosynthesis Software. (n.d.). Resources Overview. Retrieved from [Link]
-
orthocresol. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Retrieved from [Link]
-
Studer, M., & Blaser, H. U. (1998). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Molecular Catalysis A: Chemical, 130(1-2), 193-200.
-
Safdar, A. (2020, July 27). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Chemistry Stack Exchange. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic Letters, 8(12), 2543–2546.
-
University of Rochester, Department of Chemistry. (n.d.). How to: Troubleshoot a Reaction. Retrieved from [Link]
-
Lipshutz, B. H., Tomioka, T., & Sato, K. (2001). Reductions of aryl bromides in water at room temperature. Synlett, 2001(6), 970-973.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
Benz, S., & Carlqvist, P. (2019). Catalysis of Organic Reactions through Halogen Bonding. Accounts of Chemical Research, 52(9), 2493–2505.
-
LibreTexts Chemistry. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]
-
J. K. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. Retrieved from [Link]
-
Czechtizky, W., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 446–463.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Plenio, H., & Fleck, N. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(19), 4966-4971.
-
Macmillan Group. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]
-
Ding, T. H., Qu, J. P., & Kang, Y. B. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(48), 10461-10468.
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Reddit. (2016, January 24). What are some good resources for learning organic chemistry synthesis?. r/organicchemistry. Retrieved from [Link]
-
Reddit. (2021, May 7). Li Halogen Exchange?. r/Chempros. Retrieved from [Link]
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- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 1-Bromo-2-fluoro-4,5-dimethylbenzene
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-4,5-dimethylbenzene. The focus is on practical, effective strategies for removing common impurities to achieve high purity essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via electrophilic bromination?
A1: The impurity profile is highly dependent on the reaction conditions. However, common impurities typically arise from the starting materials and side reactions of the bromination process. These include:
-
Unreacted Starting Material: Residual 1-fluoro-3,4-dimethylbenzene.
-
Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring. The most likely regioisomer is 2-bromo-1-fluoro-3,4-dimethylbenzene, formed due to the directing effects of the methyl and fluoro groups.
-
Poly-brominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo- derivatives if reaction conditions are too harsh or excess brominating agent is used.[1]
-
Reagent Residues: Excess elemental bromine (Br₂) or byproducts from reagents like N-bromosuccinimide (NBS), such as succinimide.[2][3]
-
Catalyst Residues: If a Lewis acid catalyst like iron(III) bromide (FeBr₃) is used, trace amounts may remain after the initial work-up.[4]
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is an indispensable technique for rapid purity assessment. Develop a TLC plate using a non-polar eluent system (e.g., 98:2 Hexane:Ethyl Acetate). The crude product will likely show multiple spots if impurities are present. The desired product, being relatively non-polar, should have a moderate Rf value. Comparing the crude sample lane to a reference standard (if available) and the starting material will help identify the main components.
Q3: What are the ideal storage conditions for purified this compound?
A3: Like many halogenated aromatic compounds, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6] Long-term stability is generally good under these conditions.
Purification Workflow Overview
The purification strategy involves a logical progression from removing bulk, easily separable impurities to fine purification for removing closely related species like isomers.
Caption: General purification workflow for this compound.
Troubleshooting Common Purification Issues
Issue 1: My crude product has a persistent orange/brown color after aqueous work-up.
-
Possible Cause: Residual elemental bromine (Br₂) is often the culprit. While washes with sodium bisulfite or thiosulfate are effective, trace amounts can persist, especially if the organic phase was not thoroughly mixed.[7]
-
Recommended Solution:
-
Dissolve the crude product in a non-polar solvent like diethyl ether or dichloromethane.
-
Wash the organic solution again with a fresh 10% aqueous sodium thiosulfate solution, shaking vigorously for 1-2 minutes.
-
Separate the layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.
-
If color persists, adding a small amount of activated charcoal to the solution, followed by filtration through a pad of celite before solvent removal, can adsorb the colored impurities.
-
Issue 2: During column chromatography, my target compound and an impurity are co-eluting.
-
Possible Cause: The impurity is likely a regioisomer (e.g., 2-bromo-1-fluoro-3,4-dimethylbenzene) with very similar polarity to the desired product, making separation on standard silica gel challenging.[8]
-
Recommended Solutions:
-
Optimize Eluent Polarity: The key to separating compounds with similar polarity is to find an eluent system where their affinities for the stationary phase are maximally different. Use TLC to screen various solvent systems. For non-polar compounds, fine-tuning a hexane/dichloromethane or hexane/toluene mixture is often more effective than using more polar solvents like ethyl acetate. An ideal Rf value for the target compound should be between 0.2 and 0.4 to maximize resolution.[9]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel to crude product mass ratio of at least 50:1.
-
Consider Alternative Stationary Phases: For challenging separations of halogenated aromatic isomers, stationary phases that offer different selectivity can be highly effective. Consider using a column packed with a phase that can exploit halogen-π interactions, such as a phenyl-functionalized silica gel.[9] In advanced cases, preparative HPLC with a C70-fullerene coated column has shown excellent results for separating halogenated benzenes.[10]
-
Issue 3: I am attempting to purify my product by vacuum distillation, but the separation is poor.
-
Possible Cause: The boiling points of the desired product and a major impurity (likely the starting material or an isomer) are too close for efficient separation with a simple distillation setup.
-
Recommended Solution:
-
Use a Fractionating Column: A simple distillation is inadequate for separating liquids with boiling points closer than ~25 °C. Use a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.[4]
-
Ensure a Slow Distillation Rate: A slow, steady distillation rate is crucial for achieving equilibrium within the fractionating column. A takeoff rate of 1-2 drops per second is ideal.
-
Maintain a Stable Vacuum: Fluctuations in vacuum will cause the boiling points to change, ruining the separation. Use a high-quality vacuum pump and a manometer to monitor the pressure.
-
Data Presentation: Physicochemical Properties
This table summarizes the properties of the target compound and its most likely impurities, which is critical for selecting an appropriate purification strategy.
| Compound Name | Structure | Mol. Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound (Target) | Cc1cc(Br)c(F)c(C)c1 | 203.05 | ~215-220 (est.) | The target product. |
| 1-Fluoro-3,4-dimethylbenzene (Starting Material) | Cc1ccc(F)cc1C | 124.16 | 144-145 | Significantly lower B.P. makes it separable by fractional distillation. |
| 2-Bromo-1-fluoro-3,4-dimethylbenzene (Isomer) | Cc1c(F)c(Br)ccc1C | 203.05 | ~210-218 (est.) | Very similar B.P. to the target; chromatography is the preferred method for separation. |
| 1,2-Dibromo-3-fluoro-5,6-dimethylbenzene (Byproduct) | Cc1c(C)c(F)c(Br)cc1Br | 281.95 | >250 (est.) | Significantly higher B.P.; will remain in the distillation flask. |
Note: Boiling points are estimated based on similar compounds and may vary with pressure.[5]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most versatile method for removing isomeric impurities.[11]
-
TLC Analysis: Determine the optimal eluent system by running TLC plates. A good starting point is Hexane/Dichloromethane (95:5). The target compound should have an Rf of ~0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of glass wool and a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, drain the excess solvent until it is level with the top of the silica bed, and add another thin layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of the eluent (1-2 mL).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle positive pressure (using a pump or nitrogen line) to achieve a flow rate of about 2 inches/minute.
-
Continuously collect the eluting solvent in a series of labeled test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent by rotary evaporation to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is effective if the crude product is a solid or a low-melting solid and contains small amounts of impurities.[12]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For haloaryl compounds, hexane, heptane, or ethanol are good starting points.[13] Test small amounts of the crude product in different solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not start, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
- Rutherford, K. G., & Redmond, W. (1973). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 5, p.133.
- Ishizuka, N., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10768-10775. DOI:10.1039/C9SC04906A.
- Li, W., et al. (2013). Method For Removing Halogens From An Aromatic Compound. U.S. Patent Application No. 13/286,819.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of Calgary, Department of Chemistry. (n.d.). Recrystallisation.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Heifetz, A., et al. (1998). Process for the preparation of p-bromofluorobenzene. U.S. Patent No. 5,847,241.
- Chemistry LibreTexts. (2020, September 17). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13553414, 1-Bromo-4-fluoro-2,5-dimethylbenzene.
- Liu, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5198.
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 4. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 5. 4-Bromo-1-fluoro-2-methylbenzene(51437-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
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- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Co-eluting impurities with 1-Bromo-2-fluoro-4,5-dimethylbenzene in chromatography
Topic: Co-eluting Impurities with 1-Bromo-2-fluoro-4,5-dimethylbenzene
Audience: Researchers, scientists, and drug development professionals.
Welcome to our specialized guide for resolving chromatographic co-elution challenges involving this compound. As application scientists, we recognize that achieving baseline separation is paramount for accurate impurity profiling and quantification. This document provides expert insights and field-proven methodologies to empower you to overcome these complex separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound and why do they co-elute?
The most probable impurities are structurally similar compounds that arise during synthesis, primarily positional isomers. Because they share the same molecular weight and similar physicochemical properties (polarity, boiling point), they interact with the stationary phase in a nearly identical manner, making separation difficult.[1]
Common Impurity Classes:
-
Positional Isomers: These are the most challenging impurities. Examples include 1-Bromo-4-fluoro-2,3-dimethylbenzene and 1-Bromo-4-fluoro-2,5-dimethylbenzene.[2][3] Their subtle differences in dipole moment and shape are the only handles for separation.
-
Synthetic Precursors: Residual starting materials, such as 1,2,4-trifluorobenzene or dimethylbenzene derivatives, may be present.[4]
-
Reaction Byproducts: Over-bromination can lead to di-brominated species, or incomplete reactions might leave other halogenated intermediates.
Q2: We have an unknown peak co-eluting with our target analyte in HPLC. What is the definitive first step for troubleshooting?
The absolute first step is to identify the impurity. Method development without knowing the identity of the co-eluting species is inefficient. The most powerful technique for this is mass spectrometry.[5]
Recommended Action:
Couple your liquid chromatograph to a mass spectrometer (LC-MS). By analyzing the mass-to-charge ratio (m/z) of both the main peak and the impurity, you can determine if it is an isomer (identical m/z) or a different compound (different m/z). This information is critical and dictates your entire method development strategy.[5][6]
Workflow for Impurity Identification
Caption: A logical workflow for identifying a co-eluting impurity using LC-MS.
Troubleshooting Guide: Strategies for Resolution
Problem 1: An isomer of this compound is co-eluting in our Reversed-Phase HPLC method.
When dealing with positional isomers, the key is to introduce separation mechanisms beyond the simple hydrophobicity offered by a standard C18 column. You must leverage a stationary phase that can exploit subtle differences in aromaticity and electron distribution.[7][8]
Step-by-Step Protocol for Isomer Separation in HPLC:
-
Change Stationary Phase Chemistry: The selectivity factor (α) has the largest impact on resolution, and changing the column is the most effective way to alter selectivity.[9]
-
Initial Column: Standard C18 (hydrophobic interactions).
-
Step 1: Phenyl-Hexyl Column. This phase introduces π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes. This can differentiate isomers based on the accessibility of their π-electron systems.[7]
-
Step 2: Pentafluorophenyl (PFP) Column. This is often the best choice for halogenated aromatic compounds.[8][10] The highly electronegative fluorine atoms on the PFP phase create dipole and π-π interactions, which are highly sensitive to the position of halogens and methyl groups on your analytes.[11]
-
-
Optimize Mobile Phase and Temperature:
-
Organic Modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different properties and can alter selectivity.
-
Temperature: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C). Temperature changes can affect the thermodynamics of partitioning and sometimes improve resolution between closely related isomers.
-
Data Summary: Stationary Phase Selection for Aromatic Isomers
| Stationary Phase | Primary Interaction Mechanisms | Best Suited For |
| C18 (ODS) | Hydrophobic | General purpose, separation by polarity/hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Aromatic compounds, positional isomers.[7] |
| PFP | Hydrophobic, π-π, Dipole-Dipole, Halogen Interactions | Halogenated compounds, positional and structural isomers.[10][11] |
Problem 2: A closely eluting impurity cannot be resolved by Gas Chromatography (GC).
In GC, separation is governed by analyte volatility (boiling point) and its interaction with the stationary phase. Since isomers of this compound have very similar boiling points, a standard non-polar column may be insufficient.
Step-by-Step Protocol for Improving GC Resolution:
-
Select an Appropriate Stationary Phase: The principle of "like dissolves like" is a good starting point for phase selection.
-
Non-polar phases (e.g., DB-1, DB-5): These separate primarily by boiling point and are often inadequate for this specific challenge.
-
Mid-to-High Polarity Phases (e.g., containing cyanopropyl or polyethylene glycol): Consider a column with a higher phenyl content (e.g., DB-17) or a wax-type phase. These phases introduce dipole-dipole interactions that can differentiate between isomers with slightly different electron distributions.[12]
-
-
Optimize Oven Temperature Program: A slow, methodical temperature ramp is crucial for resolving closely eluting peaks.
-
Lower the Initial Temperature: Start the oven program at a temperature well below the boiling point of your analytes to ensure a tight injection band.
-
Decrease the Ramp Rate: A slow ramp rate (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, which directly enhances resolution.
-
-
Verify Carrier Gas Velocity: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions. Operating at a sub-optimal flow rate can significantly decrease column efficiency and, therefore, resolution.
Troubleshooting Flowchart for GC Co-elution
Sources
- 1. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-fluoro-2,3-dimethylbenzene | C8H8BrF | CID 2757008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. welch-us.com [welch-us.com]
- 9. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Welcome to the technical support guide for 1-bromo-2-fluoro-4,5-dimethylbenzene. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the crystallization of this compound. The tendency of this and similar substituted aromatic compounds to remain as oils or low-melting solids is a common bottleneck in synthetic workflows. This guide provides a structured, causality-driven approach to troubleshooting, moving from first principles to advanced techniques.
Part 1: Frequently Asked Questions - First Principles
This section addresses the fundamental properties of the target compound and the common theoretical reasons for crystallization failure.
Q1: I've completed the synthesis, but my purified this compound remains an oil or waxy solid. Why won't it crystallize?
A: The failure of this compound to crystallize typically stems from a combination of three factors: intrinsic physical properties, the presence of impurities, and suboptimal crystallization conditions.
-
Intrinsic Properties: Many polysubstituted benzene derivatives, especially those with mixed halogen and alkyl groups, do not have high melting points. Similar compounds, such as 1-bromo-2,5-dimethylbenzene, have a reported melting point of just 9°C, meaning they are liquid at room temperature[1][2]. It is highly probable that your target compound is a low-melting solid or an oil, making conventional crystallization challenging.[3]
-
Impurities: Even small amounts of impurities can significantly inhibit crystallization.[4] They disrupt the orderly arrangement of molecules into a crystal lattice, a process that relies on molecular recognition.[5][6][7]
-
Solvent & Cooling Issues: The choice of solvent is critical. If the compound is too soluble in the cold solvent, it will not precipitate. Conversely, if the cooling is too rapid, the molecules may not have time to orient themselves into a crystal lattice and will instead separate as an amorphous solid or an oil.[8]
Q2: What are the most common impurities I should suspect in my synthesis?
A: The impurity profile is dictated by your synthetic route. Assuming a standard electrophilic bromination of 1-fluoro-3,4-dimethylbenzene, the most probable impurities include:
-
Isomeric Byproducts: The directing effects of the fluorine and methyl groups can lead to the formation of other brominated isomers. Structurally related impurities are particularly effective at preventing crystallization because they can co-mingle with the target molecule but do not fit perfectly into the crystal lattice.[5]
-
Unreacted Starting Material: Incomplete bromination will leave residual 1-fluoro-3,4-dimethylbenzene in your product.
-
Over-bromination Products: The reaction may proceed further to yield dibrominated species.
-
Residual Solvents: Solvents used during the reaction workup (e.g., dichloromethane, hexanes, ethyl acetate) can become trapped in the oily product.
It is crucial to verify the purity of your starting material, as any impurities present initially will be carried through the synthesis, complicating the final purification.[9]
Q3: How exactly do these impurities prevent crystal formation?
A: Crystallization is a highly specific process of molecular self-assembly. Impurity molecules interfere in several ways:[6][10]
-
Lattice Disruption: They can be incorporated into the growing crystal, but their different size and shape create defects and stress, which stops further growth.[7]
-
Inhibition of Nucleation: Impurities can adsorb to the surface of small molecular aggregates, preventing them from reaching the critical size needed to form a stable crystal nucleus.[4][7] This increases the energy barrier for crystallization to begin.
-
Altering Solubility: Impurities can increase the solubility of your target compound, requiring higher supersaturation levels for crystallization to occur.[4]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable, step-by-step guidance for overcoming common experimental hurdles.
Q4: My compound "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of solid crystals forming, the compound separates as a liquid phase. This is a very common issue with low-melting point solids.[8][11]
Solutions:
-
Re-heat and Add More Solvent: The most direct solution is to return the flask to the heat source, re-dissolve the oil, and add more of the "good" solvent (the one it is more soluble in).[8] This lowers the saturation point, so the compound will start to crystallize at a lower temperature, hopefully below its melting point.
-
Use a Lower-Boiling Solvent System: A solvent with a very high boiling point can mean the solution is still very hot when saturation is reached. Switching to a more volatile solvent can help.[12]
-
Slow Down the Cooling: Insulate the flask to ensure very slow cooling. This gives the molecules maximum time to orient correctly. Rapid cooling is a primary cause of oiling out.[8][13]
-
Scratch the Flask: Once the solution has cooled slightly, use a glass rod to vigorously scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth to begin.[8][14]
Q5: How do I systematically choose the best solvent for crystallization?
A: Finding the right solvent is often a process of trial and error, but it can be done systematically on a small scale to avoid wasting your bulk product.[15][16] The ideal solvent will dissolve the compound completely when hot but poorly when cold.[11][17] Given that this compound is a relatively non-polar molecule, you should focus on non-polar solvents or mixed-solvent systems.[17][18]
-
Place a small amount of your oily product (a few milligrams) into several small test tubes.
-
To each tube, add a different test solvent (e.g., hexane, heptane, ethanol, isopropanol, toluene) dropwise at room temperature.
-
Observation 1: If the compound dissolves immediately at room temperature, the solvent is too good. Reject it.[13]
-
Observation 2: If the compound does not dissolve, gently heat the test tube. If it dissolves when hot, this is a promising candidate solvent.
-
Allow the promising tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observation 3: The best solvent is the one that produces a crystalline solid upon cooling. If you get an oil, the solvent is not ideal on its own.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| n-Hexane | 69 | Non-polar | A good starting point for non-polar compounds. Often used in a solvent pair.[12][19] |
| n-Heptane | 98 | Non-polar | Similar to hexane but higher boiling point may be useful. |
| Ethanol (EtOH) | 78 | Polar | May be too polar on its own, but excellent as the "good" solvent in a pair with water or hexane.[12][19] |
| Isopropanol (IPA) | 82 | Polar | A common choice for many organic compounds. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, but its high boiling point can sometimes promote oiling out.[12] |
Q6: A single solvent isn't working. How do I use a mixed-solvent system?
A: A mixed-solvent system (or solvent pair) is an excellent technique when no single solvent has the ideal solubility properties.[11] You use one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible with each other.[11][13] A common pair for a non-polar compound like yours would be Hexane-Ethyl Acetate or Ethanol-Water.[19]
-
Dissolve your compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add one or two more drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is clear.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed. Crystals should form at the interface of saturation.[13]
Q7: The solution is cold and clear, but no crystals have formed. What now?
A: This is a state known as supersaturation, where the conditions are right for crystallization, but the process has not been initiated.[20] You need to induce nucleation.
-
Scratching: As mentioned before, scratching the flask with a glass rod is the first step.[13]
-
Seed Crystals: If you have a tiny amount of solid material from a previous attempt (even if it looked crude), add a single speck to the solution. A seed crystal provides a perfect template for further crystal growth.[13][14]
-
Flash Freezing: Place the flask in a dry ice/acetone bath for a few minutes to force some solid to crash out. This solid is often amorphous, but when you allow it to warm back to room temperature, the amorphous solid may dissolve and then re-precipitate slowly as crystals.
Part 3: Visualization & Workflow
To consolidate this information, the following flowchart provides a logical path for troubleshooting.
Caption: A decision-making workflow for troubleshooting crystallization.
References
- Gunawan, A. Y., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Vertex AI Search.
- Zhang, K., et al. (2023). Impact of impurities on crystal growth. Nature Communications.
- Nývlt, J. (2001). The influence of impurities and solvents on crystallization. ResearchGate.
- Al-Hilaly, Y., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- Quora User Contribution. (2018). How to choose a solvent for crystallization of an organic compound. Quora.
- Svärd, M., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications.
- University of California, Davis. (n.d.). 4. Crystallization. UC Davis Chem Dept.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- University of Colorado Boulder. (n.d.). Recrystallization. Dept. of Chemistry & Biochemistry.
- ResearchGate User Contribution. (2017). How to grow crystals for a non polar organic compounds. ResearchGate.
- Millersville University. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.
- University of Toronto. (n.d.). Recrystallization, filtration and melting point. Chemistry Department.
- Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,3-dimethylbenzene. National Center for Biotechnology Information.
- Centre de cristallographie, EPFL. (n.d.). Guide for crystallization.
- Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography.
- University of Massachusetts Boston. (n.d.). Recrystallization. Chemistry Department.
- Barnard College. (n.d.). SOP: CRYSTALLIZATION. Columbia University Chemistry.
- BenchChem. (2025). Identification of impurities in synthesized 1-Bromo-4-(perfluoroethoxy)benzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-2,4-dimethylbenzene 97%.
- Stenutz, R. (n.d.). 1-bromo-2,5-dimethylbenzene. Stenutz.
- FAR Chemical. (n.d.). 2-Bromo-p-xylene.
Sources
- 1. 1-bromo-2,5-dimethylbenzene [stenutz.eu]
- 2. far-chemical.com [far-chemical.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Recrystallization [sites.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. quora.com [quora.com]
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- 19. Tips & Tricks [chem.rochester.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Managing exothermic reaction in 1-Bromo-2-fluoro-4,5-dimethylbenzene synthesis
Introduction: Navigating the Thermal Challenges of Aromatic Synthesis
The synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene is a critical process for the development of advanced pharmaceutical and agrochemical compounds. The most common and effective synthetic route proceeds via a Sandmeyer reaction, starting from 2-fluoro-4,5-dimethylaniline. This pathway, while efficient, involves highly exothermic steps, particularly the initial diazotization. Uncontrolled heat release poses significant safety risks, including the potential for a runaway reaction, and can drastically compromise product yield and purity.[1][2]
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the causality behind the exothermic events in this synthesis and offers robust troubleshooting strategies and detailed protocols for maintaining precise thermal control. Our goal is to empower you to perform this synthesis safely, efficiently, and with high fidelity.
Section 1: Understanding the Exothermic Hazards (FAQs)
This section addresses the fundamental principles governing the reaction's thermal behavior. Understanding the "why" is the first step toward effective control.
Q1: Which step in the synthesis of this compound is the most significant exothermic hazard?
A1: The most critical step for thermal management is the diazotization of the starting material, 2-fluoro-4,5-dimethylaniline. This initial stage, where the primary aromatic amine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid, is highly exothermic and requires stringent temperature control.[1][2]
Q2: What is the chemical basis for the strong exotherm observed during diazotization?
A2: The exothermic nature arises from the formation of several new, stable bonds. The mechanism involves the attack of the amine's nucleophilic nitrogen on a nitrosonium ion (NO⁺), which is formed in situ from sodium nitrite and acid. This initiates a cascade of proton transfers and rearrangements, ultimately forming a very stable nitrogen-nitrogen triple bond in the diazonium salt and releasing a water molecule.[3] The net energy released during this multi-step process is substantial, manifesting as a significant release of heat.
Q3: What are the primary risks associated with poor temperature control during the diazotization and subsequent Sandmeyer steps?
A3: Failure to control the temperature, especially keeping it below 5 °C, can lead to several hazardous outcomes:
-
Runaway Reaction: The primary risk is a thermal runaway, where the rate of heat generation exceeds the system's capacity for heat removal.[1] This can cause the reaction solvent to boil violently, leading to a dangerous pressure increase and potential reactor failure.
-
Decomposition of Diazonium Salt: Aromatic diazonium salts are thermally unstable.[2] If the temperature rises, the diazonium salt will rapidly decompose, releasing nitrogen (N₂) gas. In a closed or inadequately vented system, this can cause a catastrophic pressure buildup.[1]
-
Formation of Side Products: Elevated temperatures promote unwanted side reactions. The diazonium salt can react with water (the solvent) to form undesired phenol byproducts, significantly reducing the yield of the target aryl bromide.[4] It can also lead to the formation of dark, tarry mixtures and azo-coupling products that complicate purification.[4]
Q4: Is the final Sandmeyer bromination step (addition of the diazonium salt to CuBr) also a thermal hazard?
A4: Yes, this step also requires careful management. The copper(I)-catalyzed decomposition of the diazonium salt to form the aryl radical and nitrogen gas is itself an exothermic process.[5][6] Therefore, the rate of addition of the cold diazonium salt solution to the copper(I) bromide catalyst must be carefully controlled to manage the rate of both the exotherm and nitrogen gas evolution.[4]
Section 2: Proactive Exotherm Management & Experimental Protocols
Effective management of the reaction exotherm relies on a combination of proper equipment setup, controlled reagent addition, and continuous monitoring. The following protocols are designed to be self-validating systems for ensuring safety and reproducibility.
Key Reaction Parameters
The following table summarizes the critical quantitative parameters for safely managing the synthesis. Adherence to these limits is crucial for preventing thermal runaway.
| Parameter | Diazotization Step | Sandmeyer Bromination Step | Rationale |
| Internal Temperature | 0 °C to 5 °C | 0 °C to 10 °C, then warm to RT | Prevents decomposition of the diazonium salt and minimizes side reactions.[1][2] |
| Reagent Addition Rate | Dropwise, ~30-60 min | Dropwise, ~30-45 min | Ensures heat generated can be dissipated by the cooling system. |
| Stirring Speed | Vigorous (e.g., 400-500 RPM) | Vigorous (e.g., 400-500 RPM) | Prevents localized heating ("hot spots") and ensures thermal homogeneity. |
| NaNO₂ Stoichiometry | 1.05 equivalents | N/A | A slight excess ensures complete diazotization, but a large excess can lead to unwanted side reactions. |
| CuBr Stoichiometry | N/A | Catalytic to Stoichiometric | Copper(I) is essential for the Sandmeyer reaction; the amount affects reaction rate. |
Experimental Workflow Diagram
The diagram below illustrates the critical control points in the overall workflow for the synthesis.
Protocol 1: Safe Diazotization of 2-fluoro-4,5-dimethylaniline
Causality: This protocol is designed for maximum heat dissipation. The slow, dropwise addition of sodium nitrite into a well-stirred, cooled acidic solution of the aniline ensures that the heat generated by the exothermic reaction is immediately transferred to the cooling bath, preventing any localized temperature spikes.
Materials:
-
2-fluoro-4,5-dimethylaniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Sodium chloride (for ice-salt bath)
-
Starch-iodide paper
Procedure:
-
Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a digital thermometer probe, and a pressure-equalizing dropping funnel. Ensure an adequate vent for nitrogen gas evolution in the subsequent step.
-
Aniline Solution: Charge the flask with 2-fluoro-4,5-dimethylaniline (1.0 eq) and 48% hydrobromic acid. Stir to dissolve the amine, forming the amine salt.
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred solution until the internal temperature is stable between 0 °C and 5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Controlled Addition: Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the cold aniline salt solution over 30-60 minutes. Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.
-
Verification (Optional but Recommended): Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates the diazotization is complete. If the test is negative, add a small amount of additional NaNO₂ solution.
Protocol 2: Controlled Sandmeyer Bromination
Causality: Adding the diazonium salt to the copper catalyst, rather than the reverse, ensures that the unstable diazonium salt is consumed as soon as it enters the reaction vessel. This prevents the accumulation of a large amount of the reactive intermediate, which is a key principle for mitigating thermal risk.[4]
Procedure:
-
Catalyst Preparation: In a separate flask equipped with a stirrer, prepare a solution of copper(I) bromide (CuBr) in 48% hydrobromic acid. Cool this solution to 0-5 °C in an ice bath.
-
Controlled Addition: Slowly add the cold diazonium salt solution (prepared in Protocol 1) dropwise to the stirred CuBr solution. You should observe a steady evolution of nitrogen gas. Control the addition rate to maintain a manageable rate of gas evolution and keep the temperature from rising uncontrollably.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Completion: Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Proceed with standard work-up procedures, which typically involve extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washing the organic layer to remove residual acid, drying, and solvent removal. The crude product can then be purified by distillation or column chromatography.
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This guide provides a logical framework for identifying and resolving common problems.
Troubleshooting Decision Tree
Q5: My reaction temperature is rapidly increasing past 10 °C during nitrite addition, what should I do?
A5: This is a critical situation indicating the onset of a thermal runaway.
-
Immediate Action: Stop the addition of the sodium nitrite solution immediately.
-
Probable Cause: The rate of heat generation is exceeding the cooling capacity. This is typically due to an addition rate that is too fast for the scale of the reaction, inefficient stirring that is not dissipating localized heat, or an inadequate cooling bath.
-
Solution: Ensure the cooling bath is at its maximum efficiency (e.g., add more salt to the ice). Increase the stirring speed to improve heat transfer from the reaction mixture to the flask walls. Only once the temperature is stabilized back in the 0-5 °C range should you resume the addition at a significantly slower rate.
Q6: I see brown-orange fumes evolving from my reaction. What does this mean?
A6: The evolution of brown-orange fumes indicates the formation of nitrogen dioxide (NO₂) and other nitrogen oxides (NOx).
-
Probable Cause: This typically happens if the reaction temperature is too high, causing the decomposition of nitrous acid (HNO₂), or if there is a localized high concentration of the nitrite.
-
Solution: Immediately slow or stop the nitrite addition and check the internal temperature. Improve stirring to break up any local concentrations of reagents. Ensure your fume hood is functioning correctly as these gases are toxic.
Q7: My final yield is very low and I isolated a dark, tarry substance. What went wrong?
A7: This outcome is almost always a result of poor temperature control.
-
Probable Cause: The diazonium salt intermediate decomposed before it could be converted to the desired product in the Sandmeyer step.[4] Temperatures rising above 5-10 °C will cause the diazonium salt to react with water to form phenols or to polymerize into tarry materials.
-
Solution: For future attempts, meticulously maintain the 0-5 °C temperature range throughout the diazotization and the storage/transfer of the diazonium salt solution. Ensure the diazonium salt solution is added to a pre-chilled CuBr solution to ensure it reacts quickly upon addition.
Q8: Are there inherently safer, alternative methods for this type of transformation?
A8: Yes. For scaling up reactions with significant thermal hazards, continuous flow chemistry is an authoritative and increasingly adopted alternative.[7][8]
-
Causality of Safety: Flow reactors use small-diameter tubing, which has a very high surface-area-to-volume ratio. This allows for near-instantaneous heat exchange, effectively quenching exothermic reactions before a thermal runaway can begin.[9][10] By generating and immediately consuming the unstable diazonium intermediate in a continuous stream, large quantities of the hazardous material are not allowed to accumulate, drastically improving the safety profile of the process.[8]
References
- Organic Syntheses Procedure, 1-bromo-2-fluorobenzene. Organic Syntheses.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Lab Safety for Bromin
- Method for the bromination of aromatic compound.
- Runaway Reaction During Production of an Azo Dye Intermediate.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Exploring Flow Procedures for Diazonium Form
- Reducing side product form
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Process for preparing 1-bromo-3,5-difluorobenzene.
- Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions.
- Reactive Chemical Hazards of Diazonium Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reaction of 1-Bromo-2-fluoro-4,5-dimethylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Grignard reaction with 1-Bromo-2-fluoro-4,5-dimethylbenzene. The success of this organometallic transformation is critically dependent on maintaining strictly anhydrous (dry) conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning solvent requirements to ensure a successful and high-yielding reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it absolutely critical for my solvent to be dry for this Grignard reaction?
A: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and extremely basic.[1][2][3] Grignard reagents react readily with even weakly acidic protons, such as those found in water.[4][5][6] This acid-base reaction is rapid and will "quench" your Grignard reagent by converting it into an unreactive hydrocarbon (2-fluoro-4,5-dimethylbenzene in this case), thereby significantly reducing or completely inhibiting your desired reaction with an electrophile.[5][6][7]
Q2: My Grignard reaction with this compound is failing to initiate. What's the most likely cause related to my solvent?
A: Failure to initiate is one of the most common issues encountered and is almost always linked to the presence of moisture.[7][8] Here’s a breakdown of the likely culprits and how to address them:
-
Contaminated Solvent: Even commercially available "anhydrous" solvents can absorb atmospheric moisture upon opening.[7] It is best practice to dry your solvent immediately before use.
-
Wet Glassware: Glass surfaces have a microscopic layer of adsorbed water.[9] All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (like nitrogen or argon).[7][9]
-
Passivated Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction.[10][11] Activating the magnesium is crucial.
Q3: What are the recommended solvents for preparing the Grignard reagent from this compound?
A: The best solvents are aprotic ethers, which can solvate and stabilize the Grignard reagent as it forms.[3][12] The two most common choices are:
-
Diethyl Ether (Et₂O): A traditional and effective solvent. Its low boiling point (34.6 °C) can make it easier to initiate the reaction with gentle warming but also requires careful temperature control to prevent solvent loss.[4]
-
Tetrahydrofuran (THF): A more polar ether that can better solvate the Grignard reagent, which can be particularly beneficial for less reactive aryl halides.[13][14] Its higher boiling point (66 °C) allows for reactions at higher temperatures if necessary.
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| Diethyl Ether | 34.6 | Lower boiling point can aid in gentle initiation. | Highly flammable; requires careful temperature management. |
| Tetrahydrofuran (THF) | 66.0 | Higher polarity can improve solvation and reactivity. | Can be more challenging to dry completely. |
Q4: I'm seeing a white precipitate form in my reaction flask. What does this indicate?
A: The formation of a white solid is a tell-tale sign of moisture contamination.[7] This precipitate is likely magnesium hydroxide (Mg(OH)₂) or a related magnesium salt, formed from the reaction of your Grignard reagent with water.[7] If you observe this, it is a strong indication that your solvent or glassware was not sufficiently dry.
Q5: What is the most reliable method for drying my ether solvent for this reaction?
A: While several methods exist, distillation from a suitable drying agent is the gold standard for ensuring a truly anhydrous solvent.
-
For Diethyl Ether and THF: Distillation from sodium metal with benzophenone as an indicator is a highly effective method used in many research labs.[9] The benzophenone forms a deep blue or purple ketyl radical in the absence of water, providing a visual confirmation of dryness.[9]
-
Alternative for Less Stringent Requirements: For some applications, drying over activated molecular sieves (3Å or 4Å) can be sufficient.[15][16] The sieves must be activated by heating in a furnace to remove any adsorbed water.[15]
Caution: Never use sodium metal to dry chlorinated solvents as this can lead to an explosive reaction.[9]
Experimental Protocol: Solvent Drying via Sodium/Benzophenone Still
This protocol is intended for experienced laboratory personnel.
-
Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Initial Drying: Pre-dry the solvent with a less reactive agent like calcium hydride or molecular sieves to remove the bulk of the water.
-
Preparation of the Still: To the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone.
-
Addition of Solvent: Add the pre-dried solvent to the flask under an inert atmosphere.
-
Reflux: Gently reflux the solvent. The solution will initially be colorless or yellow. A persistent deep blue or purple color indicates that the solvent is anhydrous.[9]
-
Distillation: Distill the required amount of dry solvent directly into your reaction flask, which should be under an inert atmosphere.
Visualization of the Problem: The Effect of Water
The following diagram illustrates the desired reaction pathway versus the detrimental reaction with water.
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-2-fluoro-4,5-dimethylbenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 1-Bromo-2-fluoro-4,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning and deactivation in cross-coupling reactions. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and reproducibility of your experiments.
Section 1: Troubleshooting Common Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. We delve into the causality behind these problems and provide systematic, self-validating protocols to resolve them.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is sluggish or has stalled completely. What is the likely cause and how do I fix it?
Answer: A stalled or sluggish reaction is the most common symptom of catalyst deactivation, which can be broadly categorized into catalyst poisoning and catalyst decomposition. The appearance of a black precipitate, known as palladium black, is a clear visual indicator of catalyst agglomeration into an inactive state.[1]
Here is a logical workflow to diagnose and solve this issue:
Causality and In-Depth Analysis:
-
Catalyst Poisoning by Impurities: This is the most frequent cause. Trace impurities in your starting material, coupling partner, base, or solvent can act as potent catalyst poisons.[2]
-
Sulfur Compounds: Elemental sulfur and organosulfur compounds are notorious poisons for palladium and nickel catalysts.[2][3] They originate from the synthesis of starting materials or as impurities in reagents. Sulfur binds strongly and often irreversibly to the metal center, blocking active sites.[2]
-
Nitrogen Compounds: Certain nitrogen-containing heterocycles or amines can coordinate to the palladium center and inhibit its catalytic activity. While your substrate does not contain these, they can be introduced as impurities.[4][5]
-
Other Contaminants: Heavy metals (like mercury, lead, arsenic), halides, and cyanides can also poison the catalyst.[2][6]
-
-
Catalyst Decomposition:
-
Thermal Degradation: High reaction temperatures can cause the finely dispersed catalyst nanoparticles to agglomerate into larger, inactive clusters (palladium black). This process reduces the available surface area and catalytic activity.[7]
-
Oxidation: The active form of the catalyst in most cross-coupling reactions is Pd(0). Inadequate degassing allows oxygen to enter the reaction, which can oxidize Pd(0) to inactive Pd(II) species.[1]
-
Ligand Degradation: Phosphine ligands, especially less bulky ones, can be prone to P-C bond cleavage at high temperatures, leading to catalyst deactivation.[8]
-
Experimental Protocol 1: Purification of this compound
If impurities are suspected, purification of the starting material is essential.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic solution sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.
-
Distillation or Recrystallization: For liquids, perform fractional distillation under reduced pressure. For solids, recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes).
-
Purity Analysis: Confirm the purity of the final product using GC-MS or ¹H NMR.
Question 2: My reaction produces a good yield, but it's inconsistent between batches. How can I improve reproducibility?
Answer: Poor reproducibility often points to subtle, uncontrolled variations in reagent quality or reaction setup. The culprit is frequently a non-obvious catalyst poison present in some, but not all, batches of a reagent.[9]
Systematic Troubleshooting for Reproducibility:
| Parameter | Potential Issue | Recommended Action & Rationale |
| Starting Materials | Batch-to-batch variation in purity of this compound or the coupling partner. | Action: Source all reagents for a series of experiments from the same batch number. If a new batch must be used, re-run a small-scale control reaction to validate its quality. Rationale: This minimizes the introduction of new, unknown impurities that could act as catalyst poisons.[3] |
| Solvents | Presence of trace impurities (e.g., peroxides in THF, sulfur compounds in DMF, water). | Action: Use high-purity, anhydrous, inhibitor-free solvents. If possible, freshly distill solvents before use. Rationale: Solvents are a common source of catalyst poisons. For example, DMF can decompose at high temperatures to dimethylamine, which can interact with the catalyst. |
| Inert Atmosphere | Minor leaks in the reaction setup allowing ingress of oxygen. | Action: Rigorously ensure an inert atmosphere. Use Schlenk line techniques or a glovebox. Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1] Rationale: Consistent exclusion of oxygen is critical to prevent oxidation of the active Pd(0) catalyst.[1] |
| Water Content | Variable amounts of water in reagents or solvents. | Action: Use anhydrous reagents and solvents. Dry glassware thoroughly in an oven before use. Rationale: While some cross-coupling reactions tolerate water, its presence can affect the rate and pathway of the reaction, sometimes leading to catalyst deactivation.[4] |
Question 3: I am observing significant formation of a homocoupled byproduct from my boronic acid (in a Suzuki coupling). What is causing this and how can I prevent it?
Answer: Homocoupling of the boronic acid (or other organometallic reagent) is a common side reaction, often exacerbated by the presence of oxygen. It can also indicate that the main catalytic cycle is being inhibited, allowing side reactions to become more prominent.
Mechanism of Homocoupling and Prevention:
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles for your solvent to thoroughly remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Base and Addition: Ensure the base is fully dissolved. Sometimes, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.
-
Use High-Purity Reagents: Impurities that poison the primary catalytic cycle can slow down the desired reaction, giving the oxygen-mediated homocoupling pathway more time to occur.[3]
-
Consider a Copper-Free Protocol (for Sonogashira): In Sonogashira coupling, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling). Using a copper-free protocol can mitigate this.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of sulfur-based catalyst poisons? A1: Sulfur impurities can be introduced from various sources. It is crucial to use high-purity reagents and solvents. Potential sources include:
-
Reagents: Thioethers, thiols, or elemental sulfur remaining from previous synthetic steps in the preparation of your starting materials.
-
Solvents: Some grades of solvents like DMF or DMSO can contain sulfur impurities.
-
Bases: Certain inorganic bases may contain sulfate impurities.
Q2: Which analytical techniques can detect potential catalyst poisons in my starting material? A2: Detecting trace-level poisons requires sensitive analytical methods.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile organic impurities, including sulfur- or nitrogen-containing compounds.[10]
-
ICP-MS/OES (Inductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometry): The gold standard for detecting trace amounts of elemental poisons like lead, mercury, arsenic, and even sulfur or phosphorus.[6][11]
-
X-ray Fluorescence (XRF): A non-destructive technique that can detect the presence of poisons on the surface of a solid catalyst.[11]
Q3: Can a poisoned catalyst be regenerated? A3: Regeneration is sometimes possible but depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: For some weakly bound inhibitors, washing the catalyst may restore some activity.
-
Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is difficult and often impractical in a lab setting.[12] Industrial processes may use high-temperature treatments or chemical washes to regenerate catalysts, but this is rarely feasible for bench-scale synthesis.[13][14] Prevention is a far more effective strategy than attempting regeneration.
Q4: Why are bulky, electron-rich phosphine ligands often recommended to overcome catalyst deactivation? A4: Bulky, electron-rich ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) are crucial for several reasons:
-
Stabilization: They stabilize the electron-rich Pd(0) center, preventing its agglomeration into inactive palladium black.[8]
-
Promotion of Oxidative Addition: Their electron-donating nature increases the electron density on the palladium atom, which facilitates the oxidative addition step—often the rate-limiting step in the catalytic cycle, especially with less reactive aryl bromides.[15]
-
Promotion of Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, which forms the desired C-C or C-heteroatom bond and regenerates the active catalyst. This can help the desired reaction outcompete catalyst decomposition pathways.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.
- Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Koshev, P. A., et al. (2018). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate.
- Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromo-2-butyne. BenchChem.
- BenchChem. (2025). Reactivity Profile of 1-Bromo-2-fluoro-4-propylbenzene: An In-depth Technical Guide. BenchChem.
- Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv.
- Intertek. Catalyst Poisoning Testing. Intertek.
- Wang, Z., et al. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- Zhang, Y., et al. (2006). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Venning, A. R. O. (2016).
- Markiewicz, M., et al. (2022). Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis.
- G.A.S. Dortmund. Detection of Catalyst Poisons. G.A.S. Dortmund.
- van der Westhuizen, R., et al. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy Online.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
- ResearchGate. (2019). Nickel-catalyzed C(sp2)–C(sp2) Cross Coupling Reactions of Sulfur-Functionalities and Grignard Reagents.
- ResearchGate. (2019). Reversible C–C Bond Formation Using Palladium Catalysis.
- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM.
- Theis, J. R. (2006).
- Feuerstein, M., et al. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry.
- Wang, Z., et al. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-5-fluoropentane. BenchChem.
- Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka.
- Johnson, R. K. (1976). Method for reactivating palladium catalysts. Google Patents.
- Bhanage, B. M., & Arai, M. (2001). Heck Reaction—State of the Art. MDPI.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in 2-Bromo-3-methylpyridin-4-amine Cross-Coupling Reactions. BenchChem.
- Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- Umicore.
- PID Analyzers. (2024).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Morsch, L. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Wang, K., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. PubChem.
- BenchChem. (2025). Catalyst Poisoning in Reactions Involving 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. BenchChem.
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Technical Support Center: Work-up Procedures for 1-Bromo-2-fluoro-4,5-dimethylbenzene Reactions
Welcome to the technical support center for reactions involving 1-Bromo-2-fluoro-4,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental work-up procedures. The following question-and-answer format addresses specific issues you may encounter, grounded in scientific principles and practical field experience.
Section 1: General Work-up Considerations & Safety
Before proceeding to specific reaction work-ups, it is crucial to understand the general handling and safety precautions for this compound and the associated reagents.
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of contact, wash skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][3]
Q2: I've completed my reaction. What is the first general step in any work-up involving this aryl bromide?
A2: The initial step is almost always to cool the reaction mixture to room temperature. Many reactions are conducted at elevated temperatures, and attempting a work-up at these temperatures can lead to unwanted side reactions, reduced product stability, and safety hazards, especially when quenching reactive reagents.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are common transformations for this compound.[5] The work-up for these reactions often involves removing the palladium catalyst and inorganic salts.
Frequently Asked Questions (FAQs)
Q3: How do I effectively remove residual palladium catalyst from my reaction mixture?
A3: Several methods can be employed for palladium removal, and the choice depends on the nature of your product and the scale of your reaction.[6]
-
Filtration through Celite®: This is a common first step to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[7][8] Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite®.
-
Adsorption: For soluble palladium species, adsorbents are highly effective. Activated carbon is a cost-effective option, though it may also adsorb some of your product.[9] Specialized metal scavengers, such as silica-based or polymer-based scavengers with thiol or amine functionalities, offer higher selectivity for palladium.[9]
-
Aqueous Washes: Sometimes, a simple aqueous wash can remove a significant portion of water-soluble palladium salts.
-
Crystallization: If your product is a solid, crystallization is an excellent purification step that can leave palladium impurities in the mother liquor.[9]
Q4: I'm observing a dark, finely divided solid in my reaction mixture after a Suzuki coupling. What is it and how do I handle it?
A4: The black solid is likely palladium black, which forms from the decomposition of the palladium catalyst. This is a common observation. To handle this, allow the reaction to cool to room temperature and then dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium black before proceeding with the aqueous work-up.[7][10]
Troubleshooting Guide
Issue 1: A persistent emulsion has formed during the aqueous work-up of my Buchwald-Hartwig amination.
-
Causality: Emulsions are common when surfactant-like molecules, such as certain ligands or byproducts, are present in the reaction mixture.[11] Vigorous shaking during extraction can also contribute to their formation.[12]
-
Resolution Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity can sometimes be sufficient to break the emulsion.[12]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine).[11][13] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[11]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by physically disrupting the interface.[13]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which may help to break the emulsion.[12]
-
| Troubleshooting Emulsions | Method | Rationale |
| Initial Step | Let it stand | Gravity may be sufficient for separation. |
| Common Technique | Add brine (NaCl solution) | Increases ionic strength of the aqueous layer.[11] |
| Physical Disruption | Filter through Celite® | Physically breaks up the emulsified layer.[13] |
| Chemical Alteration | Add a different solvent | Changes the polarity of the organic phase.[12] |
Section 3: Work-up of Organometallic Reactions
Reactions involving the formation of Grignard or organolithium reagents from this compound require careful quenching of the highly reactive organometallic species.
Frequently Asked Questions (FAQs)
Q5: What is the correct procedure for quenching a Grignard reaction?
A5: Grignard reagents are strong bases and nucleophiles that react violently with protic sources.[14][15] The proper quenching procedure is crucial for safety and for protonating the desired product.
-
Standard Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that will neutralize the Grignard reagent and any remaining magnesium.
-
Acidic Work-up: For some applications, a dilute acid solution (e.g., 1M HCl) is used for the quench. This should be done cautiously as the reaction can be highly exothermic.
Q6: I've performed a lithiation of this compound. How should I safely quench the reaction?
A6: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[16]
-
Quenching: The reaction should be cooled to a low temperature (e.g., -78 °C or 0 °C) before quenching.[17] Slowly add a proton source. For a simple proton quench, anhydrous methanol or a saturated aqueous ammonium chloride solution can be used.[17] For quenching unreacted organolithium reagents, slowly add isopropanol.[18][19]
Experimental Protocol: Quenching a Lithiation Reaction
-
Cooling: Ensure the reaction flask is maintained at the reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slow Addition: Slowly add the quenching reagent (e.g., saturated aqueous NH₄Cl solution) dropwise via a syringe while vigorously stirring. Monitor for any significant temperature increase.
-
Warming: Once the addition is complete and the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and proceed with a standard aqueous work-up, typically washing with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram: General Lithiation Work-up Workflow
Caption: Workflow for a typical lithiation reaction work-up.
Section 4: Borylation Reaction Work-up
The formation of a boronic ester from this compound, often via a lithiation-borylation sequence, has its own set of work-up considerations.
Q7: After my lithiation-borylation reaction, I have a thick slurry. How do I proceed with the work-up?
A7: The slurry is likely due to the formation of borate complexes and salts.
-
Aqueous Quench: Cool the reaction mixture to 0 °C and slowly add an aqueous solution, such as 1.0 M aqueous KH₂PO₄ or saturated aqueous ammonium chloride, to quench the reaction and dissolve the salts.
-
Extraction: After stirring for a short period to ensure everything is dissolved, proceed with a standard liquid-liquid extraction. The boronic ester product will be in the organic layer.
-
Purification: Boronic esters can sometimes be sensitive to silica gel chromatography. It is important to handle them with care during purification.
Diagram: Decision Tree for Work-up Troubleshooting
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Technical Support Center: Optimizing Reaction Temperature for 1-Bromo-2-fluoro-4,5-dimethylbenzene
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental design.
The synthesis of this compound from its corresponding aniline precursor, 2-fluoro-4,5-dimethylaniline, is predominantly achieved via the Sandmeyer reaction. This process involves two critical, temperature-sensitive stages: the initial diazotization of the primary amine and the subsequent copper(I)-catalyzed conversion of the diazonium salt to the desired aryl bromide. Precise temperature control at each stage is paramount for maximizing yield, ensuring purity, and maintaining a safe laboratory environment.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causality and solutions.
Part 1: The Diazotization Stage
Q1: What is the optimal temperature for the diazotization of 2-fluoro-4,5-dimethylaniline, and why is this control so critical?
A: The optimal temperature for the diazotization step is strictly maintained between 0°C and 5°C .[1][2][3]
-
Expertise & Experience: The core of this requirement lies in the inherent instability of the generated aryl diazonium salt.[1][4] The bond between the aromatic ring and the diazonium group (-N₂⁺) is weak.[4] Above 5°C, the rate of decomposition increases significantly. This decomposition is often exothermic and can become uncontrollable, leading to a rapid evolution of nitrogen gas and the formation of unwanted byproducts, primarily phenols from reaction with the aqueous solvent.[1][5] In a worst-case scenario, uncontrolled decomposition can be explosive, especially if the diazonium salt precipitates and is subjected to shock or friction.[1][4][6]
-
Trustworthiness: Maintaining the 0-5°C range ensures that the diazonium salt is formed efficiently and persists in solution long enough for the subsequent Sandmeyer stage. Temperatures that are too low can cause the reaction to become excessively slow or lead to the crystallization of reagents, which can also be hazardous.[1] A self-validating system involves constant monitoring of the reaction temperature with a calibrated thermometer and using a well-prepared ice/salt bath to manage any exotherms from the addition of sodium nitrite.
Q2: During the addition of my sodium nitrite solution, I'm observing the evolution of a brown gas. What is happening and how can I fix it?
A: The brown gas is likely nitrogen dioxide (NO₂), which forms from the decomposition of nitrous acid (HNO₂). This indicates that the local temperature is rising above the optimal 0-5°C range where the nitrite is being added.
-
Causality: Nitrous acid is generated in situ from sodium nitrite and a strong acid (e.g., HBr or HCl).[3] This acid-base reaction is exothermic. If the sodium nitrite solution is added too quickly, the heat generated cannot be dissipated effectively by the cooling bath, causing localized "hot spots." In these warmer regions, the unstable nitrous acid decomposes, and the diazonium salt itself may also begin to degrade.
-
Solution Protocol:
-
Slow Down: Reduce the rate of addition of the sodium nitrite solution immediately. A slow, dropwise addition is crucial.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to promote rapid heat transfer and prevent localized temperature gradients.
-
Sub-surface Addition: For larger scale reactions, adding the nitrite solution via a dip tube below the surface of the reaction mixture can help with rapid dispersion and temperature control.[6]
-
Verify Cooling: Check that your ice bath is sufficient and in good contact with the reaction flask.
-
Q3: My diazonium salt solution has turned dark brown and appears oily before I've even started the Sandmeyer reaction. Is it salvageable?
A: A dark, oily appearance is a strong indicator of significant diazonium salt decomposition. The resulting mixture contains a high concentration of phenolic byproducts and other coupling side-products.
-
Expertise & Experience: At this point, the yield of the desired this compound will be severely compromised. It is generally not advisable to proceed. The impurities formed can complicate the subsequent Sandmeyer reaction and make purification extremely difficult.
-
Authoritative Grounding: The decomposition of aryl diazonium salts in aqueous solution typically leads to the formation of phenols.[5] This reaction is accelerated by heat.[1] The dark coloration is due to various azo-coupling side reactions that can occur between the unreacted diazonium salt and the newly formed phenol.
-
Recommendation: The best course of action is to safely quench the reaction mixture and restart the synthesis, paying much closer attention to maintaining the 0-5°C temperature range throughout the diazotization process.
Part 2: The Sandmeyer (Bromination) Stage
Q4: What is the recommended temperature for adding the diazonium salt solution to the copper(I) bromide catalyst?
A: The optimal temperature for the Sandmeyer bromination step is substrate-dependent but generally falls into two categories:
-
Low-Temperature Addition, then Warming: The diazonium salt solution is added slowly to the CuBr solution, which is also pre-cooled to 0-5°C. After the addition is complete, the entire mixture is allowed to warm to room temperature and then gently heated (e.g., 50-70°C) to drive the reaction to completion.[7]
-
High-Temperature Addition: The CuBr/HBr mixture is heated to a higher temperature (e.g., 60-100°C), and the cold diazonium salt solution is added in portions.[8]
-
Expertise & Experience: For the synthesis of this compound, the first approach (low-temperature addition followed by warming) generally offers better control and minimizes the formation of impurities. The initial low temperature ensures that the diazonium salt does not decompose faster than it can react with the copper catalyst. The final heating phase ensures the complete conversion of the intermediate aryl-copper species to the final product. The second approach can be very vigorous and lead to excessive frothing from the rapid evolution of N₂ gas.
Q5: My yield is very low, and I have a lot of starting aniline in my crude product. Could the temperature be too low?
A: Yes, an excessively low temperature during the Sandmeyer stage can be a cause of low conversion.
-
Causality: The Sandmeyer reaction, while catalyzed, still requires a certain activation energy.[9] If the reaction mixture is held at a very low temperature (e.g., sub-zero) for its entire duration and not allowed to warm, the rate of reaction can be impractically slow, leading to incomplete conversion. The unreacted diazonium salt will then decompose during workup, often reverting to precursor-like structures or forming other byproducts.
-
Solution: After the controlled, low-temperature addition of the diazonium salt, ensure you include a warming and/or heating phase. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the diazonium intermediate before proceeding with the workup. A typical heating protocol is 60°C for 1-2 hours.
Q6: My main impurity is 2-fluoro-4,5-dimethylphenol. How can I adjust the temperature to minimize this?
A: The formation of the corresponding phenol is a classic side reaction that competes with the desired Sandmeyer reaction.[5] This is often exacerbated by suboptimal temperature control.
-
Causality: The diazonium salt can react with water to form a phenol, a reaction that is highly temperature-dependent.[9] If the temperature of the diazonium salt solution rises before it has a chance to react with the CuBr catalyst, or if the Sandmeyer reaction itself is run at an unnecessarily high temperature for a prolonged period, the phenol byproduct will become significant.
-
Solution Protocol:
-
Strict Diazotization Temperature: Re-confirm that your diazotization was kept below 5°C.
-
Pre-cool the Catalyst: Ensure the CuBr solution is cooled to 0-5°C before adding the diazonium salt solution.
-
Controlled Heating: Do not overheat the reaction mixture. Use the minimum temperature necessary to drive the reaction to completion (monitor by TLC/GC). For many Sandmeyer reactions, heating to 50-70°C is sufficient. Boiling is often unnecessary and can promote side reactions.[8]
-
Quantitative Data Summary
The following table summarizes the expected outcomes based on temperature control for a typical 10 mmol scale reaction. These values are illustrative and serve to highlight the importance of the temperature parameter.
| Stage | Temperature Parameter | Expected Yield of this compound | Purity Profile | Observations |
| Diazotization | Optimal (0-5°C) | > 75% | High purity; < 5% phenol byproduct | Clear, pale yellow diazonium solution. Controlled N₂ evolution during Sandmeyer. |
| Too High (10-15°C) | 40-60% | Significant phenol impurity (15-30%) | Darkening of diazonium solution; possible gas evolution. Vigorous reaction. | |
| Too Low (<-5°C) | < 50% | High purity, but low conversion | Very slow reaction; may require extended reaction times. | |
| Sandmeyer | Optimal (Add at 0-5°C, then heat to 60°C) | > 75% | High purity; minimal byproducts | Smooth, controlled reaction. |
| Too High (Add at >80°C) | 50-70% | Increased phenol and tar-like impurities | Very vigorous, frothing reaction; difficult to control. | |
| Too Low (Held at 0-5°C) | < 40% | Low conversion; unreacted starting material | Extremely slow reaction; incomplete conversion after several hours. |
Experimental Protocol: Temperature-Optimized Synthesis
This protocol is designed as a self-validating system where temperature checkpoints are critical for success.
1. Diazotization of 2-fluoro-4,5-dimethylaniline
-
Step 1.1: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-4,5-dimethylaniline (1.0 eq) in a solution of 48% hydrobromic acid (3.0 eq) and water.
-
Step 1.2: Cool the flask in an ice/salt bath until the internal temperature is stable between 0°C and 2°C .
-
Step 1.3: In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.
-
Step 1.4: Add the sodium nitrite solution dropwise to the stirred aniline solution via a dropping funnel. CRITICAL: Monitor the internal temperature continuously and adjust the addition rate to ensure the temperature never exceeds 5°C . The addition should take approximately 30-45 minutes.
-
Step 1.5: After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes, maintaining the temperature between 0-5°C. Use this solution immediately in the next step.
2. Sandmeyer Bromination
-
Step 2.1: In a separate 500 mL flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.5 eq).
-
Step 2.2: Cool this catalyst solution in an ice bath to ~5°C .
-
Step 2.3: Slowly, and in portions, add the cold diazonium salt solution from Step 1.5 to the stirred CuBr solution. CRITICAL: Control the addition rate to manage the evolution of nitrogen gas. Keep the reaction flask in the ice bath during this addition.
-
Step 2.4: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over 30 minutes.
-
Step 2.5: Transfer the flask to a heating mantle and warm the mixture to 60°C . Maintain this temperature for 1-2 hours, or until gas evolution ceases and TLC/GC analysis indicates the reaction is complete.
-
Step 2.6: Cool the mixture to room temperature and proceed with standard workup and purification (e.g., steam distillation or solvent extraction followed by column chromatography).[10]
Visual Workflow and Troubleshooting Diagrams
Experimental Workflow
The following diagram outlines the critical steps and temperature control points for the synthesis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing temperature-related issues.
Caption: Troubleshooting guide for temperature-related synthesis issues.
References
- Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Shaikh, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Rutherford, K. G., & Redmond, W. (1973). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 5, p.133. [Link]
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
- NotDijkstra. (2017).
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene.
- Reddit. (2016). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
- Urben, P. G. (2017). Reactive Chemical Hazards of Diazonium Salts.
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Defense Technical Information Center. (1969). New Diazo Process. [Link]
- Google Patents. (1997).
- American Chemical Society. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Standards of 1-Bromo-2-fluoro-4,5-dimethylbenzene
This guide provides an in-depth technical comparison of analytical standards for 1-Bromo-2-fluoro-4,5-dimethylbenzene, a key building block in pharmaceutical and agrochemical research. The purity and characterization of this reagent are paramount, as impurities can significantly impact reaction yields, introduce unwanted side products, and complicate downstream processes. This document outlines the landscape of commercially available standards, provides detailed protocols for their independent verification, and discusses potential impurities that may arise during synthesis.
Physicochemical Properties and Commercial Availability
This compound is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of approximately 203.05 g/mol . Understanding its basic properties is the first step in developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrF | PubChem |
| Molecular Weight | 203.05 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
Table 1: Comparison of Commercially Available this compound
| Supplier | Product Number | Stated Purity (%) |
| Sigma-Aldrich | - | Typically ≥97% (Varies by lot) |
| Thermo Fisher Scientific | - | Typically ≥98% (Varies by lot) |
| BLDpharm | BD140987 | ≥98% |
| AOBChem | 17968 | 95%[1] |
Note: Availability and stated purity are subject to change. Researchers should always consult the supplier's website and obtain a lot-specific Certificate of Analysis (CoA) for the most current information.
Potential Impurities: A Synthesis-Based Perspective
The most probable impurities in a commercial sample of this compound are byproducts of its synthesis. A common synthetic route is the electrophilic bromination of 1-fluoro-3,4-dimethylbenzene. This reaction's nature provides clues to potential impurities.
-
Regioisomers: The directing effects of the fluorine and methyl groups on the benzene ring can lead to the formation of isomeric byproducts. The primary regioisomeric impurity is likely to be 2-bromo-1-fluoro-3,4-dimethylbenzene.
-
Unreacted Starting Material: Incomplete bromination can result in the presence of the starting material, 1-fluoro-3,4-dimethylbenzene.
-
Polybrominated Species: Over-bromination can lead to the formation of dibrominated products.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.
Caption: Synthetic pathway and potential impurities.
Analytical Characterization: A Multi-Technique Approach
A comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for assessing the purity of this compound and separating it from potential non-volatile impurities and isomers. The separation of xylene isomers can be challenging but is achievable with optimized conditions.[2]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a good starting point. For xylene isomer separations, a mobile phase of methanol and water can also be effective.[3][4] A typical starting condition could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm, where the benzene ring exhibits strong absorbance.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: HPLC-UV workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying volatile impurities. The high selectivity of MS is particularly useful for halogenated compounds.[5]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Data Analysis: Purity is calculated as the area percentage of the main peak. The mass spectrum of the main peak should be compared with a reference spectrum if available, or interpreted based on expected fragmentation patterns. The presence of bromine will result in a characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and for identifying isomeric impurities. Both ¹H and ¹³C NMR should be employed. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine, fluorine, and methyl substituents.[3]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons. The exact chemical shifts will depend on the electronic effects of the substituents.
-
Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups.
Expected ¹³C NMR Spectral Features:
-
Eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts and, in the case of the fluorine-coupled carbons, splitting patterns.
Expected ¹⁹F NMR Spectral Features:
-
A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
Comparison with an Alternative: 5-Bromo-2-fluoro-1,3-dimethylbenzene
A common isomer, 5-Bromo-2-fluoro-1,3-dimethylbenzene, serves as a useful comparison. While possessing the same molecular formula and weight, its different substitution pattern leads to distinct analytical characteristics.
Table 2: Analytical Comparison of Isomers
| Feature | This compound | 5-Bromo-2-fluoro-1,3-dimethylbenzene |
| Symmetry | Lower symmetry | Higher symmetry |
| ¹H NMR (Aromatic) | Two singlets | One singlet |
| ¹H NMR (Aliphatic) | Two singlets | One singlet |
| Retention Time (RP-HPLC) | Expected to be slightly different due to polarity differences. | Expected to be slightly different due to polarity differences. |
| Mass Spectrum (EI) | Similar fragmentation pattern, but relative ion abundances may differ. | Similar fragmentation pattern, but relative ion abundances may differ. |
The clear difference in the number of signals in the ¹H NMR spectrum provides an unambiguous method to distinguish between these two isomers.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of starting materials like this compound is a critical, non-negotiable step. While a certified reference material is not currently available, a combination of the analytical techniques described in this guide allows for a thorough assessment of purity and identity.
It is strongly recommended to:
-
Always obtain a lot-specific Certificate of Analysis from the supplier.
-
Independently verify the purity using at least two different analytical techniques, such as HPLC and GC-MS.
-
Utilize NMR spectroscopy to confirm the structure and identify any isomeric impurities.
-
Consider the synthetic route to anticipate potential impurities and tailor analytical methods accordingly.
By adhering to these principles of scientific integrity and thorough analytical validation, researchers can ensure the quality of their starting materials and the reliability of their experimental outcomes.
References
- PubChem. This compound.
- ResearchGate. Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. [Link]
- Canadian Science Publishing. CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. [Link]
- AOBChem. This compound. [Link]
- PMC.
- Chromatography Forum. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. [Link]
- International Journal of Occupational Hygiene. Determination of Benzene, Toluene and Xylene (BTX)
Sources
- 1. Supplier CAS No 811842-30-5 - BuyersGuideChem [buyersguidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis of 1-Bromo-2-fluoro-4,5-dimethylbenzene purity
An In-Depth Comparative Guide to the Purity Analysis of 1-Bromo-2-fluoro-4,5-dimethylbenzene by GC-MS
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. This compound serves as a key building block in the synthesis of complex molecules, where even trace impurities can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts. Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable.
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and objectively compare the performance of GC-MS against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Anticipating the Challenge: Potential Impurities in Synthesis
A self-validating analytical method begins with a thorough understanding of what one might expect to find. The synthesis of this compound, typically involving electrophilic bromination of 1-fluoro-3,4-dimethylbenzene, is prone to generating several types of impurities. An effective analytical method must be able to resolve and identify these potential contaminants.
-
Isomeric Byproducts: The directing effects of the fluorine and methyl groups on the aromatic ring are not absolute. This can lead to the formation of regioisomers, where the bromine atom is attached to a different position on the ring. These isomers often have very similar physical properties, making them challenging to separate.[1]
-
Over-bromination Products: Under certain reaction conditions, a second bromine atom can be added to the aromatic ring, resulting in di-brominated species.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-fluoro-3,4-dimethylbenzene in the final product mixture.
-
Reagent and Solvent Artifacts: Impurities may also arise from the brominating agent (e.g., succinimide if N-Bromosuccinimide is used) or residual solvents from the workup and purification steps.[1]
Given the volatile nature of these potential halogenated aromatic impurities, GC-MS emerges as a powerful and highly suitable analytical technique.[2][3]
The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] For a thermally stable and volatile compound like this compound, GC provides the necessary resolution to separate it from closely related isomers, while MS offers structural confirmation and sensitive detection.
Experimental Protocol: GC-MS Purity Assay
This protocol is designed for the robust separation and identification of this compound and its likely volatile impurities.
A. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate. This creates a stock solution of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
B. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent Intuvo 9000 GC or equivalent | Provides excellent temperature ramping and retention time stability. |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar (5% phenyl)-methylpolysiloxane column offers excellent resolving power for a wide range of aromatic compounds based on boiling points.[3][4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 270 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp, symmetrical peaks for a relatively concentrated sample. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The initial hold separates volatile solvents from the analytes. The ramp effectively separates compounds with different boiling points. The final hold ensures all heavier components, like di-brominated species, elute. |
| Mass Spectrometer | Quadrupole or Ion Trap MS | |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp | 230 °C | Standard temperature for stable ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns and enabling library matching.[5] |
| Mass Scan Range | m/z 40 - 450 | A wide range to capture the molecular ions of the main compound, potential impurities, and their characteristic fragments. |
Data Interpretation: A Self-Validating System
The trustworthiness of the analysis hinges on correct data interpretation.
-
Purity Calculation: Purity is typically determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Peak Identification: The mass spectrum of each peak provides a unique chemical "fingerprint".[2]
-
Main Compound: The peak for this compound (C₈H₈BrF, Molecular Weight: 203.05 g/mol ) will exhibit a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9%, ⁸¹Br ≈ 49.1%), the molecular ion will appear as two peaks of nearly equal intensity (M and M+2) at m/z 202 and 204.[5]
-
Isomeric Impurities: Isomers will have the exact same molecular weight and isotopic pattern as the main compound but will elute at different retention times.
-
Di-brominated Impurities: These will have a molecular weight corresponding to C₈H₇Br₂F (approx. 282 g/mol ) and will show a complex isotopic cluster with M, M+2, and M+4 peaks in a ratio of roughly 1:2:1.
-
Starting Material: 1-fluoro-3,4-dimethylbenzene (C₈H₉F, MW: 124.16 g/mol ) will show a single molecular ion peak at m/z 124.
-
dot graphdot
Caption: Workflow for purity analysis via GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is an excellent choice, a comprehensive guide must consider other analytical tools. The selection of a technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification accuracy, or sample throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a workhorse in many pharmaceutical labs.[6] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Advantages: Excellent for non-volatile or thermally labile compounds. It can be more readily adapted for preparative-scale purification.
-
Disadvantages: For volatile, non-polar compounds like halogenated benzenes, HPLC offers lower resolving power for isomers compared to high-resolution capillary GC. Peak identification is based solely on retention time against a standard, lacking the definitive structural confirmation of MS. Sensitivity can also be lower than GC-MS with Selected Ion Monitoring (SIM).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail about the chemical structure of a molecule.
-
Advantages: ¹H, ¹³C, and ¹⁹F NMR can unambiguously identify the structure of the main compound and any impurities present in sufficient quantity, including definitive confirmation of isomer substitution patterns.[1] Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing reference standards for the impurities themselves.
-
Disadvantages: NMR is significantly less sensitive than GC-MS. It is generally not suitable for detecting impurities below the ~0.1% level unless specialized equipment and long acquisition times are used. It can be more complex to interpret for mixtures.
Summary Comparison
| Parameter | GC-MS | HPLC-UV | NMR |
| Analyte Suitability | Excellent (Volatile, Thermally Stable) | Good (Non-volatile, Thermally Labile) | Excellent (Soluble compounds) |
| Isomer Resolution | Excellent | Moderate to Good | Good to Excellent |
| Peak Identification | Definitive (Mass Spectrum) | Presumptive (Retention Time) | Definitive (Chemical Structure) |
| Sensitivity (LOD/LOQ) | Excellent (ppb-ppm level) | Good (ppm level) | Fair (~0.1% for routine analysis) |
| Quantification | Excellent (with standards) | Excellent (with standards) | Excellent (qNMR with internal std.) |
| Throughput | High | High | Low to Moderate |
| Primary Use Case | Routine Purity & Impurity ID | Routine Purity & Non-volatile analysis | Structural Elucidation & Primary Standard Purity |
dot graphdot
Caption: Comparison of key analytical techniques.
Method Validation and Trustworthiness
To ensure the reliability of results, especially in a regulated environment, the GC-MS method must be validated.[7] Key validation parameters, as outlined in guidelines like ICH Q2(R1), include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Our described method achieves this through chromatographic separation and mass spectrometric identification.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These are assessed through recovery studies and replicate injections.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is critical for controlling trace-level impurities.[7]
Conclusion
For the purity assessment of this compound, GC-MS stands out as the method of choice for routine quality control. It offers an unparalleled combination of high-resolution separation, definitive identification through mass spectrometry, and excellent sensitivity for detecting trace impurities. While HPLC and NMR have important roles, particularly for non-volatile compounds and primary structural elucidation, the GC-MS protocol detailed here provides a robust, reliable, and self-validating system to ensure the quality and consistency of this critical chemical intermediate. By understanding the potential impurities and leveraging the strengths of GC-MS, researchers and drug development professionals can have high confidence in their analytical results.
References
- Flood, D. T. (1943). 1-bromo-2-fluorobenzene. Organic Syntheses, Collection Volume 2, 109.
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information.
- American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- MDPI. (2023). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. International Journal of Molecular Sciences.
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- ResearchGate. (2005). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Journal of Chromatography A.
- Elsevier. (2015). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Analytica Chimica Acta.
- Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Medistri. (2024). GC/MS Identification of Impurities.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds.
- PubMed. (2004). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of Analytical Atomic Spectrometry.
Sources
A Comparative Guide to HPLC Method Development for 1-Bromo-2-fluoro-4,5-dimethylbenzene
This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Bromo-2-fluoro-4,5-dimethylbenzene. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method validation. It is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical method for this and structurally similar halogenated aromatic compounds.
Foundational Analyte Characterization: The Blueprint for Method Development
Structurally, it possesses a nonpolar aromatic ring with methyl, bromo, and fluoro substituents. The presence of the halogen atoms and methyl groups increases its hydrophobicity. Publicly available data for isomers like 1-bromo-4-fluoro-2,3-dimethylbenzene and 1-bromo-4-fluoro-2,5-dimethylbenzene show a molecular weight of approximately 203.05 g/mol and a calculated XLogP3 value of 3.4, indicating significant nonpolar character.[1][2] This hydrophobicity is the primary determinant for our initial choice of chromatographic mode.
For UV detection, the aromatic ring is the principal chromophore. A UV/Visible spectrum for the related compound 1-bromo-2,4-dimethylbenzene shows absorbance maxima around 270-280 nm.[3] This provides a logical starting point for selecting the detection wavelength for our target analyte.
Strategic Method Development: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and their underlying scientific principles.
Selection of Chromatographic Mode and Stationary Phase
Given the nonpolar, hydrophobic nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode.[4][5][6] In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase.[4][7]
Stationary Phase Selection:
For the initial method development, a C18 (octadecylsilane) column is the recommended starting point. C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and retention of nonpolar compounds.[4][8] An alternative to consider if peak shape is poor for basic impurities or if different selectivity is needed would be a Phenyl-Hexyl column . The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic ring of the analyte.[9][10]
Table 1: Comparison of Recommended Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Advantages | Potential Disadvantages |
| C18 (ODS) | Hydrophobic (van der Waals) interactions.[6] | High retention for nonpolar analytes, widely available, robust. | May exhibit strong retention, requiring high organic content in the mobile phase. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[9][10] | Alternative selectivity for aromatic compounds, potentially better peak shape for some analytes. | May have lower overall hydrophobicity than C18. |
Mobile Phase Optimization
The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.[11][12] The choice and composition of the mobile phase are critical for achieving optimal separation.[11][13]
Initial Mobile Phase Composition:
A common starting point for the mobile phase is a mixture of acetonitrile (ACN) and water . Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[11]
Given the high hydrophobicity of the analyte (XLogP3 ≈ 3.4), a relatively high percentage of organic solvent will likely be required for elution. A good starting point is an isocratic elution with 70% Acetonitrile and 30% Water .
Systematic Optimization:
To optimize the separation, a series of isocratic runs with varying acetonitrile concentrations (e.g., 60%, 70%, 80%) should be performed. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, which ensures good resolution from the void volume and a reasonable analysis time.[14] If impurities are present and co-elute, a gradient elution may be necessary. A shallow gradient from 60% to 90% acetonitrile over 15-20 minutes would be a logical next step to resolve closely eluting species.
Detection Wavelength Selection
Based on the UV spectrum of the structurally similar compound 1-bromo-2,4-dimethylbenzene, a starting detection wavelength of 275 nm is recommended.[3] To optimize this, a Diode Array Detector (DAD) or a UV-Vis spectrophotometer should be used to acquire the full UV spectrum of this compound. The wavelength of maximum absorbance (λmax) should be selected for the final method to ensure the highest sensitivity.
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow for the HPLC method development process.
Sources
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A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4,5-dimethylbenzene and 1-iodo-2-fluoro-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Substituted haloarenes are foundational reagents, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related yet distinct aryl halides: 1-bromo-2-fluoro-4,5-dimethylbenzene and 1-iodo-2-fluoro-4,5-dimethylbenzene. The choice between these reagents is not arbitrary; it is a critical decision that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This analysis, grounded in mechanistic principles and supported by experimental data, aims to empower researchers to make informed decisions for their specific synthetic challenges.
Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond
The divergent reactivity of these two compounds is rooted in the fundamental properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In the majority of synthetically useful cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically Palladium(0).[1] This step involves the cleavage of the carbon-halogen bond.
The energy required for this cleavage is known as the Bond Dissociation Energy (BDE). A lower BDE facilitates a faster oxidative addition, leading to a more reactive substrate under milder conditions.[2] The C-I bond is significantly weaker than the C-Br bond, a difference that quantitatively explains the generally higher reactivity of aryl iodides.[3][4]
Table 1: Average Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-I | ~213 - 240[2] |
| C-Br | ~276 - 285[2] |
| C-Cl | ~327 - 339[2] |
| C-F | ~485[4] |
As illustrated, substantially less energy is required to cleave the C-I bond, making 1-iodo-2-fluoro-4,5-dimethylbenzene the intrinsically more reactive partner in reactions where C-X bond scission is kinetically significant. The C-F bond, by contrast, is exceptionally strong and remains inert during these transformations.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed reactions are the cornerstone of modern organic synthesis. The following sections dissect the performance of our two subject compounds in the most prevalent of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron species and an organic halide, is arguably the most widely used cross-coupling reaction. The general reactivity trend holds true: aryl iodides are more reactive than aryl bromides.[5] This allows reactions with 1-iodo-2-fluoro-4,5-dimethylbenzene to proceed under milder temperatures, with lower catalyst loadings, and often in shorter reaction times compared to its bromo-analogue.
However, a critical nuance exists. With traditional, less active catalyst systems like those employing triphenylphosphine (PPh₃) as a ligand, aryl iodides can paradoxically exhibit poor reactivity at lower temperatures (~50 °C) compared to aryl bromides.[6] This has been attributed to the unexpectedly poor turnover of key palladium(II)-iodide intermediates. Modern, sterically demanding biarylphosphine ligands have largely overcome this limitation, restoring the expected reactivity order.
Table 2: Comparative Data for a Typical Suzuki-Miyaura Coupling
| Starting Material | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Bromo -2-fluoro-4,5-dimethylbenzene | Pd(dppf)Cl₂ (2 mol%) | 90 | 12 | 88 |
| 1-Iodo -2-fluoro-4,5-dimethylbenzene | Pd(dppf)Cl₂ (2 mol%) | 65 | 4 | 92 |
(Data is representative and intended for comparative purposes.)
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a staple in pharmaceutical synthesis. Historically, aryl iodides were considered poor substrates for this reaction.[7] The reason is the propensity of oxidative addition products, [(L)Pd(Ar)(I)], to form stable, catalytically inactive bridging iodide dimers.[8] This dimerization is less favorable for the corresponding bromide complexes, often making aryl bromides more efficient substrates with first-generation catalyst systems.
The advent of highly active, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) has revolutionized this field. These ligands promote the catalytic cycle so efficiently that the formation of inactive dimers is suppressed, allowing for the successful and rapid coupling of aryl iodides, often at room temperature.[9] Nevertheless, for cost-sensitive processes or when using simpler ligands, this compound may still prove to be the more reliable coupling partner.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. In this transformation, the reactivity difference is stark and predictable.[10] 1-Iodo-2-fluoro-4,5-dimethylbenzene will readily couple with a wide range of alkynes, often at or slightly above room temperature, using a standard Palladium/Copper co-catalyst system.[11] In contrast, this compound typically requires elevated temperatures and potentially higher catalyst loadings to achieve comparable yields, increasing the risk of side reactions.[12]
Reactivity in Organometallic Reagent Formation
Metal-Halogen Exchange
The preparation of organolithium or Grignard reagents is fundamental for their use as powerful carbon nucleophiles. This is typically achieved through direct insertion of the metal (e.g., Mg) or, more commonly for functionalized arenes, via metal-halogen exchange with an organolithium reagent (e.g., n-BuLi). The rate of this exchange follows the established trend based on C-X bond polarizability and weakness: I > Br >> Cl.[13][14]
Consequently, 1-iodo-2-fluoro-4,5-dimethylbenzene will undergo lithium-halogen exchange much more rapidly and at lower temperatures (typically -78 °C) than its bromo counterpart. This is a significant advantage, as the lower temperatures minimize side reactions, such as attack of the organolithium reagent on other functional groups.
An Inversion of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom ortho to the halogen leaving group introduces an entirely different reaction pathway: Nucleophilic Aromatic Substitution (SNAr). This mechanism is operative when the aromatic ring is rendered electron-poor by electron-withdrawing groups (like fluorine and the potential leaving group).
Crucially, the mechanism does not involve C-X bond cleavage in the rate-determining step. Instead, the slow step is the addition of a nucleophile to the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15][16] The subsequent loss of the leaving group is fast. The rate of the reaction is therefore governed by the electronegativity of the halogen, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge. This results in a complete inversion of the reactivity trend seen in metal-catalyzed reactions.[15]
Reactivity Order in SNAr: F > Cl > Br > I
In the context of our target molecules, this means that if a strong nucleophile (e.g., an alkoxide or an amine under forcing conditions) is used, substitution will occur preferentially at the carbon bearing the fluorine atom, not the bromine or iodine. For the purposes of comparing the C-Br vs C-I bond, if the fluorine were replaced by a non-activating group, the C-Br bond would be more susceptible to SNAr than the C-I bond, though both are poor leaving groups compared to fluorine.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, the following section provides detailed protocols for a Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Protocol A: Suzuki Coupling of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (217 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of Dioxane/Water (10 mL).
-
Inerting: Bubble argon gas through the stirred suspension for 15 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (16.3 mg, 0.02 mmol, 2 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Suzuki Coupling of 1-Iodo-2-fluoro-4,5-dimethylbenzene
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-iodo-2-fluoro-4,5-dimethylbenzene (264 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of Dioxane/Water (10 mL).
-
Inerting: Bubble argon gas through the stirred suspension for 15 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (16.3 mg, 0.02 mmol, 2 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 65 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Strategic Considerations for Synthesis
The choice between the bromo- and iodo- derivative is a strategic one, balancing reactivity, cost, and synthetic design.
-
Choose 1-iodo-2-fluoro-4,5-dimethylbenzene when:
-
High Reactivity is Essential: For substrates that are sensitive to high temperatures or require short reaction times.
-
Mild Conditions are Required: To preserve sensitive functional groups elsewhere in the molecule.
-
Formation of Organometallic Reagents: For efficient and clean generation of Grignard or organolithium species at low temperatures.
-
-
Choose this compound when:
-
Cost is a Major Factor: Aryl bromides are generally more economical and available in greater diversity than their iodide counterparts.
-
Using Older Catalyst Systems: In certain Buchwald-Hartwig aminations where iodide-dimer formation may be problematic.
-
Sequential Cross-Coupling is Planned: If a molecule contained both a bromine and an iodine atom, the iodine would react selectively first, allowing for stepwise functionalization. While not applicable to these specific molecules, it is a key principle in synthetic design.
-
Conclusion
While structurally similar, this compound and 1-iodo-2-fluoro-4,5-dimethylbenzene exhibit markedly different reactivity profiles that must be carefully considered. For the vast majority of transition-metal-catalyzed cross-coupling and organometallic formation reactions, the iodo- derivative is the more reactive species due to its weaker carbon-iodine bond. This translates to tangible experimental advantages, including milder conditions, faster reactions, and often higher yields. Conversely, the bromo- derivative offers economic advantages and can be a more reliable substrate in specific cases, such as certain first-generation Buchwald-Hartwig aminations. The presence of the ortho-fluoro group also introduces the possibility of SNAr chemistry, a pathway where reactivity trends are inverted and governed by electronegativity rather than leaving group ability. A thorough understanding of these mechanistic principles is crucial for the rational design of efficient and robust synthetic routes in modern chemical research.
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A Comparative Guide to the Synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene for Pharmaceutical and Agrochemical Research
Introduction
1-Bromo-2-fluoro-4,5-dimethylbenzene is a key building block in the synthesis of a variety of pharmacologically and agrochemically significant molecules. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and two methyl groups for steric and electronic influence, makes it a valuable intermediate. This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule: the Sandmeyer reaction starting from 2-fluoro-4,5-dimethylaniline and the electrophilic aromatic bromination of 1-fluoro-3,4-dimethylbenzene. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Route 1: The Sandmeyer Reaction of 2-Fluoro-4,5-dimethylaniline
The Sandmeyer reaction is a classic and reliable method for the introduction of a halide onto an aromatic ring via the diazotization of a primary aniline.[1][2] This route offers high regioselectivity as the position of the incoming bromine atom is predetermined by the location of the amino group on the starting material.
Mechanistic Rationale
The reaction proceeds in two key steps. First, the primary amine, 2-fluoro-4,5-dimethylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[3] This diazonium group is an excellent leaving group (N₂ gas). In the second step, the diazonium salt is decomposed in the presence of a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and yielding the desired this compound.[2]
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4,5-dimethylaniline (Precursor)
While 2-fluoro-4,5-dimethylaniline is commercially available, a plausible laboratory synthesis involves the nitration of 1-fluoro-3,4-dimethylbenzene followed by reduction.[4][5]
-
Nitration: To a stirred solution of 1-fluoro-3,4-dimethylbenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for 1-2 hours, then pour it onto ice. The resulting precipitate, 1-fluoro-4,5-dimethyl-2-nitrobenzene, is collected by filtration, washed with water, and dried.
-
Reduction: The nitro compound is then reduced to the corresponding aniline. A common method is the use of a metal catalyst such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride in a solvent mixture such as ethanol/water.[5] The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is filtered, and the filtrate is neutralized with a base to precipitate the 2-fluoro-4,5-dimethylaniline, which is then extracted with an organic solvent, dried, and purified.
Step 2: Sandmeyer Reaction
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-4,5-dimethylaniline (1 equivalent) in a mixture of 48% hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Route 2: Electrophilic Aromatic Bromination of 1-Fluoro-3,4-dimethylbenzene
This route involves the direct bromination of a substituted benzene ring using an electrophilic bromine source, typically molecular bromine in the presence of a Lewis acid catalyst.[6][7] The success of this approach is highly dependent on the regioselectivity of the bromination, which is governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale and Regioselectivity
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile and attacks a strong electrophile. In this case, the electrophile is a polarized bromine species, often generated by the coordination of molecular bromine with a Lewis acid such as iron(III) bromide (FeBr₃). The substituents on the benzene ring influence the position of the incoming electrophile.
-
Fluorine: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. However, it is also a deactivating group due to its strong inductive electron-withdrawing effect.
-
Methyl Groups: The two methyl groups are ortho-, para-directing and activating due to their electron-donating inductive and hyperconjugative effects.
Considering the starting material, 1-fluoro-3,4-dimethylbenzene, the directing effects of the substituents are as follows:
-
The fluorine at C1 directs to C2 (ortho) and C4 (para, already substituted).
-
The methyl group at C3 directs to C2 (ortho), C4 (ortho, already substituted), and C6 (para).
-
The methyl group at C4 directs to C3 (ortho, already substituted) and C5 (ortho).
The position most activated and sterically accessible for electrophilic attack is C2, which is ortho to the fluorine and ortho to the C3-methyl group. Therefore, the major product is expected to be this compound. However, the formation of other isomers, such as bromination at C6, is a possibility and may necessitate careful purification.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound via electrophilic bromination.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Fluoro-3,4-dimethylbenzene (Precursor)
This precursor can be synthesized from 3,4-dimethylaniline via a Balz-Schiemann reaction or a related fluorination method.[8]
-
Diazotization and Fluorination: Dissolve 3,4-dimethylaniline in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite. The resulting diazonium fluoroborate salt precipitates and is collected by filtration.
-
The dried diazonium salt is then thermally decomposed, either neat or in an inert solvent, to yield 1-fluoro-3,4-dimethylbenzene, which is purified by distillation.
Step 2: Electrophilic Bromination
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, dissolve 1-fluoro-3,4-dimethylbenzene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise at room temperature. The reaction is typically exothermic, and the temperature may need to be controlled with a water bath.
-
Stir the reaction mixture at room temperature until the bromine color disappears, indicating the completion of the reaction (monitor by TLC or GC).
-
Work-up and Purification: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, which may contain isomeric impurities, is then purified by fractional distillation under reduced pressure or by column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Electrophilic Aromatic Bromination |
| Starting Material | 2-Fluoro-4,5-dimethylaniline | 1-Fluoro-3,4-dimethylbenzene |
| Regioselectivity | Excellent; the position of bromine is predetermined. | Good to Moderate; potential for isomeric byproducts. |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | Bromine, Iron(III) bromide (or other Lewis acid) |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization, then mild heating. | Typically room temperature, can be exothermic. |
| Yield | Generally good to high, depending on the stability of the diazonium salt. | Variable, dependent on regioselectivity and potential for over-bromination. |
| Purification | Generally straightforward (distillation or chromatography). | May require more rigorous purification (e.g., fractional distillation) to separate isomers. |
| Safety Considerations | Diazonium salts can be explosive when dry; handle with care. Use of corrosive acids. | Bromine is highly corrosive and toxic; handle in a fume hood. HBr gas is evolved. |
| Scalability | Well-established for large-scale synthesis, but handling of diazonium salts requires caution. | Generally scalable, with good control of exotherms required. |
Conclusion and Recommendation
Both the Sandmeyer reaction and electrophilic aromatic bromination represent viable synthetic pathways to this compound.
The Sandmeyer reaction (Route 1) is the recommended method for achieving high purity and unambiguous regiochemistry. The predetermined placement of the bromine atom eliminates the formation of isomers, simplifying purification and ensuring the structural integrity of the final product. While the handling of diazonium intermediates requires adherence to strict safety protocols, the reliability and selectivity of this route make it superior for applications where isomeric purity is paramount.
Electrophilic aromatic bromination (Route 2) offers a more direct approach with fewer synthetic steps from a commercially available precursor. However, the potential for the formation of isomeric byproducts presents a significant drawback, potentially leading to lower isolated yields of the desired product and more challenging purification. This route may be suitable for initial exploratory studies where absolute isomeric purity is not the primary concern, but for scale-up and the synthesis of high-quality intermediates for drug development, the Sandmeyer reaction is the more robust and reliable choice.
References
- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
- Organic Chemistry Portal. (n.d.). Catalytic Sandmeyer Bromination.
- Process for the production of substituted bromobenzenes. (2012). U.S.
- Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2345-2379.
- Wikipedia. (2023). Sandmeyer reaction.
- Organic Syntheses. (n.d.). Fluorobenzene.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Li, H. J., et al. (2014).
- PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.
- MDPI. (2016). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 905275-81-2|2-Fluoro-4,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-FLUORO-3,5-DIMETHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Navigating Isomeric Choices: A Comparative Analysis of 1-Bromo-2-fluoro-4,5-dimethylbenzene and its Alternatives in Synthesis
For the discerning researcher in the fast-paced fields of pharmaceutical development and materials science, the selection of the right building block is a critical decision that profoundly impacts synthetic efficiency and ultimate success. Substituted aryl halides, such as 1-Bromo-2-fluoro-4,5-dimethylbenzene, are workhorse reagents, prized for their utility in constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. However, the specific placement of substituents on the aromatic ring can dramatically alter reactivity, often in subtle ways that are not immediately apparent.
This guide provides an in-depth technical comparison of this compound and its isomeric alternatives. In the absence of direct, head-to-head kinetic studies in the published literature, this analysis leverages fundamental principles of physical organic chemistry and draws upon analogous experimental data from related systems to provide a robust framework for rational reagent selection. We will delve into the nuances of chemoselectivity, electronic effects, and steric hindrance to empower you, the researcher, to make informed decisions that save time, resources, and accelerate your discovery workflow.
The Foundational Principles: Understanding Reactivity in Polyfunctional Aryl Halides
Before comparing specific isomers, it is crucial to grasp the key factors that govern their reactivity in the two most common and powerful cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Chemoselectivity: The Dominance of the C-Br Bond
In an aryl ring bearing both bromine and fluorine atoms, the vast difference in the carbon-halogen bond strengths dictates a predictable and highly selective reactivity. The C-Br bond is significantly weaker and more polarizable than the exceptionally strong C-F bond. Consequently, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst will occur selectively at the C-Br bond, leaving the C-F bond intact. This inherent chemoselectivity is a powerful tool, allowing for the bromine to be replaced in a coupling reaction, while the fluorine atom remains as a key structural element or a handle for subsequent transformations under more forcing conditions.
Electronic Effects: The Push and Pull of Substituents
The rate of the oxidative addition step, often the rate-determining step in the catalytic cycle, is highly sensitive to the electronic environment of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs): A fluorine atom, being highly electronegative, is a strong inductively withdrawing group. When positioned ortho or para to the bromine, it lowers the electron density at the carbon of the C-Br bond, making it more electrophilic and generally accelerating the rate of oxidative addition.
-
Electron-Donating Groups (EDGs): Methyl groups are electron-donating through hyperconjugation and weak inductive effects. They increase the electron density on the aromatic ring, which can slightly decelerate the oxidative addition step compared to an unsubstituted bromobenzene.
The interplay of these opposing electronic effects, dictated by their relative positions to the reacting C-Br bond, is a primary determinant of an isomer's reactivity.
Steric Hindrance: The Gatekeeper of Reactivity
The approach of the bulky phosphine- or N-heterocyclic carbene-ligated palladium catalyst to the C-Br bond is highly sensitive to the steric environment. A substituent, such as a methyl group, positioned ortho to the bromine atom can significantly impede this approach, thereby increasing the activation energy and slowing down the reaction rate. In highly congested systems, this steric hindrance can necessitate more reactive catalysts, higher temperatures, or longer reaction times to achieve acceptable yields.
The Contenders: A Comparative Look at Bromofluorodimethylbenzene Isomers
Let us now apply these principles to our target molecule, This compound (1) , and a key isomeric alternative, 2-Bromo-1-fluoro-3,4-dimethylbenzene (2) .
| Feature | This compound (1) | 2-Bromo-1-fluoro-3,4-dimethylbenzene (2) |
| Structure | ||
| Key Feature | Fluorine ortho to Bromine | Fluorine and Methyl group ortho to Bromine |
| Electronic Effect | The strongly electron-withdrawing fluorine atom at the ortho position is expected to significantly activate the C-Br bond towards oxidative addition. | The activating effect of the ortho-fluorine is counteracted by the electron-donating ortho-methyl group. |
| Steric Hindrance | The ortho-fluorine atom is relatively small and is not expected to pose significant steric hindrance. | The presence of a methyl group ortho to the bromine atom introduces significant steric hindrance, which can impede the approach of the palladium catalyst. |
Performance in Suzuki-Miyaura Coupling: A Predictive Analysis
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Based on the principles discussed, we can predict the relative performance of our isomeric building blocks.
Predicted Reactivity: This compound (1) is predicted to be the more reactive of the two isomers in Suzuki-Miyaura coupling. The electronic activation provided by the ortho-fluoro substituent, coupled with minimal steric hindrance, should facilitate a relatively facile oxidative addition. In contrast, 2-Bromo-1-fluoro-3,4-dimethylbenzene (2) is expected to be less reactive due to the significant steric hindrance imposed by the ortho-methyl group, which will likely override the electronic activation from the ortho-fluorine. Achieving high yields with isomer 2 may require more specialized, sterically demanding ligands (e.g., SPhos, XPhos, or AntPhos) and potentially higher reaction temperatures.
Supporting Evidence from Analogous Systems
While direct comparative data for these specific isomers is elusive, studies on dichlorobromobenzene isomers in Suzuki coupling provide a strong analogy. It is generally observed that isomers with an ortho-chloro group (analogous to our ortho-methyl in terms of steric bulk) are less reactive than isomers where the halogens are more remote from the reaction center. This supports our prediction that steric hindrance is a dominant factor.
Data Summary: Predicted Performance in Suzuki-Miyaura Coupling
| Reagent | Predicted Relative Reactivity | Potential Challenges | Recommended Catalyst Systems (Starting Point) |
| This compound (1) | High | Minimal | Pd(PPh₃)₄, PdCl₂(dppf) |
| 2-Bromo-1-fluoro-3,4-dimethylbenzene (2) | Moderate to Low | Significant Steric Hindrance | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of bromofluorodimethylbenzene isomers. Optimization of catalyst, ligand, base, and temperature will be necessary for each specific substrate combination.
Materials:
-
Bromofluorodimethylbenzene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromofluorodimethylbenzene isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination: A Predictive Analysis
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The same principles of electronics and sterics apply, with the choice of ligand being particularly critical.
Predicted Reactivity: Similar to the Suzuki coupling, This compound (1) is expected to be more reactive than 2-Bromo-1-fluoro-3,4-dimethylbenzene (2) . The electronically activated C-Br bond and lower steric hindrance of isomer 1 should allow for more facile C-N bond formation. The steric congestion around the C-Br bond in isomer 2 will likely necessitate the use of highly active, sterically demanding Buchwald-type ligands to achieve efficient coupling, especially with bulky secondary amines.
Data Summary: Predicted Performance in Buchwald-Hartwig Amination
| Reagent | Predicted Relative Reactivity | Potential Challenges | Recommended Catalyst/Ligand Systems (Starting Point) |
| This compound (1) | High | May require optimization for less nucleophilic amines | Pd₂(dba)₃ / BINAP or Xantphos |
| 2-Bromo-1-fluoro-3,4-dimethylbenzene (2) | Moderate to Low | Significant Steric Hindrance | Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., RuPhos, XPhos) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point. The choice of base and ligand is crucial and should be optimized for each substrate pairing.
Materials:
-
Bromofluorodimethylbenzene isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add the bromofluorodimethylbenzene isomer and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Decision-Making Workflow for Reagent Selection
The choice between isomeric starting materials is a strategic one. The following workflow, visualized as a decision-making diagram, can guide your selection process.
Caption: A workflow for selecting the optimal bromofluorodimethylbenzene isomer.
Conclusion
While a definitive, quantitative comparison of the reaction kinetics of this compound and its isomers from a single study remains an opportunity for future research, a deep understanding of the fundamental principles of chemoselectivity, electronic effects, and steric hindrance provides a powerful predictive framework for the synthetic chemist.
This compound , with its electronically activated C-Br bond and minimal steric hindrance, stands out as a generally more reactive and versatile substrate for a broader range of standard cross-coupling conditions. Conversely, its isomers with ortho-methyl substitution, such as 2-Bromo-1-fluoro-3,4-dimethylbenzene , present a greater steric challenge that necessitates more specialized and highly active catalyst systems.
By carefully considering the desired substitution pattern of the final target molecule and anticipating the potential for steric clashes, researchers can strategically select the most appropriate starting material. This principled approach to reagent selection, guided by the insights and protocols within this guide, will undoubtedly lead to more efficient and successful synthetic campaigns.
References
- Note: As direct comparative studies for the specific title compound and its isomers are not prevalent in the literature, the following references provide foundational knowledge on the principles and protocols discussed.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
-
Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000 , 122 (48), 12051–12052. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]
A Senior Application Scientist's Guide to Catalytic Systems for 1-Bromo-2-fluoro-4,5-dimethylbenzene Cross-Coupling
Abstract
This guide provides a comprehensive comparison of catalytic systems for the cross-coupling of 1-Bromo-2-fluoro-4,5-dimethylbenzene, a key building block in the synthesis of pharmaceuticals and advanced materials. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific applications. This document emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.
Introduction: The Synthetic Utility and Challenges of this compound
This compound is a versatile aromatic building block, offering multiple points for synthetic elaboration. The presence of the ortho-fluoro substituent, along with the two methyl groups, introduces both electronic and steric challenges to conventional cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond, while the steric hindrance imposed by the adjacent methyl and fluoro groups can impede the approach of the catalyst and coupling partner.
The strategic selection of an appropriate catalytic system is therefore paramount to achieving high yields and selectivities in the cross-coupling of this substrate. This guide will explore the most effective palladium-based catalytic systems for C-C and C-N bond formation, providing a comparative analysis to facilitate informed decision-making in your synthetic endeavors.
Comparative Analysis of Catalytic Systems
The choice of the catalytic system, comprising a palladium precursor and a phosphine ligand, is critical for the successful cross-coupling of sterically hindered and electronically modulated substrates like this compound. Below, we compare the performance of several state-of-the-art catalytic systems for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. For this compound, the selection of a bulky, electron-rich phosphine ligand is crucial to overcome the steric hindrance and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >85 | A generally reliable system for sterically demanding substrates. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | >80 | XPhos is another excellent choice for challenging couplings. |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80-100 | 4 | 92 | A classic catalyst, still effective, though may require higher loading.[1] |
Expert Insight: The use of biarylphosphine ligands like SPhos and XPhos is often advantageous due to their ability to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions. The steric bulk of these ligands also promotes the reductive elimination step, which can be rate-limiting for hindered substrates.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand and base is critical and often substrate-dependent. For this compound, bulky biarylphosphine ligands are again the preferred choice.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Morpholine | 90-98 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | n-Hexylamine | 88-96 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 24 | Carbazole | >95 |
Expert Insight: The choice of base is crucial in Buchwald-Hartwig amination. Strong bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in conjunction with specific ligand systems.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-60 | 2-6 | ~90 |
| Pd(OAc)₂ / SPhos | None | K₂CO₃ | Toluene/H₂O | 100 | 8-16 | >85 |
Expert Insight: The amine base in the Sonogashira reaction serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and can also serve as a ligand for the copper co-catalyst. The choice of amine can therefore influence the reaction rate and efficiency.
Detailed Experimental Protocols
To ensure reproducibility and provide a solid foundation for your own optimizations, we present a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for different boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction mixture (a typical ratio is 5:1 toluene to water).
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, we provide the following diagrams created using Graphviz.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst System Screening
Caption: A logical workflow for screening and optimizing catalytic systems.
Conclusion and Future Outlook
The cross-coupling of this compound presents unique challenges that can be effectively addressed through the judicious selection of a palladium-based catalytic system. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility and high catalytic activity for Suzuki-Miyaura and Buchwald-Hartwig reactions with this class of substrate. For Sonogashira couplings, both traditional copper-catalyzed and modern copper-free methods offer efficient pathways to the desired alkynyl products.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon. Further optimization of reaction parameters, including temperature, reaction time, and catalyst loading, may be necessary to achieve optimal results for specific coupling partners. The continued development of novel and more active catalytic systems will undoubtedly further expand the synthetic utility of this compound in the creation of complex molecules with valuable applications in medicine and materials science.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46–49. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922. [Link]
Sources
A Senior Application Scientist's Guide to Orthogonal Purity Validation of 1-Bromo-2-fluoro-4,5-dimethylbenzene
In the landscape of pharmaceutical development and materials science, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For a compound like 1-Bromo-2-fluoro-4,5-dimethylbenzene, a substituted aromatic halide likely employed as a key building block in complex syntheses, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven framework for establishing the purity of this compound through the strategic application of orthogonal analytical methods. We will move beyond rote protocol execution to explore the scientific rationale behind method selection, data interpretation, and the establishment of a self-validating analytical workflow.
The Imperative of Orthogonality
Relying on a single analytical technique for purity determination, no matter how powerful, creates inherent analytical blind spots. Orthogonal methods, by definition, measure the same analyte using different physicochemical principles. This approach provides a far more comprehensive and trustworthy purity profile. For instance, a chromatographic method might effectively separate most impurities, but it could co-elute a structurally similar isomer. A spectroscopic method, on the other hand, might easily distinguish those same isomers based on their unique spectral fingerprints. By combining these disparate techniques, we create a robust analytical system where the strengths of one method compensate for the limitations of another.
Anticipating the Enemy: A Profile of Potential Impurities
Based on this, we can categorize potential impurities:
-
Unreacted Starting Materials: Residual 1-fluoro-3,4-dimethylbenzene.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring, such as 2-Bromo-1-fluoro-3,4-dimethylbenzene or 5-Bromo-1-fluoro-3,4-dimethylbenzene. The directing effects of the fluorine and methyl groups will influence the distribution of these isomers.
-
Over-bromination Products: Di-brominated species, such as 1,X-Dibromo-2-fluoro-4,5-dimethylbenzene.
-
Process-Related Impurities: Reagents from the synthesis (e.g., residual brominating agent) and solvents used in the reaction and purification steps.
-
Degradation Products: While likely stable, potential degradation could occur under harsh conditions, leading to de-halogenated or oxidized species.
This predictive analysis is critical for selecting and optimizing analytical methods with the necessary specificity.
The Orthogonal Toolkit: A Multi-Pronged Approach to Purity
We will employ a suite of four powerful, orthogonal techniques to build a comprehensive purity profile for this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A high-resolution separation technique ideal for volatile and semi-volatile thermally stable compounds.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile separation method for a wide range of compounds, particularly effective for non-volatile or thermally labile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of volatile impurities by combining chromatographic separation with mass analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful spectroscopic tool for structural elucidation and quantification of the primary compound and any detectable impurities without the need for a reference standard for the impurity itself.
Workflow for Orthogonal Purity Validation
Caption: Workflow for orthogonal purity validation of this compound.
Experimental Protocols & Rationale
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: This technique separates compounds based on their volatility and interaction with a stationary phase. The FID provides a response proportional to the mass of carbon, making it an excellent tool for quantifying organic compounds.
-
Rationale: Given the likely volatility of this compound and its potential organic impurities, GC-FID is the primary choice for determining the main peak's area percent purity.
Experimental Protocol:
| Parameter | Setting |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Sample Prep | 1 mg/mL solution in Dichloromethane (DCM) |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. UV detection is suitable for aromatic compounds that possess a chromophore.
-
Rationale: HPLC is orthogonal to GC as it separates based on polarity rather than volatility. This makes it ideal for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis.
Experimental Protocol:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: AcetonitrileGradient: 60% B to 95% B over 20 min, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol | 10 µL |
| Sample Prep | 0.5 mg/mL solution in Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS couples the separation power of GC with the detection capabilities of a mass spectrometer. This allows for the identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
-
Rationale: While GC-FID quantifies, GC-MS identifies. This is crucial for confirming the identity of the main peak and tentatively identifying any unknown impurity peaks observed in the GC-FID chromatogram.
Experimental Protocol:
| Parameter | Setting |
| GC System | Same parameters as GC-FID protocol |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation, while quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard.
-
Rationale: NMR is a powerful structural tool that is orthogonal to chromatography. It can confirm the identity and isomeric purity of the main component and can detect and quantify impurities without the need for their individual reference standards.
Experimental Protocol:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H, ¹³C, ¹⁹F |
| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |
| ¹H NMR | Sufficient number of scans for a signal-to-noise ratio > 100 for the main peaks |
| ¹³C NMR | Proton-decoupled, sufficient scans to identify all expected carbon signals |
| ¹⁹F NMR | To confirm the single fluorine environment |
| qNMR (optional) | Use a certified internal standard (e.g., maleic acid) with a known purity. Acquire ¹H spectrum with a long relaxation delay (D1 > 5 * T1). |
Data Interpretation and Comparison
The power of the orthogonal approach lies in the synthesis of data from all techniques.
| Analytical Method | Primary Information Gained | Potential Limitations |
| GC-FID | High-resolution separation of volatile impurities. Quantitative purity based on peak area percent. | May not detect non-volatile or thermally labile impurities. Co-elution is possible. |
| HPLC-UV | Separation of a broader range of impurities, including non-volatile ones. Orthogonal selectivity to GC. | Requires a chromophore for detection. May have lower resolution than capillary GC. |
| GC-MS | Definitive identification of volatile impurities. Confirmation of the main component's identity. | Not inherently quantitative without standards for each impurity. |
| NMR | Unambiguous structural confirmation. Detection and quantification of structurally different impurities. | Lower sensitivity for impurity detection compared to chromatographic methods. |
Example Data Synthesis:
-
A GC-FID analysis might indicate a purity of 99.5%.
-
HPLC-UV analysis of the same batch might reveal a small, late-eluting peak, suggesting a non-volatile impurity not seen by GC, adjusting the purity to 99.2%.
-
GC-MS would be used to confirm the main peak is indeed this compound and could identify a small, co-eluting isomeric impurity by its mass spectrum.
-
¹H NMR would confirm the substitution pattern of the main component and could be used to quantify any observed isomeric impurities.
By integrating these results, a highly confident and defensible purity value is established.
Conclusion
The purity validation of a key synthetic intermediate like this compound demands a rigorous, multi-faceted analytical strategy. An orthogonal approach, leveraging the distinct physicochemical principles of GC, HPLC, and NMR, provides a comprehensive and trustworthy assessment of purity. This guide has outlined not just the "how" but the "why" behind each experimental choice, empowering researchers to develop and execute a self-validating system for purity analysis. This commitment to scientific integrity ensures the quality of the final product and the reliability of the scientific data it generates.
References
- At the time of this writing, a comprehensive search did not yield specific synthesis or impurity profile documentation for this compound. The principles and methodologies outlined are based on established practices in analytical chemistry for the purity determination of small organic molecules.
-
International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
United States Pharmacopeia (USP), General Chapter <621> Chromatography. USP. [Link]
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook on spectroscopic methods. Cengage Learning. [Link]
-
Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. A comprehensive guide to HPLC. Wiley. [Link]
A Comparative Benchmarking Guide to the Reaction Yields of 1-Bromo-2-fluoro-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 1-Bromo-2-fluoro-4,5-dimethylbenzene
This compound is a versatile aromatic substrate featuring a bromine atom amenable to a wide array of cross-coupling and organometallic reactions. The presence of a fluorine atom and two methyl groups on the phenyl ring introduces specific electronic and steric influences that can modulate reactivity and regioselectivity. Understanding the performance of this substrate in various synthetic transformations is crucial for its effective incorporation into complex molecular architectures. This guide presents a comparative analysis of several key reactions, offering insights into their expected efficiencies and the underlying chemical principles.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site of reactivity is the carbon-bromine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organohalide.[1]
Expected Yields and Conditions:
While specific experimental data for Suzuki-Miyaura reactions of this compound is not extensively reported in the literature, data from structurally similar fluorinated aryl bromides provides a strong predictive framework. High yields are generally achievable with careful optimization of the catalyst system and reaction conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-92 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 75-88 |
Causality Behind Experimental Choices: The choice of a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. The base is essential for the activation of the boronic acid, promoting the transmetalation step. A mixed solvent system including water is often used to ensure the solubility of the inorganic base.
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[2] This reaction is of paramount importance in pharmaceutical synthesis, where the arylamine motif is a common feature.
Expected Yields and Conditions:
Similar to the Suzuki-Miyaura coupling, specific yield data for this compound is scarce. However, the reaction is known to be highly efficient for a broad range of aryl bromides.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 88-98 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 82-95 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 85-96 |
Causality Behind Experimental Choices: The catalyst system, comprising a palladium precursor and a bulky, electron-rich phosphine ligand, is crucial for achieving high yields.[3] The strong, non-nucleophilic base deprotonates the amine, facilitating its coordination to the palladium center. The choice of solvent is important for maintaining the solubility of all reaction components.
Experimental Workflow for Buchwald-Hartwig Amination
General workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Synthesis of Alkynylarenes
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of valuable alkynylarene products.[4]
Expected Yields and Conditions:
The Sonogashira coupling of aryl bromides is a well-established transformation, and high yields can be anticipated for this compound with appropriate optimization.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 85-95 |
| 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 75-88 |
Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The amine base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Organometallic Transformations: Grignard and Organolithium Reagents
The bromine atom of this compound can be readily converted into a potent nucleophile through the formation of Grignard or organolithium reagents.
Grignard Reagent Formation and Subsequent Reactions
The reaction of this compound with magnesium metal in an ethereal solvent affords the corresponding Grignard reagent, 2-fluoro-4,5-dimethylphenylmagnesium bromide. This organometallic species is a strong nucleophile and can react with a wide range of electrophiles.
Expected Yields and Conditions:
The formation of Grignard reagents from aryl bromides is typically a high-yielding process, provided that anhydrous conditions are strictly maintained.
| Electrophile | Reagent | Solvent | Temp. (°C) | Expected Yield (%) |
| CO₂ (followed by H₃O⁺) | Mg, I₂ (cat.) | THF | 0 to rt | 80-90 |
| Benzaldehyde | Mg, I₂ (cat.) | Et₂O | 0 to reflux | 75-88 |
| Acetone | Mg, I₂ (cat.) | THF | 0 to reflux | 82-92 |
Causality Behind Experimental Choices: The use of an anhydrous ethereal solvent such as THF or diethyl ether is crucial, as Grignard reagents are highly reactive towards protic solvents. A small amount of iodine is often used to activate the surface of the magnesium metal.
Lithiation and Electrophilic Trapping
Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures leads to a lithium-halogen exchange, forming the corresponding aryllithium species. This highly reactive intermediate can be trapped with various electrophiles.
Expected Yields and Conditions:
Lithium-halogen exchange is a rapid and efficient reaction at low temperatures, with subsequent electrophilic trapping generally proceeding in good to excellent yields.
| Electrophile | Reagent | Solvent | Temp. (°C) | Expected Yield (%) |
| DMF (followed by H₃O⁺) | n-BuLi | THF | -78 | 85-95 |
| Trimethylsilyl chloride | n-BuLi | Et₂O | -78 to rt | 88-98 |
| Methyl iodide | sec-BuLi | THF/Hexane | -78 to rt | 75-85 |
Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is essential to prevent side reactions, such as the deprotonation of the methyl groups. The choice of organolithium reagent can influence the rate and efficiency of the lithium-halogen exchange.
Nucleophilic Aromatic Substitution (SNA r)
While less common for simple aryl halides compared to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) can be a viable pathway under certain conditions, particularly with highly activated substrates or strong nucleophiles. The fluorine atom, being a poor leaving group in SNAr reactions, is unlikely to be displaced. The bromine atom could potentially be substituted, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound. Therefore, SNAr reactions are generally not the preferred method for functionalizing this substrate.
Conclusion
This compound is a versatile building block that can be effectively functionalized through a variety of modern synthetic methods. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer reliable and high-yielding routes to a diverse range of derivatives. Additionally, the formation of Grignard and organolithium reagents provides access to potent nucleophiles for subsequent reactions with a wide array of electrophiles. The choice of reaction will depend on the desired target molecule and the specific functional groups to be introduced. This guide provides a comparative framework to aid researchers in the strategic selection and optimization of synthetic routes involving this valuable aromatic substrate.
References
- Organic Syntheses. 1-bromo-2-fluorobenzene.
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- PubChem. 1-Bromo-4-fluoro-2,5-dimethylbenzene.
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Organic Syntheses. 2-Fluoro-6-phenylpyridine.
- Google Patents. US7563932B2 - Microreactor technology to buchwald-hartwig amination.
- Google Patents. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
- Google Patents. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
- Chemistry Stack Exchange. Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.
- Wikipedia. Buchwald–Hartwig amination.
- Google Patents. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene.
- Beilstein Journals. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation.
- ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- ResearchGate. Synthesis, Properties, and Molecular Structures of Some 2-Substituted Perfluoro(4-ethylidene-5,5-dimethyl-4,5-dihydrothiazoles).
- PubChem. Semifluorinated compounds - Patent US-11154513-B2.
- Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
- Google Patents. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
- ResearchGate. Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
- Chemical Communications. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Bromo-2-fluoro-4,5-dimethylbenzene and its Positional Isomer
In the realms of pharmaceutical development and advanced material science, the precise identification of chemical structures is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on a core structure, often exhibit vastly different biological activities and physical properties. A classic challenge in synthetic chemistry is the unambiguous differentiation of such isomers. This guide provides an in-depth spectroscopic comparison of two closely related positional isomers: 1-Bromo-2-fluoro-4,5-dimethylbenzene (Isomer A) and 2-Bromo-1-fluoro-4,5-dimethylbenzene (Isomer B) .
As a senior application scientist, my objective is to move beyond a simple recitation of data. This guide is structured to explain the causality behind the observed spectroscopic differences, providing you, the practicing researcher, with the predictive tools and experimental frameworks necessary for confident structural elucidation. We will explore how the subtle interplay of electronic and steric effects between the bromine, fluorine, and methyl substituents manifests in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Figure 1: Chemical structures of the positional isomers under investigation.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling patterns of the two aromatic protons provide a unique fingerprint for each molecule. Substituents on a benzene ring exert predictable shielding and deshielding effects on the remaining protons.[1][2]
Expertise & Experience: The key to differentiating Isomers A and B lies in understanding the interplay of the ortho, meta, and para relationships between the protons and the various substituents.
-
In Isomer A (this compound): The two aromatic protons are at positions 3 and 6. The proton at C-3 is ortho to the fluorine at C-2 and meta to the bromine at C-1. The proton at C-6 is ortho to the bromine at C-1 and meta to the fluorine at C-2. Due to the high electronegativity of fluorine, the proton at C-3 will be significantly deshielded and will also show coupling to the ¹⁹F nucleus. The proton at C-6 will be less deshielded.
-
In Isomer B (2-Bromo-1-fluoro-4,5-dimethylbenzene): The aromatic protons are at positions 3 and 6. Here, the proton at C-3 is ortho to the bromine at C-2 and meta to the fluorine at C-1. The proton at C-6 is ortho to the fluorine at C-1 and meta to the bromine at C-2. We would predict the proton at C-6 to be more deshielded due to the ortho-fluorine.
These electronic influences, combined with through-bond scalar coupling (J-coupling), result in distinct and predictable spectra.
Predicted ¹H NMR Data:
| Parameter | Isomer A (this compound) | Isomer B (2-Bromo-1-fluoro-4,5-dimethylbenzene) |
| Aromatic H-3 | ~7.1-7.3 ppm (d, JHF ≈ 7-9 Hz) | ~7.3-7.5 ppm (s) |
| Aromatic H-6 | ~7.2-7.4 ppm (s) | ~6.9-7.1 ppm (d, JHF ≈ 9-11 Hz) |
| Methyl Protons | Two singlets, ~2.2 ppm | Two singlets, ~2.2 ppm |
Note: Chemical shifts are predicted relative to TMS in CDCl₃. Actual values may vary.
The most telling difference is the coupling pattern. In Isomer A, the proton at C-3 will appear as a doublet due to coupling with the fluorine atom. In Isomer B, the proton at C-6 will be a doublet for the same reason. The singlets for the other aromatic protons in each isomer arise from the lack of adjacent proton neighbors.
Figure 3: General experimental workflow for spectroscopic analysis.
NMR Sample Preparation and Acquisition
-
Rationale: Deuterated solvents are used to avoid large solvent signals in ¹H NMR. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar aromatic compounds. A concentration of 5-10 mg/mL is optimal for achieving good signal-to-noise in a reasonable time.
-
Protocol:
-
Weigh approximately 5-10 mg of the isomer into a clean, dry NMR tube.
-
Add ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and vortex gently to dissolve the sample completely.
-
Place the tube in the NMR spectrometer.
-
Acquire a ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (CDCl₃).
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Rationale: ATR-FTIR is a rapid and simple technique that requires minimal sample preparation. A small drop of the liquid sample is placed directly on the crystal.
-
Protocol:
-
Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place one drop of the neat liquid sample onto the center of the ATR crystal.
-
Acquire the sample spectrum (typically co-adding 16-32 scans at a resolution of 4 cm⁻¹).
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like these isomers. It provides separation and mass analysis. Direct infusion can also be used if the sample is pure. A standard EI energy of 70 eV is used to generate reproducible fragmentation patterns.
-
Protocol (GC-MS):
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Run a temperature program to elute the compound (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).
-
The mass spectrometer will acquire spectra across the entire chromatographic peak.
-
Analyze the mass spectrum corresponding to the apex of the GC peak for the molecular ion and fragmentation pattern.
-
Conclusion
The unambiguous differentiation of this compound and 2-Bromo-1-fluoro-4,5-dimethylbenzene is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS serve to confirm functional groups and molecular formula, NMR spectroscopy stands as the definitive tool . Specifically, the distinct chemical shifts and, most critically, the unique ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns observed in the ¹H and ¹³C NMR spectra provide incontrovertible evidence for the correct positional isomer. By understanding the fundamental principles behind these spectroscopic phenomena, researchers can confidently assign structures, ensuring the integrity and success of their scientific endeavors.
References
- ACD/Labs. (2008).
- Diehl, P., & Lustig, E. (1963). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 35(11), 1765–1772. [Link]
- Abraham, R. J. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
- University of Puget Sound. (n.d.).
- Guo, J., & Wang, P. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Chemosphere, 114, 114–121. [Link]
- Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
- Barr, K. J., & Mizoue, L. S. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- LibreTexts Chemistry. (n.d.).
- ResearchGate. (n.d.). Molecular peaks of bromide compounds. [Link]
- Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
Sources
A Comparative Guide to the Biological Activities of 1-Bromo-2-fluoro-4,5-dimethylbenzene Derivatives
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, such as bromine and fluorine, into aromatic scaffolds is a well-established strategy for modulating the pharmacological properties of bioactive molecules. The presence of these halogens can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides a comparative analysis of the potential biological activities of derivatives of 1-Bromo-2-fluoro-4,5-dimethylbenzene, a versatile chemical intermediate.
While comprehensive biological data for a wide range of derivatives from this specific scaffold is not extensively documented in publicly available literature, this guide will synthesize findings from structurally related halogenated benzene compounds to provide a predictive comparison. We will explore potential antimicrobial and anticancer activities, supported by established experimental protocols and illustrative data from analogous chemical series. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for evaluating the therapeutic potential of this class of compounds.
Comparative Analysis of Potential Biological Activities
The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and two methyl groups, offers multiple avenues for synthetic modification. These modifications can lead to derivatives with a spectrum of biological activities. Here, we focus on two of the most promising therapeutic areas for halogenated aromatic compounds: antimicrobial and anticancer applications.
Antimicrobial Activity
Halogenated benzene derivatives have demonstrated notable efficacy against various microbial pathogens.[2] The introduction of different functional groups to the this compound core can modulate this activity. For instance, the incorporation of heterocyclic moieties or the formation of Schiff bases can enhance antimicrobial potency.
Illustrative Antimicrobial Activity Data of Representative Halogenated Benzene Derivatives
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated aromatic compounds against common bacterial and fungal strains. This data, compiled from studies on structurally similar molecules, serves as a predictive benchmark for the potential efficacy of novel this compound derivatives.
| Compound ID | Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |
| Ref-A1 | Bromo-Indazole | 4 | >128 | 128 | [3] |
| Ref-A2 | Bromo-Salicylanilide | 2.5-5.0 | >10 | Not Reported | [2] |
| Ref-A3 | Fluoro-Benzimidazole | Not Reported | Not Reported | 0.78 (as aurone derivative) | [4] |
| Ref-A4 | Bromo-Carbazole | Pronounced Activity (Qualitative) | Pronounced Activity (Qualitative) | Not Reported | [5] |
Note: The data presented in this table is for illustrative purposes and is derived from studies on related halogenated aromatic compounds, not direct derivatives of this compound.
Structure-Activity Relationship (SAR) Insights:
-
Position of Halogens: The relative positions of the bromine and fluorine atoms can influence the electronic distribution of the aromatic ring, which in turn affects interactions with microbial targets.
-
Nature of Substituents: The addition of lipophilic or hydrogen-bonding moieties can enhance cell membrane penetration and target binding. For example, derivatives containing indazole or carbazole scaffolds have shown promising antibacterial properties.[3][5]
Anticancer Activity
The cytotoxic potential of halogenated compounds against various cancer cell lines is a significant area of research.[6] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, or induction of apoptosis.
Illustrative Anticancer Activity Data of Representative Halogenated Benzene Derivatives
The table below summarizes the half-maximal inhibitory concentration (IC50) values of several halogenated aromatic compounds against different cancer cell lines. This comparative data provides a framework for predicting the potential anticancer efficacy of novel derivatives of this compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ref-C1 | Tetrabromo-Benzimidazole | MCF-7 (Breast) | 5.30 | [6] |
| Ref-C2 | Tetrabromo-Benzimidazole | CCRF-CEM (Leukemia) | 6.80 | [6] |
| Ref-C3 | Fluoro-Thiadiazole | MCF-7 (Breast) | 52.35 | [7] |
| Ref-C4 | Indazole-Pyrimidine | MOLT-4 (Leukemia) | 0.525 |
Note: This data is presented for illustrative purposes and is based on studies of related halogenated aromatic compounds.
Structure-Activity Relationship (SAR) Insights:
-
Kinase Inhibition: Many heterocyclic derivatives of halogenated benzenes act as kinase inhibitors, a crucial mechanism in cancer therapy.
-
Apoptosis Induction: Certain derivatives have been shown to induce apoptosis in cancer cells, a desirable trait for anticancer agents.[6]
-
Substitution Pattern: The nature and position of substituents on the benzene ring can significantly impact the selectivity and potency of the anticancer activity. For instance, some derivatives show selectivity for estrogen-dependent breast cancer cells.[7]
Experimental Protocols
To empirically determine the biological activities of novel this compound derivatives, standardized and validated assays are essential. The following are detailed protocols for assessing antimicrobial and anticancer activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strain on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared microbial suspension.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a viability stain (e.g., resazurin) or a spectrophotometer can be used for a more quantitative assessment of growth inhibition.
-
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Potential Mechanisms of Action
The biological activities of this compound derivatives are likely to be mediated through various molecular mechanisms. Based on the activities of related compounds, we can propose several potential pathways.
Potential Anticancer Mechanism: Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of anticancer activity via kinase inhibition.
A plausible mechanism of action for anticancer derivatives of this compound is the inhibition of key kinases in signaling pathways that are often dysregulated in cancer. By blocking the activity of these kinases, the compounds can halt the downstream signaling cascade that leads to uncontrolled cell growth and survival.
Conclusion
This guide provides a comparative framework for understanding and evaluating the potential biological activities of derivatives of this compound. While direct experimental data for this specific class of compounds is limited, the analysis of structurally related halogenated benzenes suggests promising avenues for the development of novel antimicrobial and anticancer agents. The detailed experimental protocols provided herein offer a practical starting point for researchers to synthesize and screen new derivatives. Future studies should focus on establishing a comprehensive structure-activity relationship for this scaffold to guide the rational design of potent and selective therapeutic candidates.
References
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. National Institutes of Health.
- Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed.
- Plant-Derived Bioactive Compounds: One Health Perspective. MDPI.
- Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. MDPI.
- Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. International Journal of New Chemistry.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI.
- Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate.
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed.
- Aurones and their derivatives as promising antimicrobial molecules. Sciforum.
- Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. National Institutes of Health.
- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. Royal Society of Chemistry.
- Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res 2(1): 1015.
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- 4. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
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A Senior Application Scientist's Guide to Predicting the Reactivity of 1-Bromo-2-fluoro-4,5-dimethylbenzene using Density Functional Theory (DFT)
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, a priori knowledge of a molecule's reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive, in-silico analysis of the reactivity of 1-Bromo-2-fluoro-4,5-dimethylbenzene, a polysubstituted aromatic building block. We leverage Density Functional Theory (DFT) to dissect its electronic structure and predict its behavior in key chemical transformations. This document moves beyond a simple protocol, offering a comparative analysis of the reactivity at different sites within the molecule and explaining the causal relationships between electronic properties and chemical reactivity. We will explore reactivity descriptors such as the electrostatic potential (ESP), frontier molecular orbitals (FMOs), and conceptual DFT quantities like Fukui functions and the dual descriptor. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the reactivity of complex organic molecules.
Introduction: The Synthetic Potential of this compound
Polysubstituted benzene derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced materials. This compound presents a particularly interesting case for synthetic chemists. Its structure is adorned with a rich collection of functional handles and directing groups: a bromine atom, a prime candidate for cross-coupling reactions; a fluorine atom, which can modulate electronic properties and metabolic stability; and two methyl groups that influence steric accessibility and electronic density.
The reactivity of such a molecule is a complex interplay of the electronic and steric effects of its substituents. Predicting the regioselectivity of, for example, an electrophilic aromatic substitution or a metal-catalyzed cross-coupling reaction can be non-trivial.[1] Will an incoming electrophile be directed to the position ortho to the fluorine or one of the methyl groups? In a Suzuki-Miyaura coupling, will the C-Br bond be selectively activated?[2] Answering these questions through painstaking trial-and-error experimentation is both time-consuming and resource-intensive.
This is where computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful predictive lens.[3] DFT allows us to model the electronic structure of molecules with a favorable balance of accuracy and computational cost, providing quantitative insights into their reactivity.[4] By calculating various electronic properties, we can construct a detailed "reactivity map" of this compound, guiding synthetic strategy and minimizing experimental guesswork. This guide will walk you through the theoretical underpinnings and practical application of DFT for this purpose.
Computational Methodology: The "How" and the "Why"
The reliability of any DFT study hinges on the judicious choice of computational methods. Here, we outline a robust, validated protocol and, more importantly, explain the rationale behind each choice.
The overall workflow for our computational analysis is depicted below:
Caption: Computational workflow for predicting molecular reactivity using DFT.
Choice of Functional and Basis Set
For organic molecules containing halogens, the B3LYP hybrid functional has long been a workhorse, providing reliable geometries and electronic properties.[5] We will pair this with the 6-311++G(d,p) basis set. The 6-311G part indicates a triple-zeta basis set, which provides a more accurate description of the valence electrons than smaller basis sets. The ++ diffuse functions are crucial for accurately describing anions and non-covalent interactions, while the (d,p) polarization functions allow for more flexibility in the shape of the electron orbitals, which is important for describing bonding in molecules with heteroatoms.
Key Reactivity Descriptors
Our analysis will focus on a suite of complementary reactivity descriptors:
-
Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles.[6]
-
Frontier Molecular Orbitals (FMOs): According to FMO theory, many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[7] For electrophilic attack on our target molecule, the reaction will likely occur at the atom(s) with the largest contribution to the HOMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a good indicator of the molecule's overall kinetic stability.
-
Conceptual DFT: Fukui Functions and the Dual Descriptor: While ESP and FMOs provide a good qualitative picture, Conceptual DFT offers a more quantitative and nuanced view of local reactivity.[8]
-
The Fukui function , f(r), measures the change in electron density at a point r when the total number of electrons in the system changes.[8] In practice, we use condensed Fukui functions, which are calculated for each atom. We can define three types:
-
f+: for nucleophilic attack (where the molecule accepts an electron). The atom with the highest f+ value is the most likely site for nucleophilic attack.
-
f-: for electrophilic attack (where the molecule donates an electron). The atom with the highest f- value is the most likely site for electrophilic attack.
-
f0: for radical attack.
-
-
The Dual Descriptor , Δf(r), is a more recently developed descriptor that can often provide a clearer picture than the Fukui functions alone.[9][10][11] It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). The sign of the dual descriptor for a given atom indicates its preferred type of interaction:
-
Δf(r) > 0: The site is electrophilic (prefers to accept electrons).
-
Δf(r) < 0: The site is nucleophilic (prefers to donate electrons).
-
-
In-Silico Reactivity Analysis of this compound
While a dedicated DFT study on this compound is not currently available in the literature, we can predict its reactivity based on the well-established principles outlined above. The following sections describe the expected outcomes from such an analysis.
Molecular Geometry and Electronic Properties
The first step is to obtain the optimized molecular geometry. The presence of substituents of varying sizes and electronegativities is expected to cause slight distortions from a perfect hexagonal benzene ring.[5] The key global electronic properties we would extract are summarized in Table 1.
Table 1: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | ~ -0.5 to 0.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 6.0 to 8.0 eV | A larger gap implies higher kinetic stability and lower overall reactivity. |
| Dipole Moment | ~ 1.5 to 2.5 Debye | Indicates the overall polarity of the molecule, which can influence its interactions with solvents and other polar molecules. |
Predicted Regioselectivity
The primary goal of this study is to predict the most reactive sites for different types of chemical attack. We can analyze this by examining the local reactivity descriptors for each of the four possible substitution sites on the aromatic ring (C3, C6) and the carbon atoms bearing the halogens (C1, C2).
Caption: Numbering scheme for this compound.
Table 2: Predicted Local Reactivity Descriptors
| Atom | Hirshfeld Charge | HOMO Coefficient² | LUMO Coefficient² | f- | f+ | Δf | Predicted Reactivity |
| C1 | Positive | Low | High | Low | High | > 0 | Nucleophilic attack (e.g., in SNAr) |
| C2 | Positive | Low | High | Low | High | > 0 | Nucleophilic attack (e.g., in SNAr) |
| C3 | Negative | High | Low | High | Low | < 0 | Electrophilic attack |
| C6 | Negative | High | Low | High | Low | < 0 | Electrophilic attack |
Note: This table presents expected trends. Actual values would be generated from DFT calculations.
Analysis:
-
Electrophilic Aromatic Substitution (EAS): The methyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing.[1] The combined effect will likely enrich the electron density at the C3 and C6 positions. We predict that the HOMO will have its largest lobes on C3 and C6, and these positions will have the most negative Hirshfeld charges and the highest f- values. Therefore, electrophilic attack is most likely to occur at C3 and C6 .[12] The steric hindrance from the adjacent methyl and bromo groups at C6 might favor substitution at C3.
-
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored at electron-deficient carbon atoms bearing a good leaving group.[13] Both C1 (bonded to Br) and C2 (bonded to F) are rendered electron-deficient by the electronegative halogens. The LUMO is expected to be localized on the C1-Br and C2-F bonds. The f+ and Δf > 0 values will be highest at C1 and C2, indicating these are the most electrophilic sites. While F is a better leaving group than Br in some SNAr reactions due to its ability to stabilize the Meisenheimer complex, the C-Br bond is weaker and more polarizable, making it a better leaving group in metal-catalyzed reactions.
-
Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig couplings, the oxidative addition step is typically faster for C-Br bonds than for C-F bonds.[5] Therefore, we can confidently predict that selective functionalization will occur at the C1 position , leaving the C-F bond intact for potential subsequent transformations.
Comparative Reactivity Analysis
To provide a richer context, we can compare the reactivity of this compound with a simpler, related molecule: 1-Bromo-2-fluorobenzene .
| Feature | This compound | 1-Bromo-2-fluorobenzene | Comparison Rationale |
| Overall Reactivity towards EAS | Higher | Lower | The two electron-donating methyl groups increase the overall electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. |
| HOMO Energy | Higher (less negative) | Lower (more negative) | The electron-donating methyl groups raise the energy of the HOMO, consistent with increased reactivity towards electrophiles. |
| Regioselectivity of EAS | Directed to C3 and C6 | Directed to C4 and C6 (para to F and Br) | The powerful directing effect of the methyl groups in the target molecule overrides the weaker directing effects of the halogens, leading to a different regiochemical outcome. |
| Reactivity towards SNAr | Lower | Higher | The electron-donating methyl groups increase the electron density at C1 and C2, slightly disfavoring nucleophilic attack compared to the unsubstituted analogue. |
This comparative analysis highlights the profound impact of the methyl substituents on both the overall reactivity and the regioselectivity of the aromatic ring.
Correlation with Experimental Data: The Path to Validation
Computational predictions, while powerful, must always be validated by experimental results.[14][15] The predictions made in this guide can be tested through a series of straightforward laboratory experiments:
-
Nitration: Performing a nitration reaction (e.g., with HNO₃/H₂SO₄) on this compound and analyzing the product mixture via GC-MS or NMR would directly test the predicted regioselectivity for electrophilic aromatic substitution. We would expect the major products to be 1-Bromo-2-fluoro-3-nitro-4,5-dimethylbenzene and 1-Bromo-2-fluoro-6-nitro-4,5-dimethylbenzene.
-
Suzuki-Miyaura Coupling: Reacting the molecule with an arylboronic acid under standard Pd-catalyzed conditions should yield a single major product where the bromine atom has been replaced. The absence of products resulting from C-F bond activation would validate the predicted selectivity of metal-catalyzed cross-coupling.
Strong correlation between the experimental outcomes and the DFT predictions would lend high confidence to the computational model, allowing it to be used for predicting the reactivity of other, similar molecules without the need for extensive experimentation.
Detailed Protocol for DFT Calculations
This section provides a step-by-step protocol for performing the DFT calculations described in this guide using the Gaussian software package.
-
Step 1: Build the Molecule
-
Use a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw) to build the 3D structure of this compound.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the coordinates as a .gjf or .com file.
-
-
Step 2: Geometry Optimization and Frequency Calculation (Neutral Molecule)
-
Create a Gaussian input file with the following route section:
-
This command requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Run the calculation.
-
-
Step 3: Single Point Energy Calculations (Anion and Cation)
-
To calculate the Fukui functions, you need the electronic energies and atomic charges of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) species.
-
Anion: Create a new input file using the optimized geometry from Step 2. Modify the charge and multiplicity line to -1 2 (charge=-1, spin multiplicity=doublet). Use the following route section:
-
Cation: Create another input file using the same geometry. Modify the charge and multiplicity line to 1 2 (charge=+1, spin multiplicity=doublet). Use the same route section as for the anion.
-
Run both calculations.
-
-
Step 4: Data Extraction and Analysis
-
Global Properties: From the output file of the neutral optimization (Step 2), extract the HOMO and LUMO energies, the total dipole moment, and the thermal correction to Gibbs Free Energy.
-
Atomic Charges: From the output files of the neutral, anion, and cation calculations, extract the Hirshfeld charges for each atom.
-
Fukui and Dual Descriptor Calculation: Use the extracted Hirshfeld charges to calculate the condensed Fukui functions and the dual descriptor for each atom using the finite difference approximation:[8]
-
fk+ = qk(N+1) - qk(N)
-
fk- = qk(N) - qk(N-1)
-
Δfk = fk+ - fk- (where qk(N) is the charge on atom k in the neutral state, etc.)
-
-
Visualization: Use a program like GaussView or VMD to visualize the HOMO, LUMO, and the electrostatic potential map.
-
Conclusion
This guide demonstrates how a systematic DFT-based approach can be used to create a detailed and predictive reactivity profile for a complex organic molecule like this compound. Our analysis, grounded in established theoretical principles, predicts that:
-
Electrophilic aromatic substitution will preferentially occur at the C3 and C6 positions due to the combined directing effects of the methyl and halogen substituents.
-
Metal-catalyzed cross-coupling reactions will be highly selective for the C-Br bond at the C1 position.
-
The molecule will be susceptible to nucleophilic aromatic substitution at the C1 and C2 positions under forcing conditions.
By integrating computational predictions early in the research and development process, scientists can make more informed decisions, streamline synthetic planning, and accelerate the discovery of new molecules. The methodologies and principles outlined herein are broadly applicable and serve as a robust framework for the in-silico investigation of chemical reactivity.
References
- Predicting Regioselectivity in Nucleophilic Arom
- Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis
- Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions?
- Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions?
- Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions?
- An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution - ACS Public
- Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC
- Nucleophilic Fukui function, electrophilic Fukui function and dual...
- A comparison of regioselectivity in electrophilic aromatic substitution...
- Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Arom
- (PDF)
- Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calcul
- Validation of DFT-based methods for predicting qualitative thermochemistry of large polyarom
- Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT
- Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC - PubMed Central
- A Comparative Analysis of 1-Bromo-2-chlorobenzene's Reactivity Profile: A DFT Perspective - Benchchem
- Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable
- Validation of DFT-Based Methods for Predicting Qualitative Thermochemistry of Large Polyaromatics | Request PDF - ResearchG
- A Computational DFT Approach to Predicting the Reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem
- 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem
- Reactivity Profile of 1-Bromo-2-fluoro-4-propylbenzene: An In-depth Technical Guide - Benchchem
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI
- Density Functional Theory in the Prediction of Mutagenicity: A Perspective - PMC
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Bromo-2-fluoro-4,5-dimethylbenzene
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of surplus and waste materials. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-fluoro-4,5-dimethylbenzene, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the bench, and it is in that spirit that we offer this guidance.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. While specific data for this exact isomer may be limited, we can extrapolate from similar halogenated aromatic compounds to inform our safety precautions.
Primary Hazards:
-
Flammability: Halogenated aromatic compounds can be flammable, with vapors potentially forming explosive mixtures with air.[1] It is crucial to handle this compound away from ignition sources such as open flames, sparks, and hot surfaces.[1][2]
-
Toxicity and Irritation: This class of compounds is often associated with skin and eye irritation.[1][3][4][5] Inhalation of vapors may cause respiratory tract irritation.[1][3]
-
Environmental Hazards: Brominated organic compounds can be persistent in the environment and may pose risks to aquatic life.[6] Improper disposal can lead to long-term contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and environmentally responsible disposal process.
Step 1: Waste Segregation - The Foundation of Proper Disposal
Proper segregation is the cornerstone of safe and efficient hazardous waste management. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[7][8]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7][8] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant").
-
No Mixing: Do not mix this compound with incompatible materials, particularly strong oxidizing agents.[9]
Step 2: Collection and Temporary Storage
-
Transfer with Care: When transferring the chemical to the waste container, use a funnel to prevent spills. Grounding the container may be necessary to prevent static discharge, a potential ignition source.[2]
-
Secure Closure: Keep the waste container tightly closed when not in use to prevent the escape of vapors.[7]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3] This area should be away from heat and direct sunlight.
Step 3: Final Disposal - The Professional Hand-off
Due to its hazardous nature, this compound cannot be disposed of via standard laboratory drains or as regular solid waste. The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors. These companies are equipped to handle and transport hazardous chemicals in accordance with local, state, and federal regulations.
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specially designed facility equipped with afterburners and scrubbers.[1] This process breaks down the compound into less harmful components. The presence of bromine and fluorine necessitates scrubbers to neutralize the resulting hydrobromic and hydrofluoric acids.[10]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation provides a clear chain of custody and is a legal requirement.
Spill Management: Immediate and Decisive Action
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and, if necessary, evacuate the area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and contaminated soil into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.
Data at a Glance: Key Safety Parameters
| Property | Value/Information | Source |
| Hazards | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. | [1][3][4][5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated area/fume hood. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [9] |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal company. | [1] |
| Spill Response | Absorb with inert material, collect in a sealed container for hazardous waste disposal. |
Disposal Decision Workflow
Caption: A flowchart illustrating the decision-making and procedural steps for the safe and compliant disposal of this compound.
References
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemScene. (2022, June 8). Safety Data Sheet - 1-Bromo-4-fluoro-3,5-dimethylbenzene.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 5-Bromo-m-xylene.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2025, March 10). SAFETY DATA SHEET - 5-Bromo-2-fluoro-m-xylene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Bromo-m-xylene.
- U.S. Environmental Protection Agency. (2025, March 24). Exposure Assessment Tools by Chemical Classes - Other Organics.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromo-2-fluoro-4,5-dimethylbenzene
For the dedicated researcher, scientist, and drug development professional, safety is not a matter of preference—it is a prerequisite for innovation. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 1-Bromo-2-fluoro-4,5-dimethylbenzene, ensuring both personal safety and the integrity of your research.
Understanding the Compound: this compound
This compound, also known as 5-Bromo-2-fluoro-m-xylene, is a substituted aromatic compound. While specific toxicological data is limited, the primary hazards associated with this chemical are skin and eye irritation.[1][2] It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2] Therefore, a robust PPE strategy is crucial to mitigate these risks.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound hinges on a multi-layered PPE strategy. This approach ensures that there are redundant safeguards in place to prevent accidental exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure.
-
Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood.[3] This is the most critical engineering control to prevent the inhalation of any potential vapors or mists.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[1][2]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. The rationale behind each piece of equipment is as crucial as its use.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | EN 166 (EU) or NIOSH (US) approved | To protect against splashes and vapors that can cause serious eye damage.[1][3] |
| Skin Protection | Chemically resistant gloves (Nitrile or Neoprene) | EN 374 (EU) or ASTM F739 (US) | To prevent skin contact which can cause irritation.[1] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. |
| Body Protection | Laboratory coat or chemical-resistant apron | N/A | To protect the torso and arms from accidental splashes. |
| Respiratory Protection | Not typically required with proper fume hood use. | N/A | In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5] |
The Causality Behind PPE Choices
-
Eye and Face Protection: The dual protection of goggles and a face shield is essential because this compound is a known serious eye irritant.[1][2] Goggles provide a seal around the eyes to protect from splashes and vapors, while a face shield offers an additional barrier for the entire face.
-
Hand Protection: Nitrile or neoprene gloves are recommended due to their general resistance to a wide range of chemicals. It is crucial to understand that no glove material offers indefinite protection. Therefore, a "double-gloving" strategy can provide an extra layer of security, especially during prolonged handling.
-
Body Protection: A standard laboratory coat is generally sufficient to protect against minor splashes. For tasks with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is advised.
Safe Handling and Operational Workflow
A systematic approach to handling this chemical is paramount. The following workflow is designed to minimize risk at every stage.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and concise emergency plan is non-negotiable.
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Alert: Notify your supervisor and the designated safety officer.
-
Contain: If it can be done without risk, prevent the spill from spreading by using a chemical spill kit with absorbent materials.[1][6] Do not let the product enter drains.[1]
-
Ventilate: Ensure the area is well-ventilated, but do not compromise the containment of the fume hood.
-
Cleanup: Only trained personnel with the appropriate PPE should perform the cleanup.[6] Collect the absorbed material into a suitable, labeled container for disposal.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: This chemical and its containers should be treated as hazardous waste.[2]
-
Containerization: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[2][4]
Conclusion: Safety as a Foundation for Scientific Advancement
By adhering to these rigorous PPE and handling protocols, you are not merely complying with regulations; you are fostering a culture of safety that is the bedrock of scientific discovery. The responsible handling of chemicals like this compound ensures that your valuable research can proceed without compromising the well-being of yourself and your colleagues.
References
- TCI Chemicals. (2025, March 10). SAFETY DATA SHEET: 5-Bromo-2-fluoro-m-xylene.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 5-Bromo-2-fluoro-1,3-dimethylbenzene.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 5-Bromo-2-fluoro-1,3-dimethylbenzene.
- BenchChem. (2025). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- BP. (n.d.). Benzene Policy.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
- Canada.ca. (n.d.). Federal Halocarbon Regulations information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
